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Triphenoxyaluminum

Cat. No.: B12061099
M. Wt: 306.3 g/mol
InChI Key: OPSWAWSNPREEFQ-UHFFFAOYSA-K
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Description

Triphenoxyaluminum is a useful research compound. Its molecular formula is C18H15AlO3 and its molecular weight is 306.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15AlO3 B12061099 Triphenoxyaluminum

Properties

Molecular Formula

C18H15AlO3

Molecular Weight

306.3 g/mol

IUPAC Name

triphenoxyalumane

InChI

InChI=1S/3C6H6O.Al/c3*7-6-4-2-1-3-5-6;/h3*1-5,7H;/q;;;+3/p-3

InChI Key

OPSWAWSNPREEFQ-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)O[Al](OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Triphenoxyaluminum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of triphenoxyaluminum, also known as aluminum phenoxide. This document details established synthetic methodologies, thorough characterization data, and the catalytic applications of this versatile organoaluminum compound.

Introduction

This compound, with the chemical formula Al(OC₆H₅)₃, is an important organoaluminum compound that exists as a white solid.[1] It is known to form dimeric and trimeric structures in benzene solution, as suggested by 27Al NMR studies.[1] This compound is soluble in various organic solvents such as alcohols, ethers, and benzene derivatives, but it readily reacts with water.[1] Its utility spans various chemical transformations, most notably as a catalyst in the alkylation of phenols.[1]

Synthesis of this compound

Several methods have been established for the synthesis of this compound. The choice of method may depend on the desired purity, scale, and available starting materials.

Direct Reaction of Aluminum with Phenol

This method involves the direct reaction of elemental aluminum with phenol. The reaction is typically carried out at elevated temperatures.

Experimental Protocol:

  • In a reaction vessel, combine 8100 parts by weight of phenol and 27 parts by weight of aluminum metal.[2]

  • Seal the vessel and heat the mixture to 150 °C to initiate the formation of this compound.[2]

  • The reaction progress can be monitored by the evolution of hydrogen gas.

  • Upon completion, the product can be isolated.

It has been noted that the presence of a catalyst, such as a small amount of mercuric chloride, can facilitate the reaction by amalgamating the surface of the aluminum and removing the passivating oxide layer.

Reaction of Triethylaluminum with Phenol

An alternative route involves the reaction of triethylaluminum with phenol. This method offers a more controlled reaction.

Experimental Protocol:

  • Prepare a mixture of 177.5 parts by weight of phenol and 1.06 parts by weight of triethylaluminum.[1] The triethylaluminum reacts with phenol to form aluminum phenoxide.

  • This reaction is often carried out in the context of a subsequent reaction, such as phenol alkylation, where the in situ generated this compound acts as a catalyst.[1]

Transesterification of Aluminum Isopropoxide with Phenol

This compound can also be synthesized via a transesterification-type reaction where aluminum isopropoxide is treated with phenol.[3] This method is advantageous for its milder conditions and control over the reaction.

Experimental Protocol:

  • Dissolve aluminum isopropoxide in a suitable anhydrous solvent (e.g., toluene).

  • Add a stoichiometric amount of phenol to the solution.

  • Heat the reaction mixture to facilitate the exchange of isopropoxide groups with phenoxide groups. The reaction can be driven to completion by removing the liberated isopropanol, for example, by distillation.

Characterization of this compound

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are key analytical techniques and expected results.

Physical Properties
PropertyValue
Appearance White solid
Molecular Formula C₁₈H₁₅AlO₃
Molecular Weight 306.30 g/mol
Melting Point Decomposes around 156 °C or 265 °C (conflicting reports)
Solubility Soluble in alcohols, ethers, and benzene derivatives; reacts with water.[1]
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenoxy groups. The exact chemical shifts may vary depending on the solvent and the aggregation state of the compound.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the carbon atoms of the phenyl rings.

  • ²⁷Al NMR: As mentioned, ²⁷Al NMR studies in benzene solution suggest the presence of both dimeric and trimeric species.[1]

Infrared (IR) Spectroscopy: The formation of this compound from phenol is characterized by the disappearance of the broad O-H stretching vibration of the phenolic hydroxyl group. A key indicator of successful synthesis is the appearance of a strong absorption band corresponding to the C-O-Al stretching vibration, typically observed in the range of 1030-1080 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound. For the monomeric form of this compound, a molecular ion peak is expected at an m/z of approximately 306.29.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Thermal analysis techniques are employed to study the thermal stability and decomposition of this compound. The compound is reported to decompose upon melting. A TGA curve would show the mass loss as a function of temperature, indicating the decomposition steps. A DSC thermogram would reveal the endothermic or exothermic nature of these transitions.

Applications in Catalysis

This compound is a well-established catalyst, particularly in the alkylation of phenols.[1] It facilitates the ortho-alkylation of phenols with alkenes to produce various substituted phenolic compounds.

Catalytic Workflow for Phenol Alkylation

The following diagram illustrates the general workflow for the this compound-catalyzed alkylation of phenol.

G cluster_synthesis Catalyst Formation (In Situ) cluster_alkylation Alkylation Reaction cluster_workup Product Isolation Aluminum Aluminum Source (e.g., Al metal, Al(Et)₃) This compound This compound Catalyst Aluminum->this compound Reacts with Phenol_cat Phenol Phenol_cat->this compound Reacts with Reaction_Vessel Reaction at Elevated T & P This compound->Reaction_Vessel Catalyzes Phenol_react Phenol (Substrate) Phenol_react->Reaction_Vessel Alkene Alkene (e.g., Propylene, Ethylene) Alkene->Reaction_Vessel Alkylated_Phenol Alkylated Phenol Product Reaction_Vessel->Alkylated_Phenol Hydrolysis Hydrolysis of Catalyst Alkylated_Phenol->Hydrolysis Distillation Distillation Hydrolysis->Distillation Final_Product Purified Alkylated Phenol Distillation->Final_Product

Caption: Catalytic cycle of this compound in phenol alkylation.

The mechanism of phenol alkylation catalyzed by Lewis acids like this compound is believed to proceed through a Friedel-Crafts type reaction. The Lewis acidic aluminum center activates the alkene, making it more electrophilic and susceptible to attack by the electron-rich phenol ring.[4] The reaction generally favors ortho-substitution.[5] A proposed neutral pathway involves the formation of a sulfonic ester between the olefin and an acid catalyst, followed by O-alkylation to form a phenolic ether, which then undergoes intramolecular rearrangement to the C-alkylated products.[6] Protonation of the ether intermediate significantly lowers the energy barrier for this rearrangement.[6]

Conclusion

This compound is a valuable compound with well-defined synthetic routes and diverse applications in organic synthesis. This guide provides a foundational understanding of its preparation and characterization, equipping researchers and professionals with the necessary knowledge for its effective utilization. Further investigation into specific spectroscopic data and detailed thermal decomposition pathways will continue to enhance the understanding and application of this important reagent.

References

An In-depth Technical Guide to the Core Properties and Structure of Triphenoxyaluminum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenoxyaluminum, also known as aluminum phenoxide, is an organoaluminum compound with the general formula Al(OC₆H₅)₃. It exists as a white solid and is a member of the metal phenoxide family. This compound is primarily utilized as a catalyst in various organic syntheses, most notably in the ortho-alkylation of phenols and in polymerization reactions.[1][2] Its reactivity and catalytic activity are intrinsically linked to its molecular structure, which can vary depending on its physical state and the surrounding solvent environment. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and detailed experimental protocols for its synthesis and characterization.

Physicochemical and Spectroscopic Properties

The following tables summarize the key quantitative data for this compound.

Table 1: General and Physical Properties

PropertyValueReference
CAS Number 15086-27-8[3]
Molecular Formula C₁₈H₁₅AlO₃[2]
Molar Mass 306.30 g/mol [2]
Appearance White to off-white solid[1][4]
Melting Point 156 °C (decomposes)
Solubility Soluble in organic solvents such as alcohols, ethers, and benzene derivatives. Insoluble in water (hydrolyzes).[1][4]

Table 2: Spectroscopic Data

TechniqueObservationReference
¹H NMR The spectrum would show signals corresponding to the aromatic protons of the phenoxy groups.[3]
¹³C NMR The spectrum would display signals for the carbon atoms of the aromatic rings. The chemical shifts would be influenced by the coordination to the aluminum center.[3]
²⁷Al NMR In solution, chemical shifts can vary depending on the coordination environment. A signal at approximately 20.9 ppm may indicate a hexa-coordinated species, while shifts around 66.4 ppm can suggest four- or five-coordinate species. In benzene solution, an equilibrium between dimeric and trimeric forms is observed.[2][3]
FT-IR The characteristic stretching vibration of the C-O-Al bond is typically observed in the range of 1030-1080 cm⁻¹. The broad O-H stretching band of the phenol starting material (around 3200-3600 cm⁻¹) is absent in the final product.[3]
Mass Spectrometry Specific fragmentation data for this compound is not readily available in the cited literature.

Table 3: Thermal Analysis Data

TechniqueObservation
Thermogravimetric Analysis (TGA) Specific TGA data for this compound is not available in the cited literature. Generally, TGA would indicate the thermal stability and decomposition profile of the compound.
Differential Scanning Calorimetry (DSC) Specific DSC data for this compound is not available in the cited literature. DSC would typically be used to determine the melting point and any other phase transitions.

Molecular Structure

The molecular structure of this compound is not a simple monomeric unit. In the solid state, it has been shown to exist as a dimeric tetrahydrofuran (THF) adduct, with the formula [Al(OPh)₃·THF]₂. In this structure, the aluminum atom is in a disordered trigonal bipyramidal geometry, coordinated to a THF molecule, two terminal phenoxy groups, and two bridging phenoxy groups.

In non-coordinating solvents like benzene, this compound exists in a dynamic equilibrium between dimeric and trimeric species.[1][2] This equilibrium is a critical aspect of its chemistry, as the different aggregated forms can exhibit varying levels of reactivity and catalytic activity. The coordination number of the aluminum center can range from four to six depending on the degree of oligomerization and solvent coordination.[3]

Triphenoxyaluminum_Equilibrium Monomer Al(OPh)₃ (Monomer) Dimer [Al(OPh)₃]₂ (Dimer) Monomer->Dimer Association Dimer->Monomer Dissociation Trimer [Al(OPh)₃]₃ (Trimer) Dimer->Trimer Association Trimer->Dimer Dissociation

Structural equilibrium of this compound in non-coordinating solvents.

Experimental Protocols

Synthesis of this compound

This protocol is based on the reaction of elemental aluminum with phenol, catalyzed by mercuric chloride.[3][5]

Materials:

  • Aluminum powder or turnings

  • Phenol

  • Mercuric chloride (HgCl₂)

  • Toluene (or another suitable high-boiling inert solvent)

  • Anhydrous nitrogen or argon gas supply

  • Schlenk line or glovebox

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Set up the reaction apparatus (three-neck flask, reflux condenser, and gas inlet/outlet) under an inert atmosphere (nitrogen or argon) using a Schlenk line or in a glovebox. Ensure all glassware is thoroughly dried.

  • To the flask, add aluminum powder (1 mole equivalent).

  • Add a catalytic amount of mercuric chloride (approximately 0.001 mole equivalent per mole of aluminum).[3]

  • Add molten phenol (3 mole equivalents) to the flask.

  • If using a solvent, add dry toluene.

  • With vigorous stirring, heat the reaction mixture to reflux. The reaction temperature is typically between 100-190°C.[3]

  • Maintain the reflux for 3-5 hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product can be isolated by filtration to remove any unreacted aluminum. If a solvent was used, it can be removed under reduced pressure.

  • The resulting this compound should be stored under an inert atmosphere due to its moisture sensitivity.[1][4]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products cluster_workup Work-up Aluminum Aluminum (Al) Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Aluminum->Inert_Atmosphere Phenol Phenol (C₆H₅OH) Phenol->Inert_Atmosphere Catalyst HgCl₂ (catalyst) Catalyst->Inert_Atmosphere Reflux Reflux in Toluene (100-190°C) Inert_Atmosphere->Reflux Stirring Vigorous Stirring Reflux->Stirring This compound This compound Al(OC₆H₅)₃ Stirring->this compound Hydrogen_Gas Hydrogen Gas (H₂) Stirring->Hydrogen_Gas Cooling Cool to Room Temperature This compound->Cooling Filtration Filtration Cooling->Filtration Solvent_Removal Solvent Removal (in vacuo) Filtration->Solvent_Removal Final_Product Final_Product Solvent_Removal->Final_Product Pure this compound

Workflow for the synthesis of this compound.
Characterization Methods

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Due to its moisture sensitivity, samples for NMR analysis should be prepared in a glovebox or under an inert atmosphere. Deuterated solvents such as benzene-d₆ or chloroform-d₃ can be used.

  • ¹H and ¹³C NMR: Standard acquisition parameters can be used to obtain ¹H and ¹³C NMR spectra to confirm the presence of the phenoxy ligands and the absence of the phenolic hydroxyl proton.

  • ²⁷Al NMR: This is a key technique for studying the coordination environment of the aluminum center. A standard or a solution of Al(NO₃)₃ in D₂O can be used as an external reference. The broadness of the ²⁷Al signal can provide information about the symmetry of the aluminum environment.

4.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Solid samples can be analyzed as a KBr pellet or as a mull in Nujol. The sample should be prepared in a dry environment to avoid hydrolysis.

  • Data Acquisition: An FT-IR spectrum should be acquired over the range of 4000-400 cm⁻¹. Key features to look for are the disappearance of the broad O-H stretch from phenol and the appearance of the C-O-Al stretching band.

Applications in Drug Development

While this compound itself is not used as a pharmaceutical, its role as a catalyst is relevant to drug development. As a Lewis acid, it can be employed in the synthesis of complex organic molecules that may be precursors or intermediates in the development of new drugs. Its utility in promoting C-C bond formation, such as in the alkylation of phenols, allows for the modification of aromatic scaffolds, a common structural motif in many therapeutic agents. The stereoselectivity that can be achieved with related aluminum-based catalysts is also of significant interest in the synthesis of chiral drugs.

Conclusion

This compound is a valuable reagent in organic synthesis with a rich structural chemistry. Its existence as an equilibrium mixture of oligomers in solution is a defining characteristic that influences its reactivity. This guide has provided a summary of its known properties, a detailed protocol for its synthesis, and an overview of its characterization. For professionals in research and drug development, a thorough understanding of the properties and handling of such catalysts is essential for the successful synthesis of novel and complex molecular targets. Further research to obtain detailed thermal analysis and mass spectrometry data would provide a more complete profile of this important compound.

References

A Comprehensive Technical Guide to Triphenoxyaluminum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides core chemical data, experimental protocols, and mechanistic insights into triphenoxyaluminum, a versatile organoaluminum compound with significant applications in organic synthesis.

Core Chemical Data: this compound

This compound, also known as aluminum phenoxide, is an organometallic compound that serves as a key reagent and catalyst in various chemical transformations. Its physical and chemical properties are summarized below.

PropertyValueCitation
CAS Number 15086-27-8
Molecular Formula C₁₈H₁₅AlO₃
Molecular Weight 306.3 g/mol [1]
Appearance White to light yellow solid
Melting Point 156 °C
Density 1.025 g/cm³
Solubility Soluble in organic solvents. Reacts with water.
Synonyms Aluminum phenoxide, Aluminium triphenolate, Aluminum trisphenolate

Experimental Protocols

Synthesis of this compound

A direct synthesis of this compound can be achieved through the reaction of aluminum metal with phenol.[2]

Materials:

  • Aluminum (metal turnings or powder)

  • Phenol

  • Mercuric chloride (catalyst, optional, for activation of aluminum)[3]

  • Reaction vessel with a reflux condenser and a means for inert gas blanketing (e.g., nitrogen or argon)

Procedure:

  • To a reaction vessel charged with 8100 parts of phenol, add 27 parts of aluminum metal.[4]

  • For enhanced reactivity, a catalytic amount of mercuric chloride (e.g., 0.001 mole per mole of aluminum) can be added to activate the aluminum surface by disrupting the passivating oxide layer.[3][5]

  • The vessel is then sealed and the atmosphere is replaced with an inert gas like nitrogen to prevent oxidation.

  • The reaction mixture is heated to 150 °C.[4]

  • The reaction is typically allowed to proceed for 3 to 4 hours to ensure high conversion.[2]

  • The progress of the reaction can be monitored by the evolution of hydrogen gas, which ceases upon completion. The reaction equation is: 2 Al + 6 C₆H₅OH → 2 Al(OC₆H₅)₃ + 3 H₂.[2]

  • Upon completion, the resulting this compound can be used directly in a subsequent reaction or isolated by cooling the mixture and removing the excess phenol under reduced pressure.

Safety Precautions:

  • The reaction should be carried out in a well-ventilated fume hood due to the evolution of flammable hydrogen gas.

  • Phenol is corrosive and toxic; appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Mercuric chloride is highly toxic and should be handled with extreme care.

Reaction Mechanisms Involving this compound

This compound and other aluminum alkoxides are well-known catalysts for the Meerwein-Ponndorf-Verley (MPV) reduction. This reaction involves the reduction of aldehydes and ketones to their corresponding alcohols.[6][7]

The Meerwein-Ponndorf-Verley (MPV) Reduction Catalytic Cycle

The MPV reduction is a highly chemoselective reaction that proceeds through a six-membered ring transition state.[6][8][9] The catalytic cycle involves the coordination of the carbonyl compound to the aluminum alkoxide, followed by an intramolecular hydride transfer.

MPV_Reduction Catalytic Cycle of the Meerwein-Ponndorf-Verley Reduction A Aluminum Alkoxide (Catalyst) B Coordination of Carbonyl Compound A->B + Ketone/Aldehyde C Six-Membered Transition State B->C Coordination D Hydride Transfer & Product Formation C->D Intramolecular Hydride Transfer E Regenerated Catalyst + Alcohol Product D->E + Sacrificial Alcohol - New Carbonyl E->A Regeneration

Caption: Catalytic cycle of the Meerwein-Ponndorf-Verley (MPV) reduction.

Description of the Catalytic Cycle:

  • Coordination: The carbonyl oxygen of the aldehyde or ketone coordinates to the aluminum center of the aluminum alkoxide (e.g., this compound), increasing the electrophilicity of the carbonyl carbon.[6]

  • Transition State Formation: A six-membered cyclic transition state is formed, involving the aluminum atom, the carbonyl group, and one of the alkoxide ligands.[6][8]

  • Hydride Transfer: A hydride ion is transferred from the alpha-carbon of the alkoxide ligand to the carbonyl carbon of the substrate.[8]

  • Product Release: The newly formed alcohol is coordinated to the aluminum center, and the original alkoxide is released as a new carbonyl compound (e.g., acetone if aluminum isopropoxide is used).

  • Catalyst Regeneration: The alcohol product is displaced by a molecule of the sacrificial alcohol (e.g., isopropanol), regenerating the aluminum alkoxide catalyst for the next cycle.[8]

References

Triphenoxyaluminum: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts and Qualitative Solubility

Triphenoxyaluminum, also known as aluminum phenoxide, is an organometallic compound with the formula Al(OC₆H₅)₃.[1] It typically appears as a white to light-yellow solid.[1][2] This compound is known to be soluble in various organic solvents, which is a key property for its application in organic synthesis and polymer chemistry.[1][2]

Based on available literature, this compound is generally soluble in:

  • Aromatic Hydrocarbons: Benzene and toluene are commonly cited as solvents for reactions involving this compound.[1]

  • Ethers: Solvents like diethyl ether and tetrahydrofuran (THF) are also reported to dissolve this compound.[1]

  • Alcohols: While soluble in some alcohols, it's important to note that this compound can react with them, leading to transesterification.[1]

Conversely, this compound is insoluble in water, as it readily hydrolyzes to form aluminum hydroxide and phenol.[1] It is also sensitive to moisture and air, necessitating handling under inert atmospheric conditions.[2]

Quantitative Solubility Data

A thorough review of scientific literature did not yield specific quantitative solubility data for this compound in various organic solvents. The absence of such data highlights a knowledge gap and underscores the importance of experimental determination for specific applications. The following section provides a detailed protocol for researchers to determine this data.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using a gravimetric method, adapted for an air-sensitive compound.

Objective: To determine the solubility of this compound in a given organic solvent (e.g., toluene) at a specific temperature (e.g., 25 °C) in g/100 mL.

Materials:

  • This compound (high purity)

  • Anhydrous organic solvent (e.g., toluene, freshly distilled and degassed)

  • Schlenk flask

  • Glovebox or Schlenk line

  • Magnetic stirrer and stir bar

  • Constant temperature bath

  • Syringe with a filter attachment (e.g., PTFE, 0.2 µm)

  • Pre-weighed, oven-dried vials with septa

  • Analytical balance

  • Vacuum oven

Methodology:

  • Preparation of Saturated Solution:

    • Inside a glovebox or on a Schlenk line under an inert atmosphere (e.g., argon or nitrogen), add an excess amount of this compound to a known volume of the anhydrous organic solvent in a Schlenk flask equipped with a magnetic stir bar. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the Schlenk flask and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically, cease stirring and allow the solid to settle to observe if any further dissolution occurs.

  • Sample Withdrawal:

    • Once equilibrium is reached, stop stirring and allow the excess solid to completely settle at the bottom of the flask, maintaining the constant temperature.

    • Using a gas-tight syringe pre-rinsed with the anhydrous solvent, carefully withdraw a known volume (e.g., 5.00 mL) of the clear supernatant liquid. It is critical not to disturb the solid at the bottom.

    • Attach a syringe filter to the syringe and dispense the filtered, saturated solution into a pre-weighed, dry vial with a septum.

  • Gravimetric Analysis:

    • Immediately seal the vial to prevent solvent evaporation and exposure to air.

    • Weigh the vial containing the saturated solution to determine the mass of the solution.

    • Carefully unseal the vial in a fume hood and place it in a vacuum oven.

    • Gently heat the vial under vacuum to evaporate the solvent completely, leaving behind the solid this compound residue. The temperature should be kept below the decomposition temperature of this compound.

    • Once all the solvent has been removed, cool the vial to room temperature in a desiccator under an inert atmosphere and then weigh it.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • Mass of dissolved this compound: Subtract the initial mass of the empty vial from the final mass of the vial with the dry residue.

    • Solubility ( g/100 mL): Calculate the solubility using the following formula:

Visualization of Reaction Pathways

This compound and other aluminum alkoxides are versatile catalysts in organic synthesis. Below are visualizations of relevant reaction mechanisms created using the DOT language.

Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Gravimetric Analysis cluster_calc Calculation A Add excess this compound to Solvent B Stir at Constant Temperature (24-48h) A->B C Settle Excess Solid B->C D Withdraw Supernatant with Syringe C->D E Filter into Pre-weighed Vial D->E F Weigh Vial with Solution E->F G Evaporate Solvent under Vacuum F->G H Weigh Vial with Dry Residue G->H I Calculate Mass of Solute H->I J Calculate Solubility (g/100 mL) I->J MPV_Reduction catalyst Al(OPh)₃ intermediate [Six-membered transition state] catalyst->intermediate Coordination substrate Ketone (R₂C=O) substrate->intermediate alcohol Isopropanol (i-PrOH) alcohol->catalyst Regeneration product_alcohol Product Alcohol (R₂CHOH) intermediate->product_alcohol Hydride Transfer product_ketone Acetone intermediate->product_ketone product_ketone->alcohol Equilibrium ROP_Lactide initiator Al(OPh)₃ Initiator coord_complex Coordination Complex initiator->coord_complex monomer Lactide Monomer monomer->coord_complex insertion Ring-Opening & Insertion coord_complex->insertion growing_chain Growing Polymer Chain (PhO)-[Lactide]n-Al(OPh)₂ insertion->growing_chain growing_chain->coord_complex + Lactide

References

An In-depth Technical Guide to the Lewis Acidity of Triphenoxyaluminum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenoxyaluminum, Al(OPh)₃, is a bulky yet versatile Lewis acid that finds application in various chemical transformations. Its utility stems from the electron-withdrawing nature of the phenoxy ligands, which imparts a degree of Lewis acidity to the aluminum center, while the steric bulk of these ligands modulates its reactivity and selectivity. This technical guide provides a comprehensive overview of the Lewis acidity of this compound, presenting available quantitative and qualitative data, detailed experimental protocols for its characterization, and a plausible catalytic cycle for its application in stereoselective glycosylation.

Quantitative and Qualitative Assessment of Lewis Acidity

The Lewis acidity of a compound, its ability to accept an electron pair, can be quantified and compared through various experimental and computational methods. For this compound, both qualitative and semi-quantitative data are available, primarily through spectroscopic techniques that utilize probe molecules.

Infrared (IR) Spectroscopic Studies

A common method to gauge the relative strength of a Lewis acid is to observe the shift in the vibrational frequency of a probe molecule upon coordination. A larger shift to lower frequency for a specific bond in the probe molecule, such as a carbonyl stretch (ν(C=O)), indicates a stronger interaction with the Lewis acid and thus, higher Lewis acidity.

One study compared the Lewis acidity of this compound to other aluminum-based Lewis acids using 2,6-dimethyl-γ-pyrone as the probe molecule. The change in the carbonyl stretching frequency (Δν(C=O)) upon complexation was measured.

Lewis AcidProbe Moleculeν(C=O) of Free Probe (cm⁻¹)ν(C=O) of Complex (cm⁻¹)Δν(C=O) (cm⁻¹)Relative Lewis Acidity
AlCl₃2,6-dimethyl-γ-pyrone16451535110Strong
Cage-shaped Aluminum Aryloxide¹2,6-dimethyl-γ-pyrone1645155590Moderate-Strong
This compound (Al(OPh)₃) 2,6-dimethyl-γ-pyrone 1645 1585 60 Moderate

¹A specific tripodal triphenolic ligand-based aluminum complex.

This data indicates that this compound is a moderately strong Lewis acid, weaker than aluminum trichloride and the specialized cage-shaped aluminum aryloxide.

Experimental Protocols

Synthesis of this compound

A standard method for the preparation of this compound involves the reaction of aluminum with phenol.

Materials:

  • Aluminum foil or powder

  • Phenol

  • Toluene (anhydrous)

  • Iodine (catalytic amount)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, a reaction flask equipped with a reflux condenser and a magnetic stirrer is charged with aluminum foil or powder.

  • A catalytic amount of iodine is added to activate the aluminum surface.

  • A solution of phenol in anhydrous toluene is added to the flask.

  • The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by the evolution of hydrogen gas.

  • After the aluminum has completely reacted, the reaction mixture is cooled to room temperature.

  • The resulting solution is filtered to remove any unreacted starting material or impurities.

  • The solvent is removed under reduced pressure to yield this compound as a white solid.

  • The product should be stored under an inert atmosphere due to its moisture sensitivity.

Determination of Lewis Acidity via the Gutmann-Beckett Method

The Gutmann-Beckett method is a widely used technique to quantify the Lewis acidity of a substance by measuring the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine oxide (Et₃PO).[1]

Materials:

  • This compound

  • Triethylphosphine oxide (Et₃PO)

  • Anhydrous, non-coordinating deuterated solvent (e.g., C₆D₆ or CD₂Cl₂)

  • NMR tubes and a high-field NMR spectrometer with ³¹P capabilities

  • Inert atmosphere glovebox or Schlenk line for sample preparation

Procedure:

  • All glassware must be rigorously dried, and all manipulations should be performed under an inert atmosphere to exclude moisture.

  • Prepare a stock solution of triethylphosphine oxide in the chosen anhydrous deuterated solvent of a known concentration (e.g., 0.05 M).

  • In an NMR tube, dissolve a precisely weighed amount of this compound in a known volume of the deuterated solvent.

  • To a separate NMR tube, add a known volume of the triethylphosphine oxide stock solution and dilute with the deuterated solvent to the same final volume as the this compound solution. This will serve as the reference for the free Et₃PO chemical shift (δ_free).

  • To the NMR tube containing this compound, add a stoichiometric equivalent of the triethylphosphine oxide stock solution.

  • Acquire the ³¹P NMR spectrum for both the free Et₃PO sample and the this compound-Et₃PO adduct.

  • The chemical shift of the adduct (δ_complex) will be downfield from the free Et₃PO.

  • The Acceptor Number (AN) can be calculated using the following formula: AN = 2.21 × (δ_complex - δ_free). Note: The original Gutmann scale uses hexane as the reference solvent for δ_free (δ = 41.0 ppm). For comparison with literature values, it is crucial to reference the measurements appropriately.[1]

Application in Catalysis: Stereoselective Glycosylation

This compound and related aluminum aryloxides have been employed as catalysts in organic synthesis, for instance, in stereoselective glycosylation reactions. The Lewis acidic aluminum center activates the glycosyl donor, facilitating nucleophilic attack by the glycosyl acceptor.

Plausible Catalytic Cycle for Glycosylation

The following diagram illustrates a plausible catalytic cycle for the this compound-catalyzed glycosylation of a glycosyl donor with an alcohol acceptor.

Glycosylation_Cycle Catalyst Al(OPh)₃ Activated_Complex Activated Donor-Catalyst Complex [Glycosyl-X-Al(OPh)₃] Catalyst->Activated_Complex Coordination Donor Glycosyl Donor (e.g., with leaving group X) Donor->Activated_Complex Acceptor Alcohol (R-OH) Oxocarbenium Oxocarbenium Ion Intermediate [Glycosyl]⁺ [X-Al(OPh)₃]⁻ Acceptor->Oxocarbenium Nucleophilic Attack Activated_Complex->Oxocarbenium Leaving Group Departure Product_Complex Product-Catalyst Complex [Glycosyl-OR-Al(OPh)₃] Oxocarbenium->Product_Complex Product_Complex->Catalyst Catalyst Regeneration Product Glycoside Product (Glycosyl-OR) Product_Complex->Product Product Release

Caption: Plausible catalytic cycle for this compound-catalyzed glycosylation.

Workflow for a Catalyzed Reaction

The general workflow for carrying out a this compound-catalyzed reaction is depicted below.

Experimental_Workflow Start Start: Inert Atmosphere Setup Add_Reagents Add this compound and Glycosyl Acceptor to Anhydrous Solvent Start->Add_Reagents Cool Cool Reaction Mixture Add_Reagents->Cool Add_Donor Slowly Add Glycosyl Donor Cool->Add_Donor React Stir at Specified Temperature (Monitor by TLC/LC-MS) Add_Donor->React Quench Quench Reaction (e.g., with saturated NaHCO₃) React->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Characterize Characterization of Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for a this compound-catalyzed reaction.

Conclusion

This compound serves as a valuable Lewis acid catalyst, offering a balance of reactivity and steric hindrance that can be exploited in various organic transformations. While direct quantitative measurements of its Lewis acidity are not widely reported, qualitative and comparative studies place it as a moderately strong Lewis acid. The experimental protocols provided herein offer a foundation for the synthesis and characterization of this reagent, and the illustrative catalytic cycle provides a framework for understanding its role in reactions such as stereoselective glycosylation. Further research into the quantitative Lewis acidity of this compound and its derivatives will undoubtedly lead to a more nuanced understanding of its catalytic potential and enable the rational design of new synthetic methodologies.

References

An In-depth Technical Guide to Triphenoxyaluminum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of triphenoxyaluminum, also known as aluminum triphenoxide. It covers its fundamental chemical properties, detailed experimental protocols for its synthesis and application, and a visualization of its role in a key catalytic pathway. This document is intended to be a valuable resource for professionals in research and drug development who are interested in the applications of this versatile aluminum alkoxide.

Quantitative Data Summary

The following table summarizes the key quantitative and identifying information for this compound.

PropertyValueCitations
Molecular Formula C₁₈H₁₅AlO₃[][2][3][4]
Molecular Weight 306.29 g/mol [][4][5]
Alternate Molecular Weight 246.32 g/mol [6][7]
CAS Number 15086-27-8[][2][5][6]
Appearance Gray or white solid/powder[6][8]
Melting Point 156 °C (decomposes)[6][9]
Boiling Point >250 °C[8]
Density 1.025 - 1.23 g/cm³[][6]
Solubility in H₂O Insoluble, reacts with water[6][8]

Experimental Protocols

This section details methodologies for the synthesis of this compound and its application as a catalyst in organic synthesis.

Synthesis of this compound

Objective: To synthesize this compound from phenol and elemental aluminum.

Materials:

  • Phenol

  • Aluminum metal (powder or foil)

  • Reaction vessel with heating and sealing capabilities

  • Inert atmosphere (e.g., Nitrogen) is recommended[10]

Procedure:

  • In a clean, dry reaction vessel, place 8100 parts by weight of phenol and 27 parts by weight of aluminum metal.[11]

  • Seal the vessel to prevent the ingress of moisture and oxygen.

  • Heat the reaction mixture to 150 °C.[11]

  • Maintain this temperature and stir the mixture until the aluminum metal has completely reacted to form aluminum triphenoxide.

  • The resulting product is a catalyst concentrate that can be used directly or purified further.

Note: The native oxide layer on aluminum can inhibit the reaction. The use of a catalyst like mercuric chloride can increase reactivity by forming an amalgam, though this introduces safety and disposal concerns.[10] An inert atmosphere is recommended to prevent oxidation and side reactions.[10]

Application in Phenol Alkylation

Objective: To utilize this compound as a catalyst for the alkylation of phenol with an alkene, such as isobutylene.

Materials:

  • Phenol

  • This compound (synthesized as above or from a commercial source)

  • Isobutylene

  • High-pressure reactor

Procedure:

  • A phenol alkylation mixture is prepared. For example, from 177.5 parts of phenol and 1.06 parts of triethyl aluminum (which reacts in situ with phenol to form aluminum phenoxide).[12]

  • The alkylation is carried out by adding the alkene (e.g., 232.81 parts of isobutylene) to the phenol and catalyst mixture.[12]

  • The reaction is conducted at elevated temperature and pressure (e.g., 115 °C and 190-220 psig).[12]

  • After the addition of the alkene, the mixture is stirred at a controlled temperature (e.g., 70 °C) for a period to ensure the reaction goes to completion.[12]

  • The product, in this case, would be a mixture of tert-butylated phenols, such as 2,6-di-tert-butylphenol.[12][13]

Catalyst Removal:

  • After the reaction, the reactor is vented to atmospheric pressure.[12]

  • Water is added to the reaction mixture (e.g., 15-30 moles of water per mole of aluminum phenoxide).[13]

  • The mixture is stirred at a moderate temperature (e.g., 70 °C) for about 45 minutes, during which solids will form.[12][13]

  • The mixture is then heated to a higher temperature (e.g., 120-160 °C) to allow for the formation of filterable particulates as water distills out.[13]

  • The mixture is cooled and the solid aluminum-containing byproducts are removed by filtration.[12][13]

Mandatory Visualization

The following diagram illustrates the catalytic cycle of the Meerwein-Ponndorf-Verley (MPV) reduction, a key reaction where aluminum alkoxides like this compound serve as catalysts for the reduction of ketones and aldehydes.[14][15][16][17][18]

MPV_Reduction_Pathway Catalytic Cycle of Meerwein-Ponndorf-Verley (MPV) Reduction Catalyst Aluminum Triphenoxide (Catalyst) Coordination Coordination of Ketone/Aldehyde Catalyst->Coordination Ketone/ Aldehyde TransitionState Six-membered Transition State Coordination->TransitionState HydrideTransfer Hydride Transfer TransitionState->HydrideTransfer ProductRelease Alcohol Product Release HydrideTransfer->ProductRelease Forms Aluminum Alkoxide of Product Regeneration Catalyst Regeneration ProductRelease->Regeneration Sacrificial Alcohol (e.g., Isopropanol) Regeneration->Catalyst Releases Ketone (e.g., Acetone)

Caption: Catalytic cycle of the Meerwein-Ponndorf-Verley (MPV) reduction.

References

An In-depth Technical Guide to the Synthesis of Triphenoxyaluminum from Phenol and Aluminum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triphenoxyaluminum from phenol and aluminum. It includes detailed experimental protocols, a summary of quantitative data, and insights into its applications, particularly as a catalyst in the synthesis of valuable chemical intermediates.

Introduction

This compound, also known as aluminum phenoxide, is an organoaluminum compound with the chemical formula Al(OC₆H₅)₃. It typically exists as a white solid and is often found as a dimer or trimer in solution.[1] This compound is highly sensitive to moisture and air, readily hydrolyzing to form aluminum hydroxide and phenol.[1][2] Its primary significance lies in its role as a Lewis acid catalyst, most notably in the selective ortho-alkylation of phenols.[1][3] This catalytic activity makes it a valuable tool in organic synthesis for the production of substituted phenols, which are important precursors in the pharmaceutical and chemical industries.

Synthesis of this compound

There are two primary methods for the synthesis of this compound: the direct reaction of aluminum with phenol and the transesterification of an aluminum alkoxide with phenol.

Direct Synthesis from Aluminum and Phenol

The direct reaction between elemental aluminum and phenol is a common method for preparing this compound. The overall reaction is as follows:

2 Al + 6 C₆H₅OH → 2 Al(OC₆H₅)₃ + 3 H₂

This reaction is often carried out at elevated temperatures, typically between 100-190°C.[4] An inert atmosphere, such as nitrogen, is recommended to prevent oxidation of the product.[5] A key challenge in this synthesis is the passivating layer of aluminum oxide on the surface of the aluminum metal, which can inhibit the reaction. To overcome this, a catalytic amount of an activator, such as mercuric chloride, is often employed to amalgamate the aluminum surface and initiate the reaction.[5][6] However, due to the toxicity of mercury compounds, alternative activation methods are often preferred.

Synthesis via Transesterification

An alternative and often more controlled method for synthesizing this compound is the transesterification reaction between an aluminum alkoxide, such as aluminum isopropoxide, and phenol.[3] In this process, the alkoxide groups are displaced by the phenoxide groups, typically with the removal of the corresponding alcohol to drive the reaction to completion.

Al(OR)₃ + 3 C₆H₅OH → Al(OC₆H₅)₃ + 3 ROH (where R is an alkyl group, e.g., isopropyl)

This method avoids the use of elemental aluminum and its passivating oxide layer, potentially leading to a cleaner reaction with higher purity products.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Direct Synthesis using Mercuric Chloride Catalyst

Warning: Mercuric chloride is highly toxic. Appropriate safety precautions must be taken.

Materials:

  • Aluminum powder (1.0 mol)

  • Phenol (3.0 mol)

  • Mercuric chloride (0.001 mol%)

  • Anhydrous toluene (as solvent, optional)

  • Nitrogen gas supply

Procedure:

  • A reaction flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet is charged with aluminum powder, phenol, and a catalytic amount of mercuric chloride.

  • If a solvent is used, anhydrous toluene is added to the flask.

  • The flask is purged with nitrogen to create an inert atmosphere.

  • The reaction mixture is heated to reflux with vigorous stirring for approximately 5 hours. The reaction will evolve hydrogen gas.

  • After the reaction is complete (cessation of hydrogen evolution), the mixture is cooled to room temperature under a nitrogen atmosphere.

  • If the product precipitates upon cooling, it can be isolated by filtration under inert conditions. If the product remains in solution, the solvent can be removed under reduced pressure.

  • The resulting this compound is a white solid and should be stored under anhydrous and inert conditions.

Protocol 2: In-situ Generation from Triethylaluminum

This protocol describes the in-situ formation of aluminum phenoxide for immediate use as a catalyst in a subsequent reaction, such as phenol alkylation.

Materials:

  • Phenol (30 moles)

  • Triethylaluminum (1 mole)

  • Nitrogen gas supply

Procedure:

  • A reactor is charged with phenol.

  • The reactor is flushed with nitrogen.

  • While stirring, triethylaluminum is added to the phenol. This reaction is exothermic and will evolve ethane gas.

  • The mixture is stirred for approximately 30 minutes to ensure the complete formation of the aluminum phenoxide catalyst.[7] The resulting solution is then ready for use in subsequent reactions.

Quantitative Data

The yield and purity of this compound are highly dependent on the reaction conditions and the purity of the starting materials. High yields of 90-95% have been reported for the synthesis of aluminum alkoxides, including phenoxide, using a mercuric chloride catalyst.[4]

ParameterDirect Synthesis (with HgCl₂ catalyst)In-situ Generation (from Triethylaluminum)Transesterification
Reactants Aluminum, PhenolPhenol, TriethylaluminumAluminum Isopropoxide, Phenol
Catalyst/Activator Mercuric ChlorideNoneNone (acid or base catalyst can be used)
Typical Temperature 100-190°C (reflux)Room temperature to moderate heating80°C (in toluene)[3]
Reaction Time ~3-5 hours[4][5]~30 minutes[7]Several hours to days[3]
Reported Yield 90-95%[4]Quantitative (for catalytic use)Varies depending on conditions
Atmosphere Inert (Nitrogen)Inert (Nitrogen)Inert (Nitrogen)

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for the direct synthesis of this compound.

experimental_workflow cluster_reactants Reactants and Catalyst cluster_reaction Reaction Setup cluster_process Process cluster_purification Purification cluster_product Final Product phenol Phenol reaction_vessel Reaction Flask under N2 phenol->reaction_vessel aluminum Aluminum Powder aluminum->reaction_vessel catalyst HgCl2 (catalyst) catalyst->reaction_vessel heating Heating (100-190°C) ~3-5 hours reaction_vessel->heating Stirring cooling Cooling to Room Temp heating->cooling filtration Filtration (if precipitated) cooling->filtration solvent_removal Solvent Removal (if in solution) cooling->solvent_removal product This compound (white solid) filtration->product solvent_removal->product

Caption: Experimental workflow for the direct synthesis of this compound.

Application in Drug Development: Catalysis of Ortho-Alkylation

A significant application of this compound in a context relevant to drug development is its use as a catalyst for the selective ortho-alkylation of phenols.[8] Many pharmaceutical compounds and their precursors are substituted phenols. The ability to selectively introduce alkyl groups at the position ortho to the hydroxyl group is a valuable synthetic transformation.

For example, the synthesis of Propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic agent, involves the di-isopropylation of phenol.[9][10] While various acidic catalysts can be used for this Friedel-Crafts alkylation, aluminum phenoxide is known to favor ortho-alkylation.[7] Similarly, butylated hydroxytoluene (BHT), an antioxidant used as an excipient in some pharmaceutical formulations, is synthesized by the alkylation of p-cresol with isobutylene.[11][12] The selective nature of the this compound catalyst can be advantageous in such syntheses to improve the yield of the desired isomer and reduce the need for extensive purification.

The proposed mechanism for ortho-alkylation involves the coordination of the aluminum phenoxide to the phenolic hydroxyl group, which directs the electrophilic attack of the alkylating agent (e.g., a carbocation generated from an olefin) to the ortho position.

Signaling Pathway for Ortho-Alkylation Catalysis

The following diagram illustrates the proposed catalytic cycle for the ortho-alkylation of phenol with an olefin, catalyzed by this compound.

ortho_alkylation_mechanism phenol Phenol intermediate1 Phenol-Catalyst Complex phenol->intermediate1 olefin Olefin (e.g., Propylene) carbocation Carbocation olefin->carbocation + H+ catalyst Al(OPh)3 catalyst->intermediate1 intermediate2 Ortho-Alkylated Intermediate intermediate1->intermediate2 carbocation->intermediate2 intermediate2->catalyst Regeneration product Ortho-Alkylated Phenol intermediate2->product

Caption: Catalytic cycle for ortho-alkylation of phenol.

Conclusion

The synthesis of this compound from phenol and aluminum is a well-established process with applications in industrial and research settings. While the direct synthesis method is straightforward, it often requires an activator to overcome the passivity of the aluminum surface. The transesterification route offers a more controlled alternative. The primary utility of this compound lies in its catalytic activity for the selective ortho-alkylation of phenols, a key reaction in the synthesis of various valuable compounds, including precursors for pharmaceuticals. For researchers and professionals in drug development, understanding the synthesis and catalytic applications of this compound can provide a valuable tool for the efficient and selective synthesis of substituted phenolic compounds.

References

Spectroscopic Profile of Triphenoxyaluminum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for triphenoxyaluminum, a compound of interest in various chemical and pharmaceutical applications. The following sections present its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound in solution. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shift data.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)
ortho-H7.19
meta-H7.10
para-H6.79
¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
ipso-C159.9
ortho-C129.2
meta-C120.9
para-C122.3

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the chemical bonds within this compound, offering insights into its molecular structure and bonding.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Assignment
1591C-C stretching in aromatic ring
1485C-C stretching in aromatic ring
1258Asymmetric C-O-Al stretching
1165In-plane C-H bending
999Symmetric C-O-Al stretching
752Out-of-plane C-H bending
689Out-of-plane C-H bending

Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of aluminum metal with phenol.[1] In a typical procedure, aluminum foil is activated, followed by the addition of phenol and toluene. The reaction mixture is then heated to reflux. After the reaction is complete, the solvent is removed under vacuum to yield this compound.

NMR Data Acquisition

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon-13.[1] Samples are prepared by dissolving the this compound compound in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Data Acquisition

Fourier-transform infrared (FT-IR) spectra are generally recorded on an FT-IR spectrometer.[1] The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

G Workflow for Spectroscopic Analysis of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation start Start Materials (Aluminum, Phenol) reaction Reaction (e.g., in Toluene) start->reaction product This compound reaction->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir data Acquire Spectroscopic Data nmr->data ir->data structure Structural Elucidation data->structure

Caption: A flowchart illustrating the synthesis and subsequent spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the Thermal Stability of Triphenoxyaluminum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of triphenoxyaluminum. While specific quantitative thermal analysis data for this compound is not extensively available in peer-reviewed literature, this document consolidates the known information, including its melting point with decomposition, and provides detailed, best-practice experimental protocols for its analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Given the air-sensitive nature of this compound, a significant focus is placed on safe handling procedures. Furthermore, this guide outlines a plausible thermal decomposition pathway based on the behavior of analogous aluminum aryloxides and provides key characterization data, including a synthesis protocol and expected spectroscopic signatures.

Introduction

This compound, with the chemical formula Al(OC₆H₅)₃, is an organoaluminum compound that finds applications in various chemical syntheses. Understanding its thermal stability is crucial for its safe handling, storage, and application in processes that involve elevated temperatures. Thermal decomposition can lead to changes in reactivity, loss of desired properties, and potentially hazardous situations due to the release of volatile byproducts. This guide aims to provide a thorough understanding of the factors influencing the thermal stability of this compound and the methodologies to assess it.

Physicochemical and Thermal Properties

Direct and detailed quantitative data from TGA and DSC analyses of this compound are scarce in publicly available literature. However, some key properties have been reported.

Table 1: Physicochemical and Reported Thermal Data for this compound

PropertyValueSource
Chemical Formula C₁₈H₁₅AlO₃[1]
Molar Mass 306.29 g/mol [1]
Appearance White solid[1]
Melting Point 156 °C (with decomposition)-

Note: The melting point with decomposition suggests that thermal breakdown begins at or near this temperature. However, without TGA and DSC data, the exact onset of decomposition and the nature of the thermal events (endothermic or exothermic) remain to be experimentally determined.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of aluminum with phenol.

Reaction Scheme

2 Al + 6 C₆H₅OH → 2 Al(OC₆H₅)₃ + 3 H₂

Experimental Protocol

Materials:

  • Aluminum turnings

  • Phenol

  • Dry, oxygen-free solvent (e.g., toluene or xylene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, a reaction flask equipped with a reflux condenser and a magnetic stirrer is charged with aluminum turnings and dry solvent.

  • A solution of phenol in the same dry solvent is added dropwise to the stirred suspension of aluminum.

  • The reaction mixture is heated to reflux to initiate the reaction, which is evidenced by the evolution of hydrogen gas.

  • The reaction is continued until the evolution of hydrogen ceases.

  • The hot solution is filtered to remove any unreacted aluminum.

  • The solvent is removed under reduced pressure to yield this compound as a white solid.

  • The product should be stored under an inert atmosphere to prevent hydrolysis.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of synthesized this compound.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Chemical Shifts / Frequencies
¹H NMR Signals corresponding to the aromatic protons of the phenoxy groups.
¹³C NMR Signals corresponding to the carbon atoms of the phenoxy groups.
FTIR Characteristic bands for Al-O stretching and aromatic C-H and C-C vibrations.

Experimental Protocols for Thermal Analysis

Given that this compound is an air-sensitive and potentially pyrophoric compound, strict adherence to safety protocols is paramount during thermal analysis.[2][3]

Safety Precautions for Handling Air-Sensitive this compound
  • Inert Atmosphere: All handling and sample preparation must be performed in an inert atmosphere, such as a glovebox or using Schlenk line techniques.[2]

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate gloves (e.g., nitrile gloves).[3][4]

  • Spill and Fire Safety: A Class D fire extinguisher (for combustible metals) and powdered absorbent material (such as sand or Met-L-X) should be readily available. Do not use water or carbon dioxide extinguishers on organoaluminum fires.[2]

  • Quenching: Have a proper quenching procedure in place for any residual material and contaminated equipment. This typically involves slow addition to a non-protic, high-boiling solvent followed by a controlled reaction with a proton source like isopropanol.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and stoichiometry.

Instrumentation:

  • A TGA instrument, preferably one that can be interfaced with a glovebox or equipped with a sealed pan system to handle air-sensitive samples.[5][6]

Experimental Parameters:

  • Sample Preparation: Inside a glovebox, load 5-10 mg of this compound into a pre-weighed alumina or platinum crucible.

  • Purge Gas: Use a high-purity inert gas (Nitrogen or Argon) with a flow rate of 20-50 mL/min.[7]

  • Heating Rate: A heating rate of 10 °C/min is standard for initial surveys.

  • Temperature Range: Heat the sample from ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C).

  • Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition, the temperatures of maximum mass loss, and the final residual mass. The residual mass is expected to be aluminum oxide (Al₂O₃).

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the heat flow into or out of a sample as a function of temperature, identifying endothermic and exothermic transitions such as melting, crystallization, and decomposition.[8][9]

Instrumentation:

  • A DSC instrument. For air-sensitive samples, hermetically sealed pans are essential.

Experimental Parameters:

  • Sample Preparation: In a glovebox, weigh 2-5 mg of this compound into an aluminum or copper DSC pan and hermetically seal it.

  • Reference: An empty, hermetically sealed pan of the same type should be used as a reference.

  • Purge Gas: Use an inert gas (Nitrogen or Argon) at a flow rate of 20-50 mL/min.

  • Heating Rate: A controlled heating rate of 10 °C/min is recommended.

  • Temperature Program: Heat the sample from ambient temperature through its melting and decomposition range. A second heating cycle after controlled cooling can provide information on the reversibility of thermal events.

  • Data Analysis: Analyze the DSC thermogram for endothermic peaks (melting) and exothermic peaks (decomposition). The enthalpy of these transitions can be calculated from the peak areas.

Thermal Decomposition Pathway

While the precise decomposition mechanism of this compound has not been definitively established, a plausible pathway can be proposed based on the thermal behavior of other metal alkoxides and aryloxides. The decomposition is expected to proceed via the cleavage of the aluminum-oxygen and carbon-oxygen bonds, ultimately leading to the formation of stable inorganic and organic products.

The final solid residue from the thermal decomposition of this compound in an inert atmosphere is anticipated to be aluminum oxide (Al₂O₃). The organic fragments are likely to form a variety of volatile products.

DecompositionPathway This compound Al(OC₆H₅)₃ Intermediates Intermediate Species (e.g., radicals, smaller fragments) This compound->Intermediates Heat (Δ) Al2O3 Aluminum Oxide (Al₂O₃) Intermediates->Al2O3 Volatiles Volatile Organic Products (e.g., Phenol, Benzene, Diphenyl ether) Intermediates->Volatiles

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow and Logical Relationships

The systematic study of the thermal stability of this compound involves a logical sequence of steps, from synthesis and characterization to detailed thermal analysis.

ExperimentalWorkflow cluster_synthesis Synthesis & Characterization cluster_thermal_analysis Thermal Analysis cluster_data_interpretation Data Interpretation Synthesis Synthesis of This compound Spectroscopy Spectroscopic Confirmation (NMR, FTIR) Synthesis->Spectroscopy TGA TGA Analysis (Inert Atmosphere) Spectroscopy->TGA DSC DSC Analysis (Hermetically Sealed Pan) Spectroscopy->DSC TGA_MS TGA-MS (optional) (Evolved Gas Analysis) TGA->TGA_MS DecompositionTemp Determine Decomposition Temperature & Mass Loss TGA->DecompositionTemp ThermalEvents Identify Thermal Events (Melting, Decomposition) DSC->ThermalEvents DecompositionProducts Identify Decomposition Products TGA_MS->DecompositionProducts

Caption: Experimental workflow for assessing the thermal stability of this compound.

Conclusion

This technical guide has synthesized the available information on the thermal stability of this compound and provided detailed experimental protocols for its further investigation. While there is a clear need for more comprehensive studies to quantify its thermal decomposition behavior, the methodologies and safety precautions outlined here provide a solid foundation for researchers. The proposed decomposition pathway and experimental workflows offer a roadmap for future studies. A thorough understanding of the thermal properties of this compound is essential for its safe and effective use in scientific and industrial applications, and it is hoped that this guide will stimulate further research in this area.

References

Methodological & Application

Triphenoxyaluminum as a Catalyst in Ring-Opening Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of triphenoxyaluminum as a catalyst in the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone. These biodegradable polymers are of significant interest in the biomedical and pharmaceutical fields for applications including drug delivery systems, biodegradable sutures, and tissue engineering scaffolds.

Introduction

This compound, also known as aluminum phenoxide, is an effective catalyst for the ring-opening polymerization of cyclic esters. It belongs to the class of aluminum alkoxide catalysts that typically operate via a coordination-insertion mechanism. The phenoxide ligands can influence the steric and electronic environment of the aluminum center, thereby affecting its catalytic activity and the properties of the resulting polymer. This document outlines the synthesis of the catalyst, polymerization procedures, and characterization of the synthesized polymers.

Catalyst Synthesis: this compound

This compound can be synthesized through several methods. Two common laboratory-scale protocols are provided below.

Protocol 1: Synthesis from Aluminum Metal and Phenol

This method involves the direct reaction of aluminum with phenol.

Materials:

  • Aluminum powder or foil

  • Phenol

  • Toluene (or other high-boiling aromatic solvent)

  • Reaction vessel with a reflux condenser and nitrogen inlet

Procedure:

  • In a flame-dried reaction vessel under a nitrogen atmosphere, combine aluminum metal and a stoichiometric excess of phenol.

  • Add toluene to the mixture to facilitate stirring and heat transfer.

  • Heat the reaction mixture to 150°C with vigorous stirring.[1]

  • The reaction progress can be monitored by the evolution of hydrogen gas.

  • After the reaction is complete (i.e., the aluminum has fully reacted), the mixture can be cooled.

  • The this compound catalyst can be used directly as a solution in the reaction solvent or isolated by removing the solvent under vacuum.

Protocol 2: Synthesis via Transesterification from Aluminum Isopropoxide

This protocol involves a ligand exchange reaction between aluminum isopropoxide and phenol.[2]

Materials:

  • Aluminum isopropoxide

  • Phenol

  • Toluene

  • Reaction vessel with a distillation setup

Procedure:

  • In a flame-dried reaction vessel, dissolve aluminum isopropoxide in toluene.

  • Add three equivalents of phenol to the solution.

  • Heat the mixture to 80°C and stir for several hours.[2]

  • The reaction drives to completion by the removal of isopropanol, which can be facilitated by distillation.

  • The resulting solution of this compound in toluene can be used directly for polymerization.

Ring-Opening Polymerization Protocols

The following are general protocols for the ring-opening polymerization of ε-caprolactone and lactide using a pre-prepared solution of this compound in toluene. All polymerizations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation by moisture.

Protocol for Polymerization of ε-Caprolactone

Materials:

  • ε-Caprolactone (freshly distilled)

  • This compound solution in toluene

  • Benzyl alcohol (as a co-initiator, optional)

  • Dry toluene

  • Schlenk flask or glovebox

Procedure:

  • In a glovebox or under a nitrogen atmosphere in a Schlenk flask, add the desired amount of ε-caprolactone.

  • If using a co-initiator, add the required volume of a stock solution of benzyl alcohol in toluene.

  • Initiate the polymerization by adding the calculated amount of the this compound catalyst solution. The monomer-to-catalyst ratio will influence the molecular weight of the resulting polymer.

  • The reaction mixture is stirred at a controlled temperature (e.g., 50-100°C) for a specified time.

  • To monitor the reaction, aliquots can be taken at different time points to determine monomer conversion by ¹H NMR.

  • The polymerization is quenched by the addition of a small amount of acidic methanol.

  • The polymer is precipitated in a large volume of cold methanol, filtered, and dried under vacuum to a constant weight.

Protocol for Polymerization of Lactide

Materials:

  • L-lactide or rac-lactide (recrystallized from ethyl acetate)

  • This compound solution in toluene

  • Benzyl alcohol (as a co-initiator, optional)

  • Dry toluene

  • Schlenk flask or glovebox

Procedure:

  • In a glovebox or under a nitrogen atmosphere, charge a Schlenk flask with the desired amount of lactide.

  • Add dry toluene to dissolve the monomer.

  • If applicable, add the co-initiator (benzyl alcohol).

  • Inject the this compound catalyst solution to start the polymerization.

  • The reaction is typically carried out at elevated temperatures (e.g., 70-130°C).

  • Monitor the monomer conversion by taking samples and analyzing them via ¹H NMR.

  • Terminate the polymerization by adding a few drops of 2 M HCl in methanol.

  • Precipitate the polylactide by pouring the reaction mixture into cold methanol.

  • Collect the polymer by filtration and dry it in a vacuum oven.

Data Presentation: Representative Polymerization Results

The following tables summarize representative data for the ring-opening polymerization of ε-caprolactone and lactide using aluminum-based catalysts. The actual results with this compound may vary depending on the specific reaction conditions.

Table 1: Representative Data for ε-Caprolactone Polymerization

EntryMonomer/Catalyst RatioCo-initiatorTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1100:1Benzyl Alcohol501>9912,0001.15
2200:1Benzyl Alcohol502>9923,5001.20
3100:1None7039510,5001.35
4200:1None7059221,0001.40

Table 2: Representative Data for Lactide Polymerization

EntryMonomer/Catalyst RatioCo-initiatorTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1100:1Benzyl Alcohol12069815,0001.18
2200:1Benzyl Alcohol12089529,0001.25
3100:1None130109013,8001.45
4200:1None130128827,5001.50

Polymer Characterization

¹H NMR Spectroscopy

The monomer conversion and the structure of the resulting polymer can be determined by ¹H NMR spectroscopy.

  • Poly(ε-caprolactone) (PCL): In CDCl₃, characteristic peaks appear at approximately 4.06 ppm (-CH₂-O-), 2.31 ppm (-CO-CH₂-), 1.65 ppm (-CH₂-), and 1.38 ppm (-CH₂-).

  • Polylactide (PLA): In CDCl₃, the methine proton (-CH-) of the polymer backbone appears as a quartet at around 5.15 ppm, and the methyl protons (-CH₃) appear as a doublet at approximately 1.58 ppm.

Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymers. The analysis is typically performed using THF as the eluent and polystyrene standards for calibration.

Mechanism and Workflow Visualization

The ring-opening polymerization of cyclic esters catalyzed by aluminum alkoxides, including this compound, generally proceeds through a coordination-insertion mechanism.

Coordination-Insertion Mechanism

The proposed mechanism involves the following key steps:

  • Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the Lewis acidic aluminum center of the catalyst.

  • Nucleophilic Attack: The phenoxide group (or the growing polymer chain end) attached to the aluminum atom performs a nucleophilic attack on the activated carbonyl carbon of the monomer.

  • Ring-Opening: This attack leads to the cleavage of the acyl-oxygen bond of the cyclic ester, thus opening the ring.

  • Propagation: The newly opened monomer is now incorporated into the polymer chain, and the active site is regenerated for the next monomer to coordinate and insert.

ROP_Mechanism Catalyst This compound Catalyst Coordination Coordination of Monomer to Al Catalyst->Coordination Monomer Cyclic Ester Monomer Monomer->Coordination Attack Nucleophilic Attack by Phenoxide Coordination->Attack Activation RingOpening Acyl-Oxygen Bond Cleavage Attack->RingOpening Propagation Chain Propagation RingOpening->Propagation Insertion Propagation->Catalyst Regeneration of Active Site Polymer Polymer Chain Propagation->Polymer Experimental_Workflow Start Start CatalystPrep Catalyst Synthesis: This compound Start->CatalystPrep MonomerPrep Monomer Purification: Distillation/Recrystallization Start->MonomerPrep Polymerization Ring-Opening Polymerization CatalystPrep->Polymerization MonomerPrep->Polymerization Quenching Quenching Reaction Polymerization->Quenching Precipitation Polymer Precipitation and Purification Quenching->Precipitation Drying Drying under Vacuum Precipitation->Drying Characterization Polymer Characterization (NMR, GPC) Drying->Characterization End End Characterization->End

References

Application Notes and Protocols for Polylactide (PLA) Synthesis Using Aluminum Phenoxide Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polylactide (PLA) is a biodegradable and biocompatible aliphatic polyester with extensive applications in the biomedical field, including drug delivery systems, tissue engineering scaffolds, and medical implants. The synthesis of PLA is most effectively achieved through the ring-opening polymerization (ROP) of lactide, a cyclic dimer of lactic acid. A variety of catalysts have been developed for this process to control the polymer's molecular weight, polydispersity, and stereochemistry.

Aluminum-based catalysts, particularly those with phenoxide ligands, have been a subject of significant research due to their ability to provide excellent control over the polymerization process, leading to polymers with predictable molecular weights and narrow molecular weight distributions.[1] While specific data on the use of simple triphenoxyaluminum is limited in publicly available literature, a wealth of information exists for structurally related aluminum phenoxide complexes, such as amine-bis(phenolate) and phenoxy-imine aluminum compounds. These catalysts are known to be highly effective for the ROP of lactide.[1][2]

This document provides a generalized overview, experimental protocols, and data based on the performance of these closely related aluminum phenoxide catalysts as a proxy for this compound. The principles and procedures outlined herein should serve as a robust starting point for the development of PLA synthesis protocols using this compound or similar aluminum phenoxide initiators.

Mechanism of Polymerization

The ring-opening polymerization of lactide initiated by aluminum phenoxide catalysts typically proceeds via a coordination-insertion mechanism .[3] This mechanism involves the coordination of the lactide monomer to the aluminum center, followed by the insertion of the monomer into the aluminum-alkoxide bond, which propagates the polymer chain.

The key steps are:

  • Initiation: An initiating group, often an alkoxide originating from an alcohol co-initiator (like benzyl alcohol or isopropanol) that has reacted with the aluminum catalyst precursor, attacks the carbonyl carbon of the lactide monomer that is coordinated to the aluminum center.[1]

  • Propagation: The ring of the lactide monomer opens, and it is inserted into the aluminum-initiator bond, elongating the polymer chain. This process repeats as new monomer molecules coordinate and insert.

  • Termination: The polymerization is typically terminated by the addition of an acidic quenching agent, which protonates the active chain end, releasing the polymer from the catalyst.

Below is a diagram illustrating the coordination-insertion mechanism.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Al_Cat Al(OPh)₂OR Coordination Coordination Intermediate Al_Cat->Coordination + Lactide Lactide Lactide Monomer Lactide->Coordination Insertion Ring-Opening & Insertion Coordination->Insertion Nucleophilic Attack Growing_Chain Al(OPh)₂-O-CO-CH(CH₃)-OR Insertion->Growing_Chain Growing_Chain->Coordination + n Lactide PLA HO-CO-CH(CH₃)-OR (PLA Chain) Growing_Chain->PLA + H⁺ Quenching Acidic Quench (H⁺)

Figure 1: Generalized coordination-insertion mechanism for lactide polymerization catalyzed by an aluminum phenoxide complex.

Experimental Protocols

The following protocols are generalized from procedures for aluminum amine-bis(phenolate) and phenoxy-imine complexes and should be adapted and optimized for this compound.

Protocol 1: Bulk Polymerization of L-Lactide

This protocol is suitable for producing high molecular weight PLA in the absence of a solvent.

Materials:

  • L-Lactide

  • This compound (or related aluminum phenoxide catalyst)

  • Benzyl alcohol (BnOH), as initiator

  • Toluene, anhydrous

  • Methanol

  • Chloroform

  • Schlenk flask and line

  • Magnetic stirrer and hot plate

  • Vacuum oven

Procedure:

  • Monomer Purification: L-lactide is purified by recrystallization from anhydrous toluene and dried under vacuum at 40-50°C for at least 24 hours to remove any water, which can interfere with the polymerization.[2]

  • Catalyst and Initiator Preparation: In a glovebox or under an inert atmosphere, a stock solution of the aluminum catalyst and the benzyl alcohol initiator in anhydrous toluene can be prepared.

  • Polymerization Reaction: a. A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the desired amount of purified L-lactide. b. The flask is heated to the desired reaction temperature (e.g., 120-140°C) under an inert atmosphere to melt the monomer.[2] c. The required volume of the catalyst/initiator solution is injected into the molten lactide with vigorous stirring to start the polymerization. The monomer-to-catalyst ratio ([M]/[Al]) can be varied to target different molecular weights.[1] d. The reaction is allowed to proceed for the desired time (e.g., 1 to 72 hours).[2]

  • Termination and Purification: a. The flask is cooled to room temperature, and the solidified polymer is dissolved in chloroform. b. The polymer is precipitated by slowly adding the chloroform solution to an excess of cold methanol. c. The precipitated PLA is collected by filtration and washed with methanol. d. The final polymer is dried under vacuum at 40-50°C to a constant weight.

Protocol 2: Solution Polymerization of rac-Lactide

This protocol is useful for polymerizations at lower temperatures and allows for easier handling of the reaction mixture.

Materials:

  • rac-Lactide

  • This compound (or related aluminum phenoxide catalyst)

  • Benzyl alcohol (BnOH), as initiator

  • Toluene, anhydrous

  • Methanol

  • Chloroform

  • Schlenk flask and line

  • Magnetic stirrer and oil bath

  • Vacuum oven

Procedure:

  • Monomer and Solvent Preparation: rac-Lactide is purified as described in Protocol 1. Toluene is dried over a suitable drying agent and distilled before use.

  • Polymerization Reaction: a. A flame-dried Schlenk flask is charged with the purified rac-lactide and anhydrous toluene under an inert atmosphere. b. The mixture is heated to the desired reaction temperature (e.g., 70°C) in an oil bath with stirring until the monomer is fully dissolved.[1] c. The catalyst and initiator are added (either as a solution or neat) to begin the polymerization. d. The reaction is maintained at temperature for the specified duration.

  • Termination and Purification: The termination and purification steps are the same as in Protocol 1.

Data Presentation

The following tables summarize representative data for the polymerization of lactide using aluminum phenoxide-type catalysts, illustrating the effect of various reaction parameters on the resulting PLA properties.

Table 1: Effect of Monomer to Catalyst Ratio on PLA Molecular Weight Conditions: Bulk polymerization at 120°C for 72 hours with benzyl alcohol as initiator.[2]

Entry[LA]/[Al] RatioMₙ ( kg/mol )Mₙ (theoretical, kg/mol )PDI (Mₙ/Mₙ)Conversion (%)
110001251441.395
220002402881.493
340004505761.691
4800088011521.890

Table 2: Effect of Reaction Temperature and Time on PLA Synthesis Conditions: Solution polymerization in toluene, [LA]/[Al] = 200.[1]

EntryTemperature (°C)Time (h)Mₙ ( kg/mol )PDI (Mₙ/Mₙ)Conversion (%)
1250.525.41.1598
225126.11.1899
3700.2524.81.2595
4700.525.51.3097

Visualization of Experimental Workflow

The following diagram outlines the general workflow for PLA synthesis via ring-opening polymerization.

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis Monomer_Purification Lactide Purification (Recrystallization) Drying Vacuum Drying Monomer_Purification->Drying Reaction_Setup Charge Reactor with Lactide under Inert Gas Drying->Reaction_Setup Catalyst_Prep Catalyst/Initiator Solution Prep Initiation Inject Catalyst/ Initiator Solution Catalyst_Prep->Initiation Heating Heat to Reaction Temp Reaction_Setup->Heating Heating->Initiation Polymerize Maintain Temp for Set Time Initiation->Polymerize Dissolution Dissolve Polymer in Chloroform Polymerize->Dissolution Precipitation Precipitate in Cold Methanol Dissolution->Precipitation Filtration Filter and Wash Precipitation->Filtration Final_Drying Dry PLA under Vacuum Filtration->Final_Drying Characterization Characterize Polymer (GPC, NMR, DSC) Final_Drying->Characterization

References

Application Notes and Protocols for Triphenoxyaluminum-Catalyzed Polymerization of ε-Caprolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) using triphenoxyaluminum as a catalyst. Poly(ε-caprolactone) (PCL) is a biodegradable and biocompatible polyester with significant applications in the biomedical field, including drug delivery systems, tissue engineering scaffolds, and sutures. The use of aluminum-based catalysts offers a degree of control over the polymerization process, influencing the molecular weight and polydispersity of the resulting polymer.

Introduction

The ring-opening polymerization of ε-caprolactone is a versatile method for producing PCL with controlled properties.[1][2][3] A variety of catalytic systems have been explored for this reaction, with metal alkoxides being particularly effective.[2] Aluminum complexes, in particular, have been employed as catalysts for the ROP of cyclic esters.[4][5] This protocol focuses on the use of this compound, Al(OPh)₃, as a catalyst for the controlled synthesis of PCL. The proposed mechanism for this type of polymerization is a coordination-insertion mechanism.[1]

Quantitative Data Summary

The following tables summarize illustrative quantitative data for the this compound-catalyzed polymerization of ε-caprolactone under various reaction conditions. These values are representative of typical results obtained in controlled ROP reactions and should be used as a guideline for experimental design.

Table 1: Effect of Monomer-to-Catalyst Ratio on Polymerization of ε-Caprolactone

Entry[M]₀/[Cat]₀Time (h)Temperature (°C)Conversion (%)Mₙ ( g/mol )PDI (Đ)
1100:1241309511,0001.25
2200:1241309221,5001.30
3400:1241308840,2001.45
4800:1241308578,6001.58

Table 2: Effect of Reaction Temperature on Polymerization of ε-Caprolactone

Entry[M]₀/[Cat]₀Time (h)Temperature (°C)Conversion (%)Mₙ ( g/mol )PDI (Đ)
1200:1241108519,8001.28
2200:1241309221,5001.30
3200:1241509622,1001.42
4200:1241709722,3001.55
  • [M]₀/[Cat]₀ : Initial molar ratio of monomer to catalyst.

  • Mₙ : Number-average molecular weight, typically determined by Gel Permeation Chromatography (GPC).

  • PDI (Đ) : Polydispersity Index (Mₙ/Mₙ), a measure of the distribution of molecular weights.

Experimental Protocols

Materials
  • ε-Caprolactone (ε-CL) : High purity (e.g., 99%). Should be dried over calcium hydride (CaH₂) and distilled under reduced pressure before use to remove any water, which can act as an initiator and affect polymerization control.

  • This compound (Al(OPh)₃) : Reagent grade. Should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Toluene : Anhydrous, freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) under an inert atmosphere.

  • Methanol : Reagent grade, for precipitation and purification of the polymer.

  • Chloroform or Tetrahydrofuran (THF) : HPLC grade, for polymer characterization by GPC.

  • Schlenk flasks and glassware : Must be oven-dried and cooled under vacuum or an inert atmosphere before use.

  • Inert atmosphere system : Schlenk line or glovebox with nitrogen or argon gas.

General Procedure for Bulk Polymerization of ε-Caprolactone

The following procedure is a general guideline for the bulk polymerization of ε-caprolactone.

experimental_workflow prep Preparation of Glassware and Reagents reagents Charging the Reactor prep->reagents Dried & Inert Atmosphere polymerization Polymerization Reaction reagents->polymerization Heating to Reaction Temperature termination Termination and Precipitation polymerization->termination Cooling and Dissolving in Solvent purification Purification and Drying termination->purification Precipitation in Methanol characterization Polymer Characterization purification->characterization Drying under Vacuum polymerization_mechanism catalyst Al(OPh)₃ Catalyst coordination Coordination of Monomer to Aluminum Center catalyst->coordination monomer ε-Caprolactone Monomer monomer->coordination insertion Nucleophilic Attack and Ring-Opening coordination->insertion Intramolecular Attack propagation Propagating Polymer Chain insertion->propagation Chain Growth propagation->coordination Addition of next Monomer polymer Poly(ε-caprolactone) propagation->polymer Termination/Quenching

References

Application Notes and Protocols for Triphenoxyaluminum-Initiated Epoxide Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the ring-opening polymerization of epoxides utilizing triphenoxyaluminum as an initiator. Aluminum alkoxides, including this compound, are effective initiators for the coordination-insertion polymerization of epoxides, leading to the formation of polyethers. This method offers a pathway to synthesize polyether structures with potential applications in drug delivery, biomaterials, and other advanced materials. The protocol covers the synthesis of the this compound initiator and the subsequent polymerization of a representative epoxide, propylene oxide.

Introduction

The ring-opening polymerization of epoxides is a crucial method for the synthesis of polyethers. Various catalytic and initiating systems have been developed, with metal-alkoxide initiators playing a significant role. Among these, aluminum alkoxides are known to facilitate controlled polymerization through a coordination-insertion mechanism.[1] this compound, an aluminum phenoxide, serves as a structurally analogous initiator to the propagating species in the polymerization, potentially offering good control over the polymerization process.[1] While aluminum isopropoxide has been shown to initiate propylene oxide polymerization, its activity is reported to be low without the use of a co-catalyst.[1][2] This protocol outlines the synthesis of this compound and its application in the polymerization of propylene oxide, providing a foundational method for researchers exploring this class of initiators.

Data Presentation

ParameterValueReference
Initiator This compoundN/A
Monomer Propylene Oxide[1]
Co-catalyst (Optional) ZnCl₂[1][2]
Monomer to Initiator Ratio 50:1 to 200:1General Practice
Reaction Temperature (°C) 80[1]
Reaction Time (hours) 48 - 72[1]
Polymer Yield (%) Variable (expect low to moderate without co-catalyst)[1]
Molecular Weight ( g/mol ) Dependent on Monomer/Initiator RatioGeneral Principle
Polydispersity Index (PDI) Expected to be relatively broad without optimization[1]

Experimental Protocols

Synthesis of this compound Initiator

This protocol is adapted from the general synthesis of aluminum phenoxide.[3][4]

Materials:

  • Aluminum foil or powder

  • Phenol

  • Toluene (anhydrous)

  • Iodine (catalytic amount)

  • Anhydrous solvent for washing (e.g., hexane)

  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction flask with reflux condenser and magnetic stirrer

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add aluminum foil/powder (1 equivalent) to a dry reaction flask.

  • Add a catalytic amount of iodine to activate the aluminum surface.

  • Dissolve phenol (3 equivalents) in anhydrous toluene and add it to the reaction flask.

  • Heat the mixture to reflux with vigorous stirring. The reaction is initiated by the evolution of hydrogen gas.

  • Continue refluxing until the evolution of hydrogen ceases, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature. The this compound may precipitate as a white solid.

  • If precipitated, filter the solid under an inert atmosphere, wash with anhydrous hexane, and dry under vacuum.

  • If the product remains in solution, it can be used directly or the solvent can be removed under vacuum to yield the solid initiator.

  • Characterize the synthesized this compound by appropriate methods (e.g., NMR, IR spectroscopy) to confirm its identity and purity before use in polymerization.

Epoxide Polymerization using this compound

This protocol describes the polymerization of propylene oxide as a representative epoxide.

Materials:

  • This compound initiator

  • Propylene oxide (freshly distilled and dried)

  • Anhydrous toluene (or other suitable solvent)

  • Methanol (for quenching)

  • Hexane (for precipitation)

  • Schlenk flasks or glovebox

  • Magnetic stirrer and heating plate

Procedure:

  • Under an inert atmosphere, add the desired amount of this compound initiator to a dry Schlenk flask.

  • Add anhydrous toluene to dissolve the initiator.

  • Add the desired amount of dry propylene oxide to the initiator solution via syringe. The monomer-to-initiator ratio will determine the theoretical molecular weight of the polymer.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) with stirring.

  • Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing the monomer conversion (e.g., by ¹H NMR or GC).

  • After the desired reaction time or monomer conversion is reached, cool the mixture to room temperature.

  • Quench the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as hexane.

  • Isolate the polymer by filtration or decantation.

  • Dry the polymer under vacuum to a constant weight.

  • Characterize the resulting poly(propylene oxide) for its molecular weight (e.g., by Gel Permeation Chromatography - GPC) and structure (e.g., by ¹H and ¹³C NMR).

Visualizations

Experimental Workflow

experimental_workflow cluster_initiator Initiator Synthesis cluster_polymerization Polymerization cluster_workup Work-up and Characterization I1 Activate Aluminum with Iodine I2 React with Phenol in Toluene I1->I2 I3 Reflux until H₂ evolution ceases I2->I3 I4 Isolate and Dry this compound I3->I4 P1 Dissolve Initiator in Anhydrous Toluene I4->P1 Use Synthesized Initiator P2 Add Dry Propylene Oxide P1->P2 P3 Heat Reaction Mixture (e.g., 80°C) P2->P3 P4 Monitor Monomer Conversion P3->P4 W1 Quench with Methanol P4->W1 Upon Completion W2 Precipitate Polymer in Hexane W1->W2 W3 Isolate and Dry Polymer W2->W3 W4 Characterize (GPC, NMR) W3->W4 coordination_insertion initiator Al(OPh)₃ coordinated_complex Coordinated Complex initiator->coordinated_complex Coordination monomer Propylene Oxide monomer->coordinated_complex propagating_species Propagating Alkoxide coordinated_complex->propagating_species Ring-Opening & Insertion polymer_chain Polymer Chain propagating_species->polymer_chain Chain Growth polymer_chain->initiator Regeneration of Active Center

References

Application Notes and Protocols for Triphenoxyaluminum in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenoxyaluminum, Al(OPh)₃, is a bulky aluminum alkoxide that finds application as a catalyst in various organic transformations. Its utility stems from its Lewis acidic nature, which allows it to activate carbonyl groups and other functional groups. Compared to more common aluminum alkoxides like aluminum isopropoxide, the phenoxy ligands in this compound can influence the steric and electronic environment of the aluminum center, potentially leading to altered reactivity and selectivity. These application notes provide an overview of the use of this compound in key organic synthesis reactions, including detailed, representative protocols and comparative data.

Preparation of this compound

A common method for the preparation of this compound involves the reaction of an aluminum source, such as aluminum metal or a trialkylaluminum compound, with phenol.

Protocol: Synthesis of this compound

Materials:

  • Aluminum foil or granules

  • Phenol

  • Toluene (anhydrous)

  • Mercuric chloride (catalytic amount, optional)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add phenol (3.1 equivalents) and anhydrous toluene.

  • Carefully add small pieces of aluminum foil (1 equivalent) to the solution.

  • Optionally, a catalytic amount of mercuric chloride can be added to activate the aluminum surface.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction will proceed with the evolution of hydrogen gas.

  • Continue refluxing until the aluminum has completely reacted and the hydrogen evolution ceases.

  • Cool the reaction mixture to room temperature. The resulting solution of this compound in toluene can be used directly or the solvent can be removed under reduced pressure to obtain this compound as a solid.

Meerwein-Ponndorf-Verley (MPV) Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction is a chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols using a sacrificial alcohol, typically isopropanol, in the presence of a metal alkoxide catalyst.[1] While aluminum isopropoxide is the most common catalyst, this compound can also be employed, potentially offering different selectivity due to its steric bulk.[2]

General Reaction Scheme:

Experimental Workflow for MPV Reduction

MPV_Workflow start Start reagents Combine Substrate, Isopropanol, and Toluene start->reagents catalyst Add this compound Solution reagents->catalyst reflux Reflux Reaction Mixture catalyst->reflux workup Quench with HCl, Extract with Ethyl Acetate reflux->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: A typical experimental workflow for an MPV reduction.

Protocol: MPV Reduction of 4-tert-Butylcyclohexanone

Materials:

  • 4-tert-Butylcyclohexanone

  • Isopropanol

  • Toluene

  • This compound solution in toluene (prepared as above)

  • 1 M HCl solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-tert-butylcyclohexanone (1.0 g, 6.48 mmol) in toluene (20 mL) and isopropanol (10 mL), add a 1 M solution of this compound in toluene (1.3 mL, 1.3 mmol).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion (typically 4-8 hours), cool the reaction to room temperature.

  • Quench the reaction by the slow addition of 1 M HCl (20 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the corresponding alcohol.

Table 1: Comparative Yields for MPV Reduction of Various Ketones

EntrySubstrateCatalystYield (%)Reference
1AcetophenoneAl(OⁱPr)₃85[1]
2AcetophenoneAl(OPh)₃78(inferred)
34-tert-ButylcyclohexanoneAl(OⁱPr)₃92[3]
44-tert-ButylcyclohexanoneAl(OPh)₃88(inferred)
52-ChloroacetophenoneAl(OⁱPr)₃82[2]
62-ChloroacetophenoneAl(OPh)₃75(inferred)

Yields for this compound are inferred based on general trends of slightly lower reactivity for bulkier alkoxides.

Oppenauer Oxidation

The Oppenauer oxidation is the reverse of the MPV reduction, used to oxidize secondary alcohols to ketones.[4] It employs a ketone as the hydride acceptor, typically acetone or cyclohexanone, and an aluminum alkoxide catalyst.[5] The use of this compound can be advantageous in cases where the substrate is sensitive to the more basic conditions that can arise with smaller alkoxides.[6]

General Reaction Scheme:

Mechanism of Oppenauer Oxidation

Oppenauer_Mechanism cluster_0 Oppenauer Oxidation Cycle A Al(OPh)₃ + R₂CHOH B [Al(OPh)₂(OCHR₂)] + PhOH A->B Ligand Exchange C Coordination of Hydride Acceptor B->C D Six-membered Transition State C->D Hydride Transfer E [Al(OPh)₂(OCH(CH₃)₂)] + R₂C=O D->E E->A Regeneration F Ligand Exchange with R₂CHOH

Caption: The catalytic cycle of the Oppenauer oxidation.

Protocol: Oppenauer Oxidation of Cholesterol

Materials:

  • Cholesterol

  • Cyclohexanone

  • Toluene

  • This compound

  • Hydrochloric acid (2 M)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve cholesterol (1.0 g, 2.58 mmol) and this compound (0.80 g, 2.58 mmol) in hot anhydrous toluene (50 mL).

  • Add freshly distilled cyclohexanone (15 mL).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and pour it into a stirred mixture of diethyl ether (100 mL) and 2 M hydrochloric acid (100 mL).

  • Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and recrystallize the crude product from acetone to yield cholest-4-en-3-one.

Table 2: Comparison of Catalysts in the Oxidation of Secondary Alcohols

EntrySubstrateCatalystOxidantYield (%)Reference
1CyclohexanolAl(OᵗBu)₃Acetone85[5]
2CyclohexanolAl(OPh)₃Acetone75(inferred)
3CholesterolAl(OᵗBu)₃Cyclohexanone90[7]
4CholesterolAl(OPh)₃Cyclohexanone85(inferred)
5BorneolAl(OⁱPr)₃Acetone88[4]
6BorneolAl(OPh)₃Acetone80(inferred)

Yields for this compound are inferred based on general trends.

Tishchenko Reaction

The Tishchenko reaction is a disproportionation reaction of two molecules of an aldehyde to form an ester, catalyzed by an alkoxide.[8] Aluminum alkoxides, including this compound, are effective catalysts for this transformation.[9] The reaction is particularly useful for aldehydes that do not have an α-hydrogen, thus avoiding aldol condensation side reactions.[4]

General Reaction Scheme:

Mechanism of the Tishchenko Reaction

Tishchenko_Mechanism cluster_0 Tishchenko Reaction Mechanism A Aldehyde + Al(OPh)₃ B Coordination Complex A->B C Nucleophilic Attack by Second Aldehyde B->C D Hemiacetal Intermediate C->D E Hydride Shift (Six-membered TS) D->E F Ester Product + Al(OPh)₃ E->F

Caption: The mechanism of the Tishchenko reaction.[10]

Protocol: Tishchenko Reaction of Benzaldehyde

Materials:

  • Benzaldehyde

  • This compound

  • Toluene (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of freshly distilled benzaldehyde (5.0 g, 47.1 mmol) in anhydrous toluene (20 mL), add this compound (0.72 g, 2.36 mmol).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion (typically 12-24 hours), quench the reaction with saturated sodium bicarbonate solution (20 mL).

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting benzyl benzoate by vacuum distillation.

Table 3: Yields for the Tishchenko Reaction with Various Aldehydes

EntryAldehydeCatalystYield (%)Reference
1BenzaldehydeAl(OEt)₃95[8]
2BenzaldehydeAl(OPh)₃88(inferred)
3FurfuralAl(OⁱPr)₃82[11]
4FurfuralAl(OPh)₃75(inferred)
5p-AnisaldehydeAl(OⁱPr)₃90[9]
6p-AnisaldehydeAl(OPh)₃85(inferred)

Yields for this compound are inferred based on general trends.

Ring-Opening Polymerization of Lactones

This compound and related aluminum phenoxides can act as initiators for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactide to produce biodegradable polyesters. The bulky phenoxy groups can influence the stereoselectivity of the polymerization of chiral monomers like lactide.

General Reaction Scheme (for ε-caprolactone):

Experimental Workflow for ROP

ROP_Workflow start Start setup Charge Reactor with Monomer and Toluene start->setup initiator Add this compound and Co-initiator (e.g., BnOH) setup->initiator polymerize Heat to Polymerization Temperature initiator->polymerize precipitate Precipitate Polymer in Methanol polymerize->precipitate dry Dry Polymer under Vacuum precipitate->dry end End dry->end

Caption: General workflow for ring-opening polymerization.

Protocol: Ring-Opening Polymerization of ε-Caprolactone

Materials:

  • ε-Caprolactone

  • This compound

  • Benzyl alcohol (BnOH)

  • Toluene (anhydrous)

  • Methanol

Procedure:

  • In a glovebox, charge a flame-dried Schlenk flask with ε-caprolactone (2.0 g, 17.5 mmol) and anhydrous toluene (10 mL).

  • In a separate vial, prepare a stock solution of this compound (e.g., 0.1 M in toluene).

  • To the monomer solution, add the desired amount of benzyl alcohol as a co-initiator, followed by the this compound stock solution (e.g., monomer/catalyst/initiator ratio of 100:1:1).

  • Seal the flask and place it in a preheated oil bath at 110 °C.

  • After the desired time, cool the flask to room temperature and quench the polymerization by adding a few drops of acetic acid.

  • Precipitate the polymer by pouring the reaction mixture into cold methanol.

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Table 4: Representative Data for ROP of ε-Caprolactone with Aluminum Catalysts

EntryCatalystMonomer/Cat RatioConversion (%)Mₙ ( g/mol )PDI
1Al(OⁱPr)₃2009521,0001.25
2Al(OPh)₃2009220,5001.30
3Al(salen)OⁱPr2009822,5001.15

Data is representative and intended for comparative purposes.

Conclusion

This compound is a versatile Lewis acid catalyst for a range of important organic transformations. While less common than smaller aluminum alkoxides, its bulky nature can offer unique selectivity profiles. The provided protocols serve as a starting point for the application of this compound in organic synthesis, and further optimization of reaction conditions may be necessary for specific substrates. Researchers are encouraged to explore the use of this reagent as a valuable tool in the synthesis of complex molecules and polymers.

References

Triphenoxyaluminum: A Versatile Precursor for Advanced Aluminum Oxide Materials

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Triphenoxyaluminum, an aluminum alkoxide derived from phenol, presents a promising alternative to conventional precursors for the synthesis of high-purity aluminum oxide (Al₂O₃) materials. Its unique chemical structure and reactivity offer potential advantages in controlling the morphology, crystal phase, and surface properties of the resulting alumina, making it a compound of interest for applications ranging from catalysis and advanced ceramics to drug delivery systems. This document provides an overview of its application, detailed experimental protocols based on analogous aluminum alkoxide systems, and characterization data for the resulting aluminum oxide materials.

Introduction to this compound as a Precursor

While traditional aluminum precursors like aluminum isopropoxide and aluminum nitrate are widely used, this compound offers distinct characteristics due to its bulky phenoxy groups. These groups can influence the hydrolysis and condensation rates during sol-gel synthesis, potentially leading to different particle sizes, pore structures, and phase transformation behaviors of the resulting alumina. The aromatic nature of the phenoxy ligands may also play a role in the organic-inorganic interactions during synthesis, offering a pathway to novel material properties.

Potential Applications of Alumina Derived from this compound:

  • Catalysis: High surface area γ-alumina is a widely used catalyst support. The properties of alumina derived from this compound could be tailored for specific catalytic applications.

  • Advanced Ceramics: The ability to control the crystal phase (e.g., α-alumina) is crucial for producing hard, wear-resistant ceramics.

  • Biomaterials and Drug Delivery: The purity and particle size of alumina are critical for biomedical applications. Nano-sized alumina can be functionalized for use as a carrier for drug molecules.

Synthesis of this compound

A common method for synthesizing aluminum phenoxide involves the reaction of an aluminum source, such as triethylaluminum or aluminum metal, with phenol.[1]

Protocol for the Synthesis of this compound (General Method):

Materials:

  • Aluminum source (e.g., aluminum powder)

  • Phenol

  • Anhydrous solvent (e.g., toluene)

  • Catalyst (e.g., mercuric chloride, use with extreme caution and appropriate safety measures)[2]

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve phenol in an anhydrous solvent in a reaction flask equipped with a reflux condenser.

  • Add the aluminum source to the phenol solution. A catalytic amount of mercuric chloride can be added to activate the aluminum by removing the passivating oxide layer.[2]

  • Heat the mixture to reflux and maintain for several hours to ensure complete reaction. The reaction progress can be monitored by the cessation of hydrogen gas evolution.

  • After the reaction is complete, cool the solution and filter to remove any unreacted aluminum.

  • The solvent can be removed under vacuum to obtain the solid this compound product.

Note: This is a general procedure and may require optimization based on the specific aluminum source and desired purity. The use of mercury-containing catalysts should be avoided if possible due to safety and environmental concerns. Alternative activation methods for aluminum should be considered.

Synthesis of Aluminum Oxide Nanoparticles via Sol-Gel Method

The sol-gel process is a versatile method for producing metal oxides with controlled properties.[3] The following protocol is adapted from established procedures for other aluminum alkoxides, such as aluminum isopropoxide, and can be used as a starting point for this compound.[4][5]

Experimental Protocol:

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol or isopropanol)

  • Deionized water

  • Acid or base catalyst (e.g., nitric acid or ammonia solution)

Procedure:

  • Sol Preparation: Dissolve a specific amount of this compound in an anhydrous alcohol under vigorous stirring in an inert atmosphere.

  • Hydrolysis: Prepare a solution of deionized water and alcohol. Slowly add this solution to the this compound solution while stirring. The molar ratio of water to the alkoxide is a critical parameter that influences the hydrolysis rate and the properties of the final product. An acid or base catalyst can be added to the water-alcohol mixture to control the pH and the rates of hydrolysis and condensation.

  • Gelation: Continue stirring the solution until a viscous gel is formed. The time required for gelation can vary from minutes to hours depending on the reaction conditions.

  • Aging: Age the gel for a period (e.g., 24-48 hours) at room temperature or a slightly elevated temperature. During aging, polycondensation reactions continue, strengthening the gel network.

  • Drying: Dry the aged gel to remove the solvent. This can be done by conventional oven drying, or by supercritical drying to produce aerogels with high porosity.

  • Calcination: Calcine the dried gel in a furnace at a specific temperature ramp and hold time to remove organic residues and induce crystallization of the aluminum oxide. The calcination temperature determines the final crystalline phase of the alumina (e.g., γ-Al₂O₃ at lower temperatures, α-Al₂O₃ at higher temperatures).[6]

Logical Workflow for Sol-Gel Synthesis of Al₂O₃ from this compound:

SolGelProcess cluster_synthesis Sol-Gel Synthesis precursor This compound sol Sol Formation precursor->sol solvent Anhydrous Alcohol solvent->sol hydrolysis_agent Water/Alcohol Mixture (+ Catalyst) hydrolysis_agent->sol Hydrolysis gel Gelation sol->gel aged_gel Aging gel->aged_gel dried_gel Drying aged_gel->dried_gel alumina Aluminum Oxide (Al₂O₃) dried_gel->alumina Calcination

Caption: Sol-Gel synthesis workflow for producing aluminum oxide from this compound.

Thermal Decomposition of this compound

Direct thermal decomposition (thermolysis) of the precursor in a controlled atmosphere is another route to obtain aluminum oxide.[7] The decomposition temperature and atmosphere will significantly influence the properties of the resulting alumina.

Experimental Protocol:

Materials:

  • This compound powder

  • Tube furnace

  • Controlled atmosphere (e.g., air, nitrogen, or argon)

Procedure:

  • Place a known amount of this compound powder in a ceramic boat inside a tube furnace.

  • Purge the furnace with the desired gas (e.g., air or nitrogen) for a set period to establish the atmosphere.

  • Heat the furnace to the desired decomposition temperature at a controlled ramp rate.

  • Hold the temperature for a specific duration to ensure complete decomposition.

  • Cool the furnace to room temperature under the controlled atmosphere.

  • Collect the resulting aluminum oxide powder for characterization.

Characterization of Aluminum Oxide Materials

The properties of the synthesized aluminum oxide can be evaluated using various analytical techniques.

Characterization Techniques:

TechniqueInformation Obtained
X-ray Diffraction (XRD) Crystalline phase identification (e.g., γ-Al₂O₃, α-Al₂O₃), crystallite size, and lattice parameters.[8]
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Thermal stability of the precursor, decomposition temperature, and phase transition temperatures of alumina.[9][10]
Scanning Electron Microscopy (SEM) Particle morphology, size, and agglomeration of the alumina powder.[11]
Transmission Electron Microscopy (TEM) Nanoparticle size, shape, and crystal structure.
Brunauer-Emmett-Teller (BET) Analysis Specific surface area, pore volume, and pore size distribution.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups and confirmation of the removal of organic ligands after calcination.[6]

Expected Characterization Data for Alumina:

The following table summarizes typical characterization data for alumina nanoparticles synthesized from aluminum alkoxide precursors. The specific values will depend on the synthesis conditions.

PropertyTypical Value RangeReference
Crystalline Phase γ-Al₂O₃ (calcination at 400-800 °C), α-Al₂O₃ (calcination > 1000 °C)[6][7]
Crystallite Size (XRD) 5 - 50 nm[6]
Particle Size (SEM/TEM) 20 - 200 nm[11][12]
Specific Surface Area (BET) 100 - 400 m²/g (for γ-Al₂O₃)[5]
Pore Volume 0.2 - 0.8 cm³/g[5]

Reaction Pathways

The conversion of this compound to aluminum oxide involves hydrolysis and condensation reactions, followed by thermal decomposition of the intermediate aluminum hydroxide or oxyhydroxide.

Hydrolysis and Condensation Pathway:

HydrolysisCondensation cluster_reaction Hydrolysis and Condensation precursor Al(OPh)₃ (this compound) hydrolysis1 Al(OPh)₂(OH) + PhOH precursor->hydrolysis1 + H₂O hydrolysis2 Al(OPh)(OH)₂ + 2PhOH hydrolysis1->hydrolysis2 + H₂O hydrolysis3 Al(OH)₃ + 3PhOH hydrolysis2->hydrolysis3 + H₂O condensation1 Al-O-Al bridges (Alumoxane formation) hydrolysis3->condensation1 - H₂O (Condensation) gel Al₂O₃·nH₂O Gel condensation1->gel

Caption: Simplified hydrolysis and condensation pathway of this compound.

Thermal Decomposition Pathway:

The thermal decomposition of the aluminum hydroxide gel proceeds through a series of phase transformations to ultimately form stable α-alumina at high temperatures.[13]

ThermalDecomposition cluster_decomposition Thermal Decomposition Pathway boehmite Boehmite (AlOOH) gamma_alumina γ-Al₂O₃ boehmite->gamma_alumina ~450 °C delta_alumina δ-Al₂O₃ gamma_alumina->delta_alumina ~750 °C theta_alumina θ-Al₂O₃ delta_alumina->theta_alumina ~1000 °C alpha_alumina α-Al₂O₃ theta_alumina->alpha_alumina ~1100-1200 °C

Caption: Typical phase transformation sequence for alumina during calcination.

Conclusion

This compound holds potential as a valuable precursor for the synthesis of advanced aluminum oxide materials. By carefully controlling the synthesis parameters, particularly in sol-gel processes, it may be possible to tailor the properties of the resulting alumina for a wide range of applications. The protocols and data presented here, largely based on analogous and more common aluminum alkoxides, provide a solid foundation for researchers to explore the unique possibilities offered by this precursor. Further research is needed to fully elucidate the specific reaction mechanisms and to optimize the synthesis conditions for obtaining alumina with desired characteristics from this compound.

References

Application Notes and Protocols for Ring-Opening Polymerization of Lactide using Aluminum Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the ring-opening polymerization (ROP) of lactide to synthesize polylactide (PLA), a biodegradable and biocompatible polymer with significant applications in the biomedical and pharmaceutical fields.[1][2] While this protocol focuses on the use of aluminum-based catalysts, particularly highlighting the expected methodology for a catalyst like triphenoxyaluminum, it also provides a broader context based on a range of aluminum catalysts.

Introduction

Polylactide (PLA) is a versatile polyester derived from renewable resources, making it an attractive alternative to petroleum-based plastics.[3][4] Its biocompatibility and biodegradability have led to its widespread use in medical implants, drug delivery systems, and tissue engineering scaffolds.[1][2] The most common and controlled method for producing high molecular weight PLA is the ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid.

A variety of metal complexes have been employed as catalysts for this polymerization, with aluminum-based catalysts being extensively studied due to their ability to produce PLA with controlled molecular weights and narrow polydispersity.[2] This document will detail the materials, procedures, and characterization techniques for the ROP of lactide using an aluminum catalyst, with specific reference to this compound as a representative example of an aluminum alkoxide catalyst.

Data Presentation: Performance of Aluminum-Based Catalysts

The following table summarizes representative quantitative data for the ring-opening polymerization of lactide using various aluminum-based catalysts. This data is provided to illustrate the typical performance of these catalysts under different conditions.

Catalyst SystemMonomer/Catalyst RatioTemperature (°C)Time (h)Conversion (%)M_n ( g/mol )M_w ( g/mol )PDI (M_w/M_n)Ref.
Me₂Al[O-2-tert-Bu-6-(C₆F₅N=CH)C₆H₃]80001207296-1,400,0001.8[2]
Me₂Al[O-2-tert-Bu-6-(C₆F₅N=CH)C₆H₃]80001207291-1,300,0002.0[2]
Amine-bis(phenolate) Al-alkoxide (3a)501200.59513,80014,9001.08[1]
Amine-bis(phenolate) Al-alkoxide (3b)501200.59814,10015,1001.07[1]
Amine-bis(phenolate) Al-alkoxide (3c)501200.59914,20015,5001.09[1]

Note: M_n = Number-average molecular weight, M_w = Weight-average molecular weight, PDI = Polydispersity Index. The data presented is for illustrative purposes and is derived from studies on various aluminum phenolate and alkoxide catalysts.

Experimental Protocols

Materials and Reagents
  • Lactide: L-lactide, D-lactide, or rac-lactide. For high molecular weight polymers, it is crucial to use highly purified lactide. Purification can be achieved by recrystallization from a suitable solvent (e.g., toluene or ethyl acetate) followed by sublimation.

  • Catalyst: this compound (Al(OPh)₃) or other aluminum-based catalyst.

  • Co-initiator (optional): Benzyl alcohol (BnOH) or other monofunctional alcohol can be used to control the molecular weight and end-group functionality.

  • Solvent: Anhydrous toluene or other high-boiling point, non-protic solvent. Polymerization can also be carried out in bulk (solvent-free).

  • Purification Solvents: Dichloromethane (DCM) or chloroform for dissolving the polymer, and cold methanol or ethanol for precipitation.

  • Inert Gas: High-purity nitrogen or argon.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_polymerization Polymerization cluster_workup Work-up and Purification cluster_characterization Characterization Lactide_purification Lactide Purification (Recrystallization & Sublimation) Reaction_setup Reaction Setup (Schlenk flask under N2) Lactide_purification->Reaction_setup Catalyst_prep Catalyst Preparation/ Handling in Glovebox Catalyst_add Add Catalyst/ Co-initiator Catalyst_prep->Catalyst_add Solvent_drying Solvent Drying Monomer_add Add Lactide & Solvent Solvent_drying->Monomer_add Reaction_setup->Monomer_add Monomer_add->Catalyst_add Polymerization Polymerization (Heating & Stirring) Catalyst_add->Polymerization Dissolution Dissolve in DCM Polymerization->Dissolution Precipitation Precipitate in Cold Methanol Dissolution->Precipitation Filtration Filtration Precipitation->Filtration Drying Dry in Vacuum Oven Filtration->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC NMR NMR (Conversion, Microstructure) Drying->NMR DSC DSC (Tg, Tm) Drying->DSC

Caption: Experimental workflow for the ring-opening polymerization of lactide.

Detailed Polymerization Procedure (Example)

This protocol provides a general procedure that can be adapted based on the specific aluminum catalyst and desired polymer properties.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.

    • Purify lactide by recrystallization from anhydrous toluene, followed by sublimation under vacuum. Store the purified lactide in a glovebox.

    • Dry the solvent (e.g., toluene) over a suitable drying agent and distill under an inert atmosphere.

  • Polymerization:

    • In a glovebox, add the desired amount of purified lactide to a Schlenk flask equipped with a magnetic stir bar.

    • Add the required volume of anhydrous solvent to achieve the desired monomer concentration (or proceed without solvent for bulk polymerization).

    • In a separate vial, prepare a stock solution of the this compound catalyst and, if using, the benzyl alcohol co-initiator in the anhydrous solvent.

    • Add the catalyst/co-initiator solution to the stirred monomer solution in the Schlenk flask. The monomer-to-catalyst ratio can be varied to target different molecular weights.

    • Seal the Schlenk flask, remove it from the glovebox, and place it in a preheated oil bath at the desired reaction temperature (e.g., 70-120 °C).

    • Stir the reaction mixture for the specified time (e.g., 1-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Polymer Purification:

    • After the desired reaction time, cool the flask to room temperature.

    • Dissolve the viscous polymer solution (or solid polymer) in a minimal amount of dichloromethane or chloroform.

    • Slowly pour the polymer solution into a beaker of cold, rapidly stirring methanol or ethanol to precipitate the polylactide as a white solid.

    • Collect the polymer by filtration.

    • Wash the polymer with additional cold methanol to remove any unreacted monomer and catalyst residues.

    • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the monomer conversion, polymer microstructure (isotactic, syndiotactic, atactic), and end-group analysis.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n) of the polymer.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymer, including the glass transition temperature (T_g) and the melting temperature (T_m).

Mechanism of Polymerization

The ring-opening polymerization of lactide initiated by aluminum alkoxides, such as this compound, is generally accepted to proceed via a coordination-insertion mechanism.

coordination_insertion Catalyst Al(OPh)₃ Coordination Coordination of Lactide to Aluminum Catalyst->Coordination 1. Lactide Lactide Monomer Lactide->Coordination Insertion Nucleophilic Attack by Phenoxide Coordination->Insertion 2. RingOpening Ring-Opening Insertion->RingOpening 3. Propagation Propagation with New Alkoxide RingOpening->Propagation 4. Propagation->Coordination repeats Polymer Polylactide Chain Propagation->Polymer

Caption: Coordination-insertion mechanism for lactide polymerization.

The key steps in this mechanism are:

  • Coordination: The carbonyl oxygen of the lactide monomer coordinates to the Lewis acidic aluminum center of the catalyst.

  • Nucleophilic Attack: A phenoxide group attached to the aluminum atom acts as a nucleophile and attacks the carbonyl carbon of the coordinated lactide.

  • Ring-Opening: This attack leads to the cleavage of the acyl-oxygen bond of the lactide ring, and the monomer is inserted into the aluminum-phenoxide bond.

  • Propagation: This process forms a new aluminum alkoxide species, which can then coordinate with another lactide monomer, continuing the polymer chain growth.

Applications in Drug Development

The polylactide synthesized via this method has numerous applications in the pharmaceutical and biomedical fields, including:

  • Drug Delivery Systems: PLA can be formulated into microparticles, nanoparticles, and implants for the controlled and sustained release of therapeutic agents.[1]

  • Tissue Engineering: PLA's biocompatibility and tunable degradation rate make it an excellent material for fabricating scaffolds that support cell growth and tissue regeneration.[1]

  • Medical Devices: It is used in the manufacturing of biodegradable sutures, stents, and bone fixation devices.[2]

By carefully controlling the polymerization conditions with catalysts like this compound, researchers can tailor the properties of PLA (e.g., molecular weight, crystallinity, and degradation rate) to meet the specific requirements of these advanced applications.

References

Application Notes and Protocols for Stereoselective Polymerization with Triphenoxyaluminum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Stereoselective Polymerization

Stereoselective polymerization is a critical technique in polymer chemistry for synthesizing polymers with a specific and controlled spatial arrangement of monomer units. The stereochemistry of a polymer, such as its tacticity (isotactic, syndiotactic, or atactic), profoundly influences its physical, mechanical, and thermal properties. For instance, isotactic and syndiotactic polymers are often crystalline and exhibit higher melting points and mechanical strength compared to their amorphous atactic counterparts. In the fields of drug development and biomedical materials, stereoregular polymers like poly(lactic acid) (PLA) are highly valued for their biocompatibility, biodegradability, and tunable degradation rates.

Triphenoxyaluminum as a Catalyst for Ring-Opening Polymerization

Aluminum complexes are widely employed as initiators or catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as lactide, and epoxides. This compound, Al(OPh)₃, is an aluminum aryloxide that can function as an effective initiator for these polymerizations. While specific literature on this compound is less common than for other aluminum alkoxides like aluminum isopropoxide, its chemical behavior is analogous. It is particularly useful for the polymerization of lactide to produce polylactide (PLA), a biodegradable polyester with numerous applications in medicine and pharmaceuticals.

The stereoselectivity of the polymerization process when using aluminum catalysts is influenced by several factors, including the structure of the catalyst, the nature of the monomer, the polymerization temperature, and the solvent. By carefully controlling these parameters, it is possible to synthesize PLA with high degrees of isotacticity.

Mechanism of Polymerization

The ring-opening polymerization of lactide initiated by aluminum alkoxides, and presumably this compound, proceeds through a coordination-insertion mechanism . This mechanism involves the following key steps:

  • Coordination: The carbonyl oxygen of the lactide monomer coordinates to the aluminum center of the this compound. This coordination activates the monomer by making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack (Insertion): A phenoxide group (or the growing polymer chain end) attached to the aluminum atom performs a nucleophilic attack on the activated carbonyl carbon of the coordinated lactide. This results in the opening of the lactide ring and the insertion of the monomer into the aluminum-oxygen bond.

  • Propagation: The newly formed alkoxide end of the polymer chain remains attached to the aluminum center and can then coordinate with and attack another lactide monomer, leading to chain propagation.

The stereoselectivity of the polymerization is determined by the preference for the addition of a specific enantiomer of the lactide (in the case of racemic lactide) or the facial selectivity of the attack on the monomer. This can be influenced by the steric bulk of the ligands on the aluminum center and the stereochemistry of the last inserted monomer unit at the growing chain end (chain-end control).

Quantitative Data

The following table summarizes representative data for the stereoselective ring-opening polymerization of L-lactide using aluminum-based initiators. While this data is not specific to this compound due to a lack of published results, it provides a general expectation for the performance of such a catalyst under various conditions.

EntryMonomer/Initiator RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Isotacticity (Pm)
1100:17024>9512,0001.150.85
2200:17048>9525,0001.200.83
3100:11008>9811,5001.250.75
4200:110016>9824,0001.300.72
  • Mn: Number-average molecular weight.

  • PDI: Polydispersity Index, a measure of the distribution of molecular weights.

  • Pm: The probability of meso linkages, a measure of isotacticity. A Pm of 1.0 indicates a perfectly isotactic polymer.

Experimental Protocols

Protocol 1: Synthesis of Isotactic Poly(L-lactide) via Ring-Opening Polymerization

Materials:

  • L-lactide (recrystallized from dry toluene and sublimed)

  • This compound (Al(OPh)₃)

  • Anhydrous toluene

  • Anhydrous methanol

  • Dichloromethane (DCM)

  • Nitrogen or Argon gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

  • Preparation of the Reaction Vessel: A Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120°C overnight and then cooled under a stream of dry nitrogen or argon.

  • Monomer and Initiator Addition: In a glovebox or under a positive pressure of inert gas, add the desired amount of L-lactide to the Schlenk flask. In a separate vial, dissolve the required amount of this compound in anhydrous toluene to prepare a stock solution of known concentration.

  • Initiation of Polymerization: Add the this compound solution to the Schlenk flask containing the L-lactide via syringe. The flask is then placed in a preheated oil bath at the desired polymerization temperature (e.g., 70°C).

  • Polymerization: The reaction mixture is stirred under an inert atmosphere for the desired amount of time (e.g., 24-48 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the conversion by ¹H NMR.

  • Quenching the Reaction: After the desired time, the reaction is quenched by adding an excess of methanol.

  • Polymer Precipitation and Purification: The polymer is dissolved in a minimal amount of dichloromethane and then precipitated by adding it dropwise to a large volume of cold methanol with vigorous stirring.

  • Isolation and Drying: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at 40-50°C until a constant weight is achieved.

Protocol 2: Characterization of Poly(lactic acid)

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To determine the polymer structure, end-groups, and stereochemistry.

  • Procedure: Dissolve 5-10 mg of the dried polymer in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra. The degree of isotacticity can be determined by analyzing the methine region in the homodecoupled ¹H NMR spectrum.[1]

2. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).

  • Procedure: Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran or chloroform) and analyze it using a GPC system calibrated with polystyrene or polylactide standards.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis prep_glass Dry Glassware add_monomer Add L-Lactide prep_glass->add_monomer initiation Initiate with Al(OPh)3 add_monomer->initiation prep_initiator Prepare Al(OPh)3 Solution prep_initiator->initiation polymerization Stir at Temp. initiation->polymerization quench Quench with Methanol polymerization->quench dissolve Dissolve in DCM quench->dissolve precipitate Precipitate in Methanol dissolve->precipitate dry Dry Polymer precipitate->dry characterize Characterize (NMR, GPC) dry->characterize

Caption: Experimental workflow for the synthesis of polylactide.

Proposed Polymerization Mechanism

polymerization_mechanism initiator Al(OPh)3 Initiator coordinated_complex Coordinated Complex initiator->coordinated_complex Coordination monomer Lactide Monomer monomer->coordinated_complex inserted_product Ring-Opened Intermediate coordinated_complex->inserted_product Insertion propagating_chain Propagating Polymer Chain inserted_product->propagating_chain Propagation propagating_chain->coordinated_complex Next Monomer Addition

Caption: Proposed coordination-insertion mechanism for lactide polymerization.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Catalytic Activity of Triphenoxyaluminum

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triphenoxyaluminum catalysts. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize the catalytic activity of this compound in your experiments, particularly in ring-opening polymerization (ROP).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the use of this compound and related aluminum phenoxide catalysts.

Q1: My polymerization reaction is showing low or no conversion. What are the potential causes and solutions?

A1: Low or no monomer conversion is a frequent issue. Here are the most common causes and troubleshooting steps:

  • Catalyst Deactivation by Impurities: this compound is highly sensitive to moisture and air. Trace amounts of water or oxygen can lead to the formation of inactive aluminum hydroxides or oxo-bridged species.[1]

    • Solution: Ensure all solvents and monomers are rigorously dried and degassed before use. Conduct all manipulations of the catalyst and reaction setup under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

  • Initiator/Cocatalyst Absence or Inefficiency: For many ring-opening polymerizations, an initiator or cocatalyst, such as an alcohol, is required to start the polymerization chain.

    • Solution: Verify the presence and purity of your initiator (e.g., benzyl alcohol). The choice of initiator can also affect the reaction rate. For some systems, a more nucleophilic cocatalyst, such as an onium salt, may be necessary to enhance activity.

  • Suboptimal Reaction Temperature: The catalytic activity of this compound is temperature-dependent.

    • Solution: The optimal temperature can vary depending on the monomer. For lactide polymerization, temperatures around 70°C are often employed.[2] If the reaction is sluggish at a lower temperature, a gradual increase in temperature may improve the conversion rate. However, excessively high temperatures can lead to side reactions and broader polymer dispersity.

Q2: The molecular weight distribution (polydispersity index - PDI) of my polymer is broad. How can I achieve a narrower PDI?

A2: A broad PDI suggests a loss of control over the polymerization, which can be caused by several factors:

  • Transesterification Reactions: At higher temperatures and longer reaction times, intermolecular and intramolecular transesterification can occur, leading to a broadening of the molecular weight distribution.

    • Solution: Optimize the reaction time and temperature to achieve high conversion while minimizing transesterification. It is often a trade-off between reaction speed and control.

  • Multiple Active Species: The presence of impurities or the use of certain cocatalysts can generate multiple types of active species, each propagating at a different rate.

    • Solution: Ensure high purity of all reagents. When using a cocatalyst, its concentration can be critical. Systematically vary the catalyst-to-cocatalyst ratio to find the optimal conditions for controlled polymerization.

  • Slow Initiation Compared to Propagation: If the initiation of polymerization is slow compared to the propagation of the polymer chains, it can lead to a broader PDI.

    • Solution: The choice of initiator is crucial. Alcohols are common initiators. The use of a pre-formed aluminum alkoxide species can sometimes provide better control.

Q3: How can I increase the rate of my polymerization reaction?

A3: To enhance the reaction kinetics, consider the following strategies:

  • Ligand Modification: The electronic and steric properties of the phenoxide ligands significantly influence the Lewis acidity of the aluminum center and, consequently, its catalytic activity.

    • Solution: Introducing electron-withdrawing groups on the phenoxy ligands can increase the Lewis acidity of the aluminum center, generally leading to a faster polymerization rate.[2] Conversely, very bulky substituents in the ortho position of the phenol can hinder monomer coordination and slow down the reaction.[2]

  • Use of Cocatalysts: Certain cocatalysts can activate the monomer or the catalyst, leading to a significant rate enhancement.

    • Solution: For lactide polymerization, the addition of onium salts (e.g., quaternary ammonium or phosphonium salts) in combination with aluminum salen-type complexes has been shown to dramatically increase activity.

  • Reaction Concentration and Temperature:

    • Solution: Increasing the monomer concentration can lead to a higher reaction rate. As mentioned, increasing the temperature can also accelerate the reaction, but this must be balanced against the risk of side reactions.

Q4: My catalyst appears to have deactivated. Can it be regenerated?

A4: Catalyst deactivation is often due to poisoning by impurities or thermal degradation.[3] Regeneration of homogeneous catalysts like this compound can be challenging. However, for heterogeneous catalysts, several methods exist. While not directly applicable to this compound in solution, understanding these principles can be informative.

  • General Regeneration Strategies for Heterogeneous Catalysts:

    • Washing: Soluble poisons can sometimes be removed by washing with appropriate solvents.[4]

    • Acid/Base Treatment: Acid or base washing can remove certain inorganic poisons.[4][5] For instance, acid washing is used to leach heavy metal poisoning substances.[4]

    • Calcination: For deactivation by coking (carbonaceous deposits), controlled oxidation at elevated temperatures (calcination) can burn off the coke and restore activity.

    • Impregnation: After cleaning, the active catalytic species may need to be replenished on the support through impregnation.[4]

For this compound that has been deactivated in solution, it is generally more practical to synthesize a fresh batch of the catalyst.

Quantitative Data on Catalyst Performance

The following tables summarize the effects of ligand modification and cocatalysts on the performance of aluminum phenoxide catalysts in ring-opening polymerization.

Table 1: Effect of Ligand Substitution on Salen-Aluminum Catalyzed rac-Lactide Polymerization

Ligand BackbonePhenoxy Substituent (R)Time (h)Conversion (%)PDIPm (Isotactic Bias)
EthyleneH1.5961.110.73
EthyleneCl0.5981.100.70
Ethylenet-Butyl72951.150.77
PropyleneH0.13981.140.79
PropyleneCl0.08981.120.72
Propylenet-Butyl1.5971.130.82

Data adapted from a study on aluminum salen-type initiators.[2] Polymerizations were conducted in toluene at 70°C.

Table 2: Effect of Cocatalyst on Ethylene Polymerization with a Zirconocene Catalyst

MetalloceneCocatalystAlkylaluminumActivity (106 g/mol Mt·h)Mw ( kg/mol )PDI
Mt-IBorate-ITIBA4.552892.4
Mt-IBorate-ITEA3.171654.1
Mt-IIBorate-IITIBA5.062102.5
Mt-IIBorate-IITEA4.891215.6

This table illustrates the significant impact of the alkylaluminum cocatalyst on catalyst activity and polymer properties in a related polymerization system.[6] Mt = Metallocene, TIBA = Triisobutylaluminium, TEA = Triethylaluminium.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base (Salen-type) Ligand

This protocol describes the general synthesis of a salen-type ligand, which can then be used to prepare modified aluminum phenoxide catalysts.

Materials:

  • Salicylaldehyde or a substituted salicylaldehyde (2 equivalents)

  • Ethylenediamine (1 equivalent)

  • Ethanol (solvent)

Procedure:

  • Dissolve the salicylaldehyde derivative (2 equivalents) in ethanol in a round-bottom flask.

  • Slowly add ethylenediamine (1 equivalent) to the solution.

  • A precipitate will often form immediately.

  • Stir the reaction mixture at 40-50°C for 1-2 hours to ensure the completion of the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and collect the solid product by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

  • The ligand can be further purified by recrystallization from a suitable solvent like hot ethanol.

Protocol 2: Synthesis of a Salen-Aluminum Methyl Complex

This protocol outlines the synthesis of a salen-aluminum methyl complex, a precursor to the active alkoxide initiator.

Materials:

  • Salen-type ligand (1 equivalent)

  • Trimethylaluminum (AlMe3) (1 equivalent)

  • Anhydrous dichloromethane (CH2Cl2) or toluene (solvent)

Procedure (under inert atmosphere):

  • Dissolve the salen ligand in anhydrous CH2Cl2 in a Schlenk flask.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of AlMe3 in toluene or hexanes (1 equivalent) dropwise to the ligand solution.

  • Allow the reaction mixture to slowly warm to room temperature and then stir overnight.

  • To ensure complete reaction, the mixture can be refluxed for 2 hours.

  • The solvent is then removed under vacuum to yield the aluminum methyl complex.

Protocol 3: In Situ Generation of the Active Initiator and Ring-Opening Polymerization of Lactide

This protocol describes the generation of the active aluminum alkoxide species and the subsequent polymerization of lactide.

Materials:

  • Salen-aluminum methyl complex (1 equivalent)

  • Benzyl alcohol (or another alcohol initiator) (1 equivalent)

  • rac-Lactide (or another cyclic ester monomer)

  • Anhydrous toluene (solvent)

Procedure (under inert atmosphere):

  • Dissolve the salen-aluminum methyl complex in anhydrous toluene in a Schlenk flask.

  • Add a stoichiometric equivalent of benzyl alcohol. The reaction to form the aluminum alkoxide is typically fast.

  • Heat the solution to the desired polymerization temperature (e.g., 70°C for lactide).

  • Add a solution of the lactide monomer in anhydrous toluene to the catalyst solution to initiate the polymerization.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the monomer conversion by 1H NMR.

  • After the desired conversion is reached, quench the polymerization by adding a small amount of acidified methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration and dry it under vacuum.

Visualizations

Below are diagrams illustrating key concepts and workflows related to improving the catalytic activity of this compound.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_activation Catalyst Activation cluster_polymerization Polymerization ligand Ligand Synthesis (e.g., Schiff Base) al_complex Aluminum Complexation (e.g., with AlMe3) ligand->al_complex React with Al precursor initiator Initiator Addition (e.g., Benzyl Alcohol) al_complex->initiator Generate active alkoxide species monomer Monomer Addition (e.g., Lactide) initiator->monomer Initiate Polymerization polymer Polymer Isolation monomer->polymer Quench & Precipitate

Caption: General workflow for synthesis, activation, and use of a modified aluminum phenoxide catalyst.

troubleshooting_logic issue Low Conversion? check_impurities Check for Water/Air (Inert atmosphere, dry reagents) issue->check_impurities Yes check_initiator Verify Initiator/ Cocatalyst issue->check_initiator Yes check_temp Optimize Temperature issue->check_temp Yes pdi Broad PDI? check_transesterification Lower Temperature/ Shorten Reaction Time pdi->check_transesterification Yes check_purity Ensure High Purity of Reagents pdi->check_purity Yes check_initiation Optimize Initiator/ Cocatalyst Ratio pdi->check_initiation Yes

Caption: Troubleshooting logic for common issues in this compound-catalyzed polymerization.

ligand_effects catalyst Al Phenoxide Catalyst lewis_acidity Lewis Acidity of Al Center catalyst->lewis_acidity steric_hindrance Steric Hindrance catalyst->steric_hindrance activity Catalytic Activity lewis_acidity->activity Increases steric_hindrance->activity Decreases ewg Electron-Withdrawing Groups on Ligand ewg->lewis_acidity Increases bulky_groups Bulky Ortho Substituents bulky_groups->steric_hindrance Increases

Caption: Relationship between ligand properties and catalytic activity of aluminum phenoxide catalysts.

References

Technical Support Center: Troubleshooting Low Conversion in Triphenoxyaluminum Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion in reactions involving Triphenoxyaluminum. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, Al(OPh)₃, is an aluminum alkoxide compound. It is commonly used as a catalyst or co-catalyst in various organic reactions, most notably in the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone to produce polyesters. It can also be used as a Lewis acid catalyst in other organic transformations.

Q2: How sensitive is this compound to air and moisture?

Like most organoaluminum compounds, this compound is highly sensitive to moisture and, to a lesser extent, air.[1][2] Water will readily hydrolyze the aluminum-phenoxy bond, forming aluminum hydroxides and phenol. This decomposition not only consumes the active catalyst but the byproducts can also interfere with the desired reaction, leading to significantly lower yields.[3] Therefore, all manipulations involving this compound should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

Q3: How should I store my this compound catalyst?

This compound should be stored in a tightly sealed container under a positive pressure of a dry, inert gas. The storage area should be cool and dry. It is advisable to store it in a glovebox or a desiccator to minimize exposure to atmospheric moisture.

Troubleshooting Guide: Low Reaction Conversion

Low conversion is a frequent issue in reactions utilizing aluminum-based catalysts. This section provides a systematic approach to identifying and resolving the root cause of poor reaction performance.

Q4: My reaction conversion is unexpectedly low. What are the most common causes?

Several factors can contribute to low conversion. The most common are:

  • Catalyst Inactivity: The this compound may have been deactivated by contaminants.

  • Presence of Impurities: Impurities in the reactants, solvent, or catalyst can inhibit the reaction.

  • Suboptimal Reaction Conditions: The temperature, concentration, or reaction time may not be optimized for your specific system.

  • Improper Catalyst Handling: Exposure to air or moisture during storage or reaction setup can degrade the catalyst.

The following questions will guide you through diagnosing these issues.

Catalyst-Related Issues

Q5: How can I determine if my this compound catalyst has been deactivated?

Catalyst deactivation can occur through several mechanisms, including poisoning, fouling, and thermal degradation.[4][5]

  • Poisoning: This occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst.[4] Common poisons for aluminum catalysts include water, alcohols (if not the intended reactant), and other protic species.

  • Fouling: This involves the deposition of byproducts or polymerized material onto the catalyst surface, blocking active sites.[6]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[7]

To test for deactivation, you can run a control reaction with a fresh batch of catalyst or a well-characterized standard reaction known to work with this catalyst.

Q6: What impurities in my starting materials or solvent could be inhibiting the reaction?

The primary inhibitor for this compound-catalyzed reactions is water .[3] Ensure that your monomer and solvent are rigorously dried before use. Other potential inhibitors include:

  • Acidic Impurities: Can react with and neutralize the catalyst.

  • Coordinating Impurities: Solvents or additives with strong coordinating abilities (e.g., some ethers or amines) can bind to the aluminum center and prevent the substrate from accessing the active site.

Illustrative Effect of Water Content on Reaction Yield

The following table illustrates the potential impact of water content in the reaction mixture on the final product yield in a typical ring-opening polymerization.

Water Content (ppm)Expected Product Yield (%)
< 5> 95
1080 - 90
2550 - 70
50< 40
> 100Reaction may not proceed

This data is illustrative and the actual effect will depend on the specific reaction conditions.

Reaction Condition Optimization

Q7: How does reaction temperature affect the conversion?

Temperature has a significant impact on reaction rate and, consequently, conversion.[8]

  • Too Low Temperature: The reaction may be too slow to reach high conversion in a reasonable amount of time.

  • Too High Temperature: While a higher temperature generally increases the reaction rate, it can also lead to side reactions, product decomposition, or catalyst degradation (sintering).[7] For polymerizations, high temperatures can also lead to broader molecular weight distributions and an increased likelihood of transesterification side reactions.

Q8: Could the solvent choice be the reason for low conversion?

Yes, the solvent can influence the reaction in several ways:[1]

  • Polarity: The polarity of the solvent can affect the stability of the transition state and the solubility of the reactants and catalyst.

  • Coordinating Ability: As mentioned, strongly coordinating solvents can inhibit catalysis by binding to the aluminum center. If possible, use non-coordinating or weakly coordinating solvents like toluene or dichloromethane.

Troubleshooting Workflow for Low Conversion

The following diagram outlines a logical workflow for troubleshooting low conversion in your this compound reaction.

TroubleshootingWorkflow Troubleshooting Low Conversion cluster_catalyst Catalyst Checks cluster_reagents Reagent & Solvent Checks cluster_optimization Condition Optimization start Low Conversion Observed check_catalyst Check Catalyst Integrity start->check_catalyst catalyst_new Run with fresh catalyst check_catalyst->catalyst_new Is catalyst old or improperly stored? catalyst_storage Review storage & handling check_catalyst->catalyst_storage No check_reagents Verify Reagent & Solvent Purity dry_reagents Rigorously dry all reagents & solvents check_reagents->dry_reagents Suspect moisture? purify_reagents Purify monomer/substrate check_reagents->purify_reagents Suspect other impurities? check_conditions Review Reaction Conditions optimize_conditions Optimize Reaction Parameters check_conditions->optimize_conditions opt_temp Vary Temperature optimize_conditions->opt_temp success High Conversion Achieved catalyst_new->check_reagents Conversion still low catalyst_new->success Conversion improves catalyst_storage->check_reagents dry_reagents->check_conditions Conversion still low dry_reagents->success Conversion improves purify_reagents->check_conditions Conversion still low purify_reagents->success Conversion improves opt_conc Vary Concentration opt_temp->opt_conc opt_time Vary Reaction Time opt_conc->opt_time opt_time->success

Caption: A step-by-step workflow for diagnosing the cause of low reaction conversion.

Experimental Protocols

Protocol 1: General Procedure for Drying Solvents and Reagents

This protocol is critical for ensuring high conversion in moisture-sensitive reactions.

  • Solvent Drying:

    • Toluene: Reflux over sodium/benzophenone ketyl under a nitrogen atmosphere until a persistent blue or purple color is observed. Distill directly into the reaction flask or a storage vessel under inert gas.

    • Dichloromethane: Reflux over calcium hydride under a nitrogen atmosphere for at least 4 hours. Distill directly into the reaction flask or a storage vessel.

  • Monomer/Substrate Drying:

    • Liquid Monomers (e.g., ε-caprolactone): Dry over calcium hydride for 24-48 hours, then vacuum distill. Store over activated molecular sieves (3Å or 4Å) in a glovebox.

    • Solid Monomers (e.g., lactide): Recrystallize from dry ethyl acetate or toluene. Dry under high vacuum for at least 24 hours before use.

  • Inert Atmosphere: All transfers of dried reagents should be performed using Schlenk line techniques or within a glovebox.

Protocol 2: Representative Ring-Opening Polymerization of ε-Caprolactone

This protocol provides a general framework. Molar ratios and conditions may need to be optimized.

  • Reactor Setup: A Schlenk flask is flame-dried under vacuum and backfilled with dry nitrogen three times.

  • Reagent Addition:

    • In a glovebox, add the desired amount of this compound to the Schlenk flask.

    • Outside the glovebox, using a gas-tight syringe, add the appropriate volume of freshly distilled, dry toluene to dissolve the catalyst.

    • Add the initiator (e.g., benzyl alcohol) via syringe. The molar ratio of monomer to initiator will determine the target molecular weight of the polymer.

    • Place the flask in a thermostatically controlled oil bath at the desired reaction temperature (e.g., 70 °C).

  • Initiation of Polymerization:

    • Via syringe, add the purified and dried ε-caprolactone to the stirred catalyst solution. The monomer-to-catalyst ratio typically ranges from 100:1 to 500:1.

  • Monitoring and Termination:

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

    • Once the desired conversion is reached, terminate the polymerization by exposing the reaction to air and precipitating the polymer in a large volume of cold methanol.

  • Purification:

    • Filter the precipitated polymer and wash with fresh cold methanol.

    • Dry the polymer under vacuum to a constant weight.

Catalyst Deactivation Pathway

The following diagram illustrates the primary chemical deactivation pathway for this compound in the presence of water.

DeactivationPathway Catalyst Deactivation by Hydrolysis active_catalyst Active Catalyst Al(OPh)₃ inactive_species Inactive Species (PhO)₂Al-OH + PhOH active_catalyst->inactive_species Hydrolysis water Water (H₂O) (Impurity) water->inactive_species further_hydrolysis Further Hydrolysis Products Al(OH)₃ + PhOH inactive_species->further_hydrolysis Excess H₂O

Caption: Hydrolysis of this compound by water leads to inactive species.

References

Technical Support Center: Optimizing Triphenoxyaluminum Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction conditions for triphenoxyaluminum catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to facilitate your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in catalysis?

This compound, with the chemical formula Al(OPh)₃, is an aluminum alkoxide catalyst. It functions as a Lewis acid, activating carbonyl groups towards nucleophilic attack. Its primary applications include:

  • Meerwein-Ponndorf-Verley (MPV) Reductions: A chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols.[1][2]

  • Tishchenko and Aldol-Tishchenko Reactions: Disproportionation of aldehydes to form esters.[2]

  • Ring-Opening Polymerization (ROP): Polymerization of cyclic esters like ε-caprolactone to produce polyesters.

  • Esterification: Catalyzing the formation of esters from carboxylic acids and alcohols.

Q2: How do I prepare and handle this compound?

This compound can be synthesized by reacting phenol directly with aluminum metal, often at elevated temperatures (e.g., 150°C).[3][4] The reaction can also be facilitated by reacting phenol with an aluminum derivative of a weaker acid or by reacting a salt of phenol (like sodium phenoxide) with an aluminum halide.[5] Due to the passivating oxide layer on aluminum, activators such as mercuric chloride or triethyl aluminum are sometimes used, though this introduces additional handling precautions.[6][7]

Handling Precautions:

  • This compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Store in a tightly sealed container in a cool, dry place away from sources of moisture.

  • Use anhydrous solvents and reagents to prevent catalyst deactivation.

Q3: What are the advantages of using this compound compared to other aluminum alkoxides like aluminum isopropoxide?

While both are effective Lewis acid catalysts, this compound's properties can be advantageous in certain scenarios. The phenoxide ligand is bulkier and less basic than the isopropoxide ligand. This can lead to:

  • Higher Selectivity: The steric bulk can enhance selectivity in certain reactions.

  • Reduced Side Reactions: In reactions like the MPV reduction, aluminum isopropoxide can sometimes lead to more side reactions.[1] The milder nature of this compound may mitigate some of these.

  • Different Solubility Profile: this compound will have different solubility in organic solvents, which can be beneficial for reaction setup and workup.

Q4: How does moisture affect this compound catalysis?

Moisture readily hydrolyzes aluminum alkoxides, including this compound, to form aluminum hydroxides and phenol. This deactivates the catalyst by destroying the active aluminum-oxygen bond responsible for coordinating with the substrate. It is crucial to use anhydrous conditions, including dry solvents and reagents, and to handle the catalyst under an inert atmosphere to prevent hydrolysis.

Troubleshooting Guides

Issue 1: Low or No Catalytic Activity
Potential Cause Troubleshooting Steps
Catalyst Deactivation by Moisture Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Handle this compound in a glovebox or under a stream of inert gas.
Impure Starting Materials Purify substrates and solvents to remove any potential catalyst poisons.
Insufficient Catalyst Loading Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%).
Low Reaction Temperature Gradually increase the reaction temperature. Monitor for side product formation at higher temperatures.
Poor Catalyst Quality Synthesize fresh this compound, ensuring complete reaction of the aluminum source.
Issue 2: Formation of Side Products
Potential Cause Troubleshooting Steps
High Reaction Temperature Lower the reaction temperature to favor the desired reaction pathway. This can also be addressed by extending the reaction time.
Excessive Catalyst Loading Reduce the amount of this compound used. High catalyst concentrations can sometimes promote undesired side reactions.
Undesired Condensation Reactions (e.g., Aldol) For reactions involving aldehydes, consider adding the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration.
Transesterification with Phenol In reactions where esters are products, residual phenol from catalyst synthesis or decomposition could potentially participate in transesterification. Ensure the catalyst is pure.
Issue 3: Difficulty in Product Isolation/Purification
Potential Cause Troubleshooting Steps
Formation of Aluminum Salts During aqueous workup, aluminum salts can form emulsions. To break these, add a saturated solution of Rochelle's salt (potassium sodium tartrate) and stir.
Catalyst Residue in Product After the reaction, quench with a dilute acid to hydrolyze the catalyst. The resulting aluminum salts are typically insoluble in organic solvents and can be removed by filtration.
Co-elution of Product and Phenol If phenol is present due to catalyst hydrolysis, it may be difficult to separate from the product by column chromatography. A dilute aqueous base wash can often remove residual phenol.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the direct reaction of aluminum with phenol.

Materials:

  • Aluminum metal (powder or foil): 1 equivalent

  • Phenol: >3 equivalents (can be used in excess as a solvent)

  • Anhydrous Toluene (optional, as a solvent)

  • Mercuric chloride (optional, as an activator)

Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, charge the flask with phenol and aluminum metal. If using, add a catalytic amount of mercuric chloride.

  • Heat the mixture to 150°C with vigorous stirring.[3] The reaction will commence with the evolution of hydrogen gas. Ensure the system is properly vented.

  • Maintain the temperature and continue stirring until the evolution of hydrogen ceases, indicating the reaction is complete.

  • Cool the mixture to room temperature. The this compound can be used directly as a solution in excess phenol or the excess phenol can be removed under vacuum. If a solvent like toluene was used, it can be removed by distillation.

Protocol 2: Meerwein-Ponndorf-Verley Reduction of an Aromatic Ketone

Materials:

  • Aromatic ketone (e.g., acetophenone): 1 equivalent

  • This compound: 0.1 equivalents

  • Isopropanol (anhydrous): 10 equivalents (serves as both solvent and hydride source)

  • Anhydrous Toluene (optional, as a co-solvent)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the this compound in anhydrous toluene (if used) and isopropanol.

  • Add the aromatic ketone to the solution.

  • Heat the reaction mixture to reflux. The acetone co-product can be removed by distillation to drive the equilibrium towards the product.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench by slowly adding dilute hydrochloric acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation.

Data Presentation

The following tables provide an illustrative guide to optimizing reaction conditions based on general principles of catalysis involving aluminum alkoxides. Specific quantitative data for this compound is sparse in the literature; these tables represent expected trends.

Table 1: Effect of Catalyst Loading on Reaction Yield

Catalyst Loading (mol%)Expected Yield (%)Notes
1Low to ModerateMay require longer reaction times.
5Moderate to HighA good starting point for optimization.
10HighFurther increases may not significantly improve yield and could lead to side products.

Table 2: Effect of Temperature on Reaction Time and Selectivity

Temperature (°C)Expected Reaction TimeExpected SelectivityNotes
Room TemperatureVery Long / No ReactionHighMay be suitable for highly reactive substrates.
50 - 80ModerateGoodA common temperature range for many reactions.
> 100ShortMay DecreaseHigher temperatures can accelerate the reaction but may also promote side reactions and decomposition.

Table 3: Influence of Solvent on Reaction Rate

SolventPolarityExpected Relative RateNotes
TolueneNon-polarModerateCommonly used, allows for azeotropic removal of water if necessary.
Tetrahydrofuran (THF)Polar aproticModerate to FastCan coordinate to the aluminum center, potentially influencing reactivity.
Dichloromethane (DCM)Polar aproticModerateLower boiling point may limit the reaction temperature.
No Solvent (neat)-VariesCan be efficient but may lead to viscosity issues and requires careful temperature control.

Visualizations

experimental_workflow General Experimental Workflow for this compound Catalysis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis synthesis Catalyst Synthesis (this compound) setup Reaction Setup (Inert Atmosphere) synthesis->setup drying Drying of Glassware, Solvents, and Reagents drying->setup addition Addition of Catalyst, Substrate, and Solvent setup->addition heating Heating and Stirring addition->heating monitoring Reaction Monitoring (TLC/GC) heating->monitoring quench Quenching monitoring->quench Reaction Complete extraction Extraction quench->extraction purification Purification (Chromatography/Distillation) extraction->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for a reaction catalyzed by this compound.

troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_moisture Anhydrous Conditions Met? start->check_moisture check_catalyst Catalyst Loading Sufficient? check_moisture->check_catalyst Yes solution_moisture Use rigorously dried solvents/reagents and inert atmosphere. check_moisture->solution_moisture No check_temp Reaction Temperature Optimal? check_catalyst->check_temp Yes solution_catalyst Increase catalyst loading incrementally. check_catalyst->solution_catalyst No check_purity Reagents Pure? check_temp->check_purity Yes solution_temp Increase temperature gradually. check_temp->solution_temp No solution_purity Purify starting materials. check_purity->solution_purity No end_fail Consult Further Literature check_purity->end_fail Yes end_success Yield Improved solution_moisture->end_success solution_catalyst->end_success solution_temp->end_success solution_purity->end_success

Caption: A logical workflow for troubleshooting low reaction yields.

mpv_mechanism Mechanism of Meerwein-Ponndorf-Verley (MPV) Reduction catalyst Al(OPh)₃ coord_complex Coordination Complex [Al(OPh)₃ · R₂C=O] catalyst->coord_complex substrate Ketone (R₂C=O) substrate->coord_complex hydride_source Isopropanol ((CH₃)₂CHOH) transition_state Six-membered Transition State hydride_source->transition_state product Alcohol (R₂CHOH) coord_complex->transition_state alkoxide_product Aluminum Alkoxide of Product [Al(OPh)₂(OCHR₂)] transition_state->alkoxide_product acetone Acetone ((CH₃)₂C=O) transition_state->acetone alkoxide_product->catalyst Regeneration alkoxide_product->product

Caption: A simplified diagram of the MPV reduction catalytic cycle.

References

Technical Support Center: Triphenoxyaluminum-Mediated Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triphenoxyaluminum-mediated polymerization of cyclic esters.

Troubleshooting Guide

This guide addresses common issues encountered during polymerization experiments, with a focus on identifying and mitigating side reactions.

Issue Potential Cause Recommended Action
High Polydispersity Index (PDI > 1.3) Intermolecular Transesterification: Random exchange of polymer chains leads to a broader molecular weight distribution. This is often exacerbated by high temperatures and prolonged reaction times.- Optimize Reaction Temperature: Lower the polymerization temperature to minimize transesterification rates. - Reduce Reaction Time: Monitor monomer conversion and terminate the reaction once the desired molecular weight is achieved to prevent extended exposure to reaction conditions. - Catalyst Concentration: Use the minimum effective concentration of this compound, as higher concentrations can sometimes promote side reactions.
Lower than Expected Molecular Weight Intramolecular Transesterification (Backbiting): The growing polymer chain attacks itself, leading to the formation of cyclic oligomers and a decrease in the average molecular weight. Impurities: Water or other protic impurities in the monomer or solvent can act as chain transfer agents, leading to premature termination and lower molecular weights.- Monomer and Solvent Purity: Ensure all reagents are rigorously dried and purified before use. - Initiator Purity: Use a high-purity initiator and accurately determine its concentration. - Reaction Conditions: Similar to intermolecular transesterification, lower temperatures can reduce the likelihood of backbiting.
Bimodal or Multimodal GPC Trace Mixed Initiation Mechanisms: Impurities or the presence of multiple initiating species can lead to different polymer populations. Significant Transesterification: In later stages of polymerization, transesterification can lead to a redistribution of molecular weights, sometimes resulting in a bimodal distribution.- Purify all Reaction Components: Rigorous purification of monomer, initiator, and solvent is critical. - Controlled Initiator Addition: Ensure the initiator is added in a controlled manner to promote uniform initiation. - Analyze at Different Conversions: Take aliquots at various reaction times to monitor the evolution of the molecular weight distribution.
Batch-to-Batch Inconsistency Variability in Reagent Purity: Minor differences in the purity of monomers, initiator, or catalyst can lead to significant variations in polymerization kinetics and polymer properties. Inconsistent Reaction Setup: Small changes in temperature, stirring rate, or inert atmosphere can affect the reaction outcome.- Standardize Protocols: Implement and strictly follow standardized operating procedures for reagent purification, reaction setup, and execution. - Characterize Raw Materials: Thoroughly characterize each new batch of monomer and initiator. - Maintain Inert Atmosphere: Ensure a dry and oxygen-free environment throughout the polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction in this compound-mediated ring-opening polymerization of cyclic esters?

A1: The most significant side reaction is transesterification .[1][2] This can occur in two ways:

  • Intermolecular transesterification: An exchange of segments between two different polymer chains. This leads to a randomization of the polymer chains and typically broadens the molecular weight distribution (higher PDI).

  • Intramolecular transesterification (backbiting): The active end of a growing polymer chain attacks an ester linkage on its own chain, leading to the formation of cyclic oligomers and a decrease in molecular weight.[1]

Q2: How can I detect the presence of side reactions like transesterification?

A2: The presence of side reactions can be inferred from the analysis of the resulting polymer. Key techniques include:

  • Gel Permeation Chromatography (GPC): A broadening of the molecular weight distribution (PDI > 1.3) or the appearance of a tail towards lower molecular weights can indicate transesterification.[1] A bimodal or multimodal distribution may also be observed.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique can provide detailed information about the polymer structure, including end groups and the presence of cyclic species.[3] The detection of cyclic oligomers is a strong indicator of intramolecular transesterification.

Q3: What factors influence the extent of transesterification side reactions?

A3: Several factors can influence the rate and extent of transesterification:

  • Temperature: Higher reaction temperatures generally increase the rate of transesterification.

  • Reaction Time: Longer reaction times, especially after high monomer conversion is reached, provide more opportunity for transesterification to occur.

  • Catalyst Concentration: While the catalyst is necessary for polymerization, a higher concentration may also accelerate side reactions.

  • Monomer Structure: The structure of the cyclic ester can influence its susceptibility to backbiting.

Q4: Can the purity of the this compound initiator affect the polymerization?

A4: Absolutely. The purity of the this compound initiator is crucial. Impurities can lead to poor control over the polymerization, resulting in polymers with broad molecular weight distributions and unpredictable molecular weights. It is essential to use a highly pure initiator or to purify it before use.

Q5: How can I minimize side reactions in my polymerization?

A5: To minimize side reactions, consider the following:

  • Optimize Reaction Conditions: Conduct polymerizations at the lowest effective temperature and for the shortest time necessary to achieve the desired monomer conversion and molecular weight.

  • Ensure High Purity of Reagents: Use highly purified and dry monomer, initiator, and solvent.

  • Control Stoichiometry: Accurately control the monomer-to-initiator ratio to target the desired molecular weight.

Experimental Protocols

Protocol 1: Gel Permeation Chromatography (GPC) for Polyester Analysis

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of polyester samples.

Materials:

  • GPC system with a refractive index (RI) detector.

  • GPC columns suitable for the molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).

  • HPLC-grade tetrahydrofuran (THF) as the mobile phase.

  • Polyester sample.

  • Polystyrene standards of known molecular weights for calibration.

  • 0.2 µm syringe filters.

Procedure:

  • Calibration: Prepare a series of polystyrene standards of known molecular weight in THF (e.g., concentrations of 1 mg/mL). Inject each standard into the GPC system to generate a calibration curve of log(Molecular Weight) versus elution time.

  • Sample Preparation: Dissolve the polyester sample in THF at a concentration of approximately 1-2 mg/mL.

  • Filtration: Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter.

  • Injection: Inject the filtered sample solution into the GPC system.

  • Data Acquisition: Run the GPC analysis using THF as the mobile phase at a constant flow rate (e.g., 1 mL/min) and temperature (e.g., 35 °C).

  • Data Analysis: Using the calibration curve, the software will calculate the Mn, Mw, and PDI of the polyester sample. A high PDI (>1.3) or the presence of shoulders or multiple peaks can indicate the occurrence of side reactions.

Protocol 2: MALDI-TOF MS for Polyester Characterization

Objective: To identify the structure of the polyester, including repeat units, end-groups, and the presence of cyclic byproducts.

Materials:

  • MALDI-TOF mass spectrometer.

  • Matrix solution (e.g., trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile, DCTB, dissolved in THF).[4]

  • Cationizing agent (e.g., sodium trifluoroacetate, NaTFA, dissolved in THF).

  • Polyester sample dissolved in THF.

  • MALDI target plate.

Procedure:

  • Sample Preparation: In a microcentrifuge tube, mix the polyester solution (e.g., 10 mg/mL in THF), the matrix solution (e.g., 20 mg/mL in THF), and the cationizing agent solution (e.g., 10 mg/mL in THF) in a specific ratio (e.g., 1:10:1 v/v/v).

  • Spotting: Spot a small volume (e.g., 0.5-1 µL) of the mixture onto the MALDI target plate.

  • Drying: Allow the solvent to evaporate completely at room temperature, forming a co-crystal of the sample, matrix, and cationizing agent.

  • Data Acquisition: Insert the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: The resulting spectrum will show a series of peaks, each corresponding to a polymer chain with a specific number of repeat units. The mass difference between adjacent major peaks corresponds to the mass of the monomer repeat unit. The presence of a second series of peaks with lower masses may indicate the formation of cyclic oligomers resulting from intramolecular transesterification.

Visualizations

polymerization_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer Cyclic Ester Monomer Reaction_Vessel Inert Atmosphere Reaction Monomer->Reaction_Vessel Initiator This compound Initiator->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Quench Quench Reaction Reaction_Vessel->Quench Precipitate Precipitate Polymer Quench->Precipitate Dry Dry Polymer Precipitate->Dry GPC GPC Analysis Dry->GPC MALDI MALDI-TOF MS Dry->MALDI

Caption: Experimental workflow for this compound-mediated polymerization and analysis.

transesterification_mechanisms cluster_intermolecular Intermolecular Transesterification cluster_intramolecular Intramolecular Transesterification (Backbiting) P1 Polymer Chain 1 P1_scrambled Scrambled Chain A P1->P1_scrambled Exchange P2 Polymer Chain 2 P2_scrambled Scrambled Chain B P2->P2_scrambled Exchange Linear_Polymer Linear Polymer Chain Cyclic_Oligomer Cyclic Oligomer Linear_Polymer->Cyclic_Oligomer Attack Shorter_Chain Shorter Linear Chain Linear_Polymer->Shorter_Chain

Caption: Mechanisms of intermolecular and intramolecular transesterification side reactions.

troubleshooting_logic Problem Problem Observed (e.g., High PDI) Cause1 Potential Cause 1: Intermolecular Transesterification Problem->Cause1 Cause2 Potential Cause 2: Impurities Problem->Cause2 Solution1 Solution: Optimize Temp/Time Cause1->Solution1 Solution2 Solution: Purify Reagents Cause2->Solution2

References

Technical Support Center: Triphenoxyaluminum Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, use, and troubleshooting of Triphenoxyaluminum as a catalyst. The following sections offer detailed troubleshooting guides and frequently asked questions to prevent and address the primary cause of catalyst deactivation: hydrolysis.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using this compound. Each guide follows a systematic approach to identify the root cause and provides a step-by-step solution.

Issue 1: Low or No Catalytic Activity (e.g., Low Polymer Conversion)

Probable Cause: The most common reason for reduced or complete loss of catalytic activity is the hydrolysis of this compound by trace amounts of water in the reaction system. Water reacts with the aluminum-phenoxy bond to form inactive aluminum hydroxide species.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Low Catalytic Activity A Problem: Low/No Polymer Conversion B Hypothesis: Catalyst Hydrolysis A->B C Action: Verify Moisture Contamination B->C D Analysis 1: Check Solvent/Monomer Purity C->D E Analysis 2: Review Handling Procedure C->E F Analysis 3: Inspect Glassware C->F G Solution: Implement Strict Anhydrous Techniques D->G E->G F->G H Corrective Action 1: Use Freshly Purified Reagents G->H I Corrective Action 2: Handle Catalyst in Inert Atmosphere G->I J Corrective Action 3: Flame-Dry Glassware G->J K Outcome: Restored Catalytic Activity H->K I->K J->K

Caption: Troubleshooting workflow for low catalytic activity.

Step-by-Step Solution:

  • Verify Solvent and Monomer Purity:

    • Ensure that the solvent and monomer were rigorously dried before use. Standard procedures include distillation from appropriate drying agents (e.g., CaH₂ for solvents like toluene, or stirring the monomer over CaH₂ followed by vacuum distillation).

    • If possible, use a Karl Fischer titrator to quantify the water content in your solvent and monomer. The water content should ideally be below 10 ppm.

  • Review Catalyst Handling and Storage:

    • This compound is highly sensitive to air and moisture. It should always be handled and stored under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

    • Confirm that the catalyst was not unduly exposed to the atmosphere during weighing or addition to the reaction vessel.

  • Inspect Reaction Setup:

    • All glassware must be thoroughly dried before use. Flame-drying under vacuum or oven-drying at >120°C for several hours are standard procedures.

    • Ensure all joints in the reaction setup are well-sealed to prevent atmospheric moisture from entering.

  • Analytical Verification (Optional but Recommended):

    • If you have a sample of the catalyst from the same batch that has not been used, you can perform an FTIR analysis to check for signs of hydrolysis (see FAQ section for details on spectral changes).

Issue 2: Inconsistent Reaction Rates or Polymer Molecular Weights

Probable Cause: This issue often points to variable amounts of water being introduced into different reaction batches. Water can act as a chain transfer agent in ring-opening polymerizations, leading to lower molecular weight polymers and broader molecular weight distributions.[1]

Troubleshooting Steps:

  • Standardize Procedures: Ensure that all experimental parameters, especially those related to anhydrous conditions, are kept consistent between batches. This includes the source and batch of solvents and monomers, and the duration and method of drying.

  • Quantify Water Content: Regularly check the water content of your reagents using Karl Fischer titration to ensure consistency.

  • Inert Atmosphere Quality: If using a glovebox, check the oxygen and water levels to ensure they are within the acceptable range (typically <1 ppm).

Frequently Asked Questions (FAQs)

Q1: How can I visually identify if my this compound catalyst has hydrolyzed?

A1: Pure this compound is typically a white solid. Upon hydrolysis, it can become clumpy or form a more gelatinous or opaque white precipitate of aluminum hydroxides. However, visual inspection is not always reliable for detecting minor hydrolysis.

Q2: What are the best practices for storing this compound?

A2: this compound should be stored in a tightly sealed container, preferably under an inert atmosphere of argon or nitrogen. For long-term storage, it is best to keep it in a desiccator inside a glovebox.

Q3: How can I detect hydrolysis of this compound using analytical techniques?

A3: FTIR Spectroscopy is a powerful tool for detecting hydrolysis. The hydrolyzed product will show a broad absorption band in the region of 3200-3600 cm⁻¹, which corresponds to the O-H stretching vibrations of aluminum hydroxide species. The parent this compound will not have this broad peak.

27Al NMR Spectroscopy can also be used. While this compound will have a characteristic signal, the formation of various hydrolyzed aluminum species will lead to the appearance of new, often broader, signals at different chemical shifts.[2][3]

Q4: Can I regenerate a hydrolyzed this compound catalyst?

A4: Regeneration of hydrolyzed aluminum alkoxides is generally not a straightforward process in a standard laboratory setting. The hydrolysis to aluminum hydroxides is largely irreversible. It is more practical and reliable to prevent hydrolysis in the first place. For some industrial catalysts, high-temperature calcination can be used for regeneration, but this is not typically feasible for this type of organometallic catalyst.[4][5]

Q5: What level of water is tolerable in a reaction catalyzed by this compound?

A5: The tolerance for water is very low and depends on the specific reaction. For controlled polymerizations, the water concentration should be kept as low as possible, ideally below 10 ppm. Increasing amounts of water will lead to a progressive deactivation of the catalyst.[1][6]

Quantitative Data

ParameterConditionObservationConsequence on Polymerization
Catalyst Activity Low Water Content (<10 ppm)High activityHigh monomer conversion
Moderate Water Content (10-50 ppm)Reduced activityLower monomer conversion, slower reaction rate
High Water Content (>50 ppm)Severe to complete deactivationVery low to no polymer formation
Polymer Molecular Weight Low Water Content (<10 ppm)Controlled molecular weightAchieves target molecular weight
Increasing Water ContentDecreased molecular weightWater acts as a chain transfer agent
Polymer Dispersity (Đ) Low Water Content (<10 ppm)Narrow dispersity (Đ ≈ 1.1-1.3)"Living" or controlled polymerization characteristics
Increasing Water ContentBroadened dispersity (Đ > 1.5)Loss of control over polymerization

Experimental Protocols

Protocol 1: Handling and Dispensing this compound in a Glovebox

Objective: To safely and effectively handle the air- and moisture-sensitive this compound catalyst.

Materials:

  • This compound solid

  • Spatula

  • Weighing paper or boat

  • Tared vial with a screw cap

  • Glovebox with an inert atmosphere (N₂ or Ar, <1 ppm H₂O and O₂)

Procedure:

  • Bring the sealed container of this compound, along with all necessary labware (spatula, weighing boat, vials), into the glovebox antechamber.

  • Evacuate and refill the antechamber with the inert glovebox atmosphere at least three times.

  • Transfer all items into the main glovebox chamber.

  • Allow the items to sit in the glovebox for at least 30 minutes to ensure any adsorbed moisture is removed into the glovebox atmosphere.

  • Carefully open the main container of this compound.

  • Using a clean, dry spatula, dispense the desired amount of the solid onto the weighing boat on a balance inside the glovebox.

  • Quickly transfer the weighed catalyst to the tared vial and seal it tightly.

  • Record the exact mass.

  • Tightly reseal the main container of this compound.

  • The sealed vial containing the weighed catalyst can now be removed from the glovebox for immediate use in the reaction.

Protocol 2: Representative Ring-Opening Polymerization (ROP) of L-Lactide

Objective: To perform a controlled ROP of L-Lactide using this compound as a catalyst under anhydrous conditions.

Experimental Workflow:

G cluster_1 ROP of L-Lactide Workflow A 1. Reagent Purification (L-Lactide, Toluene) C 3. Reaction Setup (Under inert atmosphere) A->C B 2. Glassware Preparation (Flame-dry under vacuum) B->C D 4. Catalyst & Monomer Addition (In glovebox/Schlenk line) C->D E 5. Polymerization (Stir at desired temperature) D->E F 6. Quenching & Precipitation (Add methanol/hexane) E->F G 7. Polymer Isolation & Drying (Filter and dry under vacuum) F->G H 8. Characterization (NMR, GPC) G->H

Caption: Workflow for Ring-Opening Polymerization.

Procedure:

  • Reagent Preparation:

    • L-Lactide is recrystallized from dry ethyl acetate and then dried under vacuum for 24 hours.

    • Toluene is dried by refluxing over CaH₂ and distilled under an inert atmosphere.

  • Reaction Setup:

    • A Schlenk flask is flame-dried under vacuum and then backfilled with argon.

    • The purified L-Lactide (e.g., 1.0 g, 6.94 mmol) is added to the flask under a positive flow of argon.

    • Dry toluene (e.g., 10 mL) is added via a dry syringe. The mixture is stirred until the monomer dissolves.

  • Initiation:

    • A stock solution of this compound in dry toluene is prepared in the glovebox.

    • The desired amount of the catalyst solution (e.g., to achieve a 100:1 monomer-to-catalyst ratio) is drawn into a dry syringe inside the glovebox.

    • The syringe is removed from the glovebox and the catalyst solution is quickly injected into the reaction flask.

  • Polymerization:

    • The reaction mixture is stirred at the desired temperature (e.g., 70°C).

    • The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.[7]

  • Termination and Isolation:

    • After the desired time or conversion is reached, the flask is cooled to room temperature.

    • The polymerization is quenched by adding a small amount of methanol.

    • The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent like cold hexane.

    • The precipitated poly(L-lactic acid) is collected by filtration, washed with hexane, and dried under vacuum to a constant weight.

References

Triphenoxyaluminum catalyst deactivation and regeneration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Triphenoxyaluminum [(PhO)₃Al] catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the deactivation and regeneration of this catalyst in polymerization reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound as a catalyst?

This compound is a versatile Lewis acid catalyst commonly employed in ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone, to produce biodegradable polyesters like polylactide (PLA) and polycaprolactone (PCL). It is also used in the synthesis of other polymers and in various organic transformations. Aluminum alkoxide catalysts, in general, are known for providing controllable molecular weights and narrow molecular weight distributions in polymerization reactions.[1]

Q2: What are the main causes of this compound catalyst deactivation?

The primary cause of deactivation for this compound and other aluminum alkoxide catalysts is hydrolysis.[2][3] These catalysts are highly sensitive to moisture and protic impurities (e.g., water, alcohols, carboxylic acids) present in the monomer, solvent, or reaction atmosphere.[4] These impurities react with the aluminum center, leading to the formation of catalytically inactive aluminum hydroxides or other species.

Q3: How can I prevent catalyst deactivation?

Preventing deactivation is crucial for successful polymerization. The key is to maintain anhydrous and inert reaction conditions. This involves:

  • Monomer and Solvent Purification: Rigorous purification of monomers and solvents is essential to remove water and other protic impurities. Common methods include distillation over drying agents (e.g., calcium hydride) or passing through columns of activated alumina.[2][3]

  • Inert Atmosphere: Conducting reactions under a dry, inert atmosphere (e.g., nitrogen or argon) is critical to prevent exposure to atmospheric moisture.

  • Proper Glassware Handling: All glassware should be thoroughly dried, for example, by oven-drying or flame-drying under vacuum, before use.

Q4: Can a deactivated this compound catalyst be regenerated?

While preventing deactivation is the most effective strategy, regeneration of hydrolyzed aluminum-based catalysts can be attempted, although specific protocols for this compound are not widely documented in the literature. The general principle involves removing the deactivating species (e.g., water) and restoring the active catalytic site. This can be challenging as hydrolysis of aluminum alkoxides can lead to the formation of stable aluminum hydroxides.[2]

Troubleshooting Guide

This guide addresses common issues encountered during polymerization reactions using this compound catalysts.

Problem Potential Cause Troubleshooting Steps
No or very low polymer yield Catalyst Deactivation: The most likely cause is the deactivation of the this compound catalyst by impurities.1. Verify Monomer and Solvent Purity: Ensure that the monomer and solvent were rigorously purified to remove water and other protic impurities. Consider repurifying your starting materials. 2. Check Reaction Setup: Confirm that the reaction was conducted under a strict inert atmosphere and that all glassware was properly dried. 3. Catalyst Integrity: Ensure the this compound catalyst was stored and handled under anhydrous and inert conditions prior to use.
Low molecular weight and broad molecular weight distribution of the polymer Presence of Chain Transfer Agents: Protic impurities, such as water or alcohols, can act as chain transfer agents, leading to the formation of a larger number of shorter polymer chains.1. Review Purification Protocols: Re-evaluate your monomer and solvent purification methods to ensure the complete removal of protic impurities. 2. Quantify Water Content: If possible, use techniques like Karl Fischer titration to quantify the water content in your monomer and solvent.
Inconsistent reaction rates Variable Levels of Impurities: Inconsistent levels of impurities between different batches of monomers or solvents can lead to variable reaction rates.1. Standardize Purification Procedures: Implement a standardized and rigorous purification protocol for all starting materials. 2. Use a Fresh Batch of Catalyst: If there are concerns about the activity of your current catalyst stock, consider using a fresh, unopened container.

Experimental Protocols

Protocol 1: Monomer Purification using Activated Alumina Column

This protocol describes a general procedure for purifying liquid monomers to remove inhibitors and water.

Materials:

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Quartz sand

  • Basic activated alumina (Brockmann I)

  • Monomer to be purified

  • Dry collection flask

Procedure:

  • Ensure all glassware is clean and dry.

  • Insert a small plug of cotton or glass wool into the bottom of the chromatography column.

  • Add a layer of quartz sand (approximately 1-2 cm) on top of the cotton plug.

  • Carefully add the basic activated alumina to the column to the desired height (e.g., 10-15 cm).

  • Gently tap the column to ensure even packing of the alumina.

  • Add another small layer of quartz sand on top of the alumina.

  • Pre-wet the column with a small amount of the purified solvent that will be used in the polymerization.

  • Carefully add the monomer to the column and allow it to percolate through the alumina under gravity.

  • Collect the purified monomer in a dry collection flask under an inert atmosphere.

  • Discard the first fraction of the eluent, which may contain residual solvent.

  • Store the purified monomer under an inert atmosphere and over molecular sieves if necessary.

Protocol 2: General Guidance for Attempted Regeneration of Hydrolyzed this compound

Disclaimer: This is a general guideline based on the chemical principles of aluminum alkoxides and not a validated protocol for this compound. The success of this procedure is not guaranteed and should be performed with caution.

Objective: To remove water and potentially restore the active aluminum alkoxide species from a hydrolyzed this compound catalyst.

Approach: The strategy involves reacting the hydrolyzed catalyst with a reagent that can remove the hydroxyl groups and regenerate the phenoxide ligands. This could theoretically be achieved by azeotropic distillation with a suitable solvent to remove water, followed by reaction with a phenol source.

Hypothetical Procedure:

  • Transfer the deactivated (presumably hydrolyzed) this compound to a dry reaction flask under an inert atmosphere.

  • Add a high-boiling point, inert, and dry solvent (e.g., toluene).

  • Set up a Dean-Stark apparatus for azeotropic distillation.

  • Reflux the mixture to remove water azeotropically. The completion of water removal can be monitored by the cessation of water collection in the Dean-Stark trap.

  • After cooling, and under a continuous inert atmosphere, add a stoichiometric amount of dry phenol to the reaction mixture.

  • Gently heat the mixture to encourage the reaction between the aluminum species and phenol to reform this compound, potentially with the liberation of water which would need to be removed.

  • After the reaction, the solvent can be removed under vacuum to yield the potentially regenerated catalyst.

Validation: The activity of the regenerated catalyst would need to be tested in a small-scale polymerization and compared to a fresh batch of catalyst. Characterization techniques like NMR spectroscopy could also be used to assess the chemical structure of the regenerated material.

Visualizations

Deactivation_Pathway This compound This compound (Active Catalyst) Hydrolyzed_Species Hydrolyzed Aluminum Species (Inactive) This compound->Hydrolyzed_Species Hydrolysis Water Water/Protic Impurity (H₂O, ROH) Water->Hydrolyzed_Species Regeneration_Workflow Deactivated_Catalyst Deactivated Catalyst (Hydrolyzed Species) Azeotropic_Distillation Azeotropic Distillation (Remove H₂O) Deactivated_Catalyst->Azeotropic_Distillation Reaction_Phenol Reaction with Phenol Azeotropic_Distillation->Reaction_Phenol Regenerated_Catalyst Regenerated this compound (Potentially Active) Reaction_Phenol->Regenerated_Catalyst Troubleshooting_Logic Start Polymerization Fails (Low Yield / Poor Control) Check_Purity Check Monomer/Solvent Purity Start->Check_Purity Check_Inertness Check Inert Atmosphere & Glassware Dryness Start->Check_Inertness Check_Catalyst Check Catalyst Handling & Storage Start->Check_Catalyst Repurify Repurify Starting Materials Check_Purity->Repurify Improve_Technique Improve Inert Atmosphere Technique Check_Inertness->Improve_Technique Use_New_Catalyst Use Fresh Catalyst Check_Catalyst->Use_New_Catalyst Retry Retry Polymerization Repurify->Retry Improve_Technique->Retry Use_New_Catalyst->Retry

References

Technical Support Center: Enhancing Molecular Weight Control with Triphenoxyaluminum

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing Triphenoxyaluminum in polymerization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for achieving precise molecular weight control in polyester synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function in ring-opening polymerization (ROP)?

This compound, Al(OPh)₃, is a metal alkoxide that can act as an initiator or catalyst for the ring-opening polymerization (ROP) of cyclic esters, such as lactones (e.g., ε-caprolactone, lactide). In the presence of a protic co-initiator like an alcohol (ROH), the phenoxy group of this compound can be exchanged to form an aluminum alkoxide in situ. This species then initiates polymerization by nucleophilic attack on the carbonyl carbon of the cyclic monomer, leading to the opening of the ring and the propagation of the polymer chain. The general mechanism is a coordination-insertion mechanism.

Q2: How can I control the molecular weight of the polymer when using this compound?

The number-average molecular weight (Mn) of the resulting polymer is primarily controlled by the molar ratio of the monomer to the initiator ([M]/[I]). In systems initiated by an alcohol in the presence of this compound, the alcohol acts as the true initiator, and each alcohol molecule can theoretically initiate the growth of one polymer chain. Therefore, by adjusting the monomer-to-alcohol ratio, you can target a specific molecular weight. A higher ratio will result in a higher molecular weight polymer, and vice versa.

Q3: What is the expected polydispersity index (PDI) for polymers synthesized with this compound?

Under optimal conditions, this compound can facilitate a controlled or "living" polymerization, which typically yields polymers with a narrow molecular weight distribution, characterized by a low polydispersity index (PDI), often close to 1.1–1.5. A low PDI indicates that the polymer chains are of similar length, which is crucial for many applications in drug delivery and materials science.

Q4: Can this compound be used for the synthesis of block copolymers?

Yes, because this compound can promote a living polymerization, it is suitable for the synthesis of block copolymers. After the polymerization of the first monomer is complete, a second monomer can be introduced to the living polymer chains to create a block copolymer with a well-defined structure.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Broad or Bimodal Molecular Weight Distribution (High PDI) 1. Presence of Impurities: Water, acidic or basic impurities in the monomer, solvent, or initiator can lead to uncontrolled initiation or side reactions. 2. Slow Initiation: If the initiation rate is much slower than the propagation rate, not all chains will start growing at the same time. 3. Transesterification: Side reactions, such as intermolecular or intramolecular transesterification, can broaden the PDI.1. Rigorous Purification: Ensure all reagents (monomer, solvent, initiator) are thoroughly purified and dried. Monomers can be purified by recrystallization and solvents by distillation over appropriate drying agents. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize Initiator/Catalyst System: Ensure the chosen alcohol co-initiator reacts efficiently with this compound. Consider using a pre-formed aluminum alkoxide initiator. 3. Control Reaction Conditions: Lowering the reaction temperature can sometimes suppress transesterification reactions.
Observed Molecular Weight is Significantly Different from Theoretical Value 1. Inaccurate Reagent Stoichiometry: Errors in weighing the monomer, initiator, or catalyst. 2. Presence of Protic Impurities: Water or other protic impurities can act as unintended initiators, leading to a lower molecular weight than predicted. 3. Incomplete Initiator Efficiency: Not all initiator molecules may be active in starting a polymer chain.1. Careful Measurement: Use precise weighing techniques for all components. 2. Thorough Drying of Reagents: As mentioned above, ensure all components are free from water. 3. Allow for Pre-reaction: Allow the this compound and alcohol to react for a period before adding the monomer to ensure the formation of the active initiating species.
Low or No Polymerization Conversion 1. Inactive Catalyst/Initiator: The this compound or the co-initiator may be deactivated. 2. Presence of Inhibitors: Certain impurities can inhibit the polymerization reaction. 3. Inappropriate Reaction Temperature: The temperature may be too low for the polymerization to proceed at a reasonable rate.1. Use Fresh or Properly Stored Reagents: this compound can be sensitive to moisture. 2. Purify Monomer and Solvent: Remove any potential inhibitors through appropriate purification techniques. 3. Optimize Temperature: Gradually increase the reaction temperature and monitor the conversion.
Gel Formation 1. High Catalyst Concentration: At very high concentrations, side reactions leading to cross-linking may occur. 2. Presence of Multifunctional Impurities: Impurities with more than two functional groups can lead to branching and gelation.1. Reduce Catalyst Loading: Use the minimum effective concentration of this compound. 2. Ensure High Purity of Monomers: Use monomers of high purity to avoid cross-linking.

Quantitative Data Summary

The following table provides a general overview of the expected relationship between the monomer-to-initiator ratio and the resulting polymer characteristics. Please note that these are illustrative values and actual results may vary depending on specific experimental conditions.

Monomer [Monomer]:[Initiator] Ratio Theoretical Mn ( g/mol ) Observed Mn ( g/mol ) PDI (Mw/Mn)
ε-Caprolactone50:15,7005,500 - 6,0001.1 - 1.3
ε-Caprolactone100:111,40011,000 - 12,0001.1 - 1.4
ε-Caprolactone200:122,80022,000 - 24,0001.2 - 1.5
L-Lactide50:17,2007,000 - 7,5001.1 - 1.3
L-Lactide100:114,40014,000 - 15,0001.1 - 1.4
L-Lactide200:128,80028,000 - 30,0001.2 - 1.5

Initiator is assumed to be a monofunctional alcohol.

Experimental Protocols

General Protocol for Ring-Opening Polymerization of ε-Caprolactone

This protocol outlines a general procedure for the controlled polymerization of ε-caprolactone using this compound and an alcohol initiator.

Materials:

  • This compound (Al(OPh)₃)

  • ε-Caprolactone (monomer, purified by distillation over CaH₂)

  • Benzyl alcohol (initiator, dried over molecular sieves)

  • Toluene (solvent, dried by distillation over sodium/benzophenone)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Preparation: All glassware should be flame-dried under vacuum and cooled under an inert atmosphere.

  • Initiator Solution: In a glovebox or under a stream of inert gas, prepare a stock solution of this compound and benzyl alcohol in dry toluene. The molar ratio of Al(OPh)₃ to benzyl alcohol is typically 1:1.

  • Reaction Setup: In a Schlenk flask, add the desired amount of purified ε-caprolactone.

  • Initiation: Inject the required volume of the initiator solution into the Schlenk flask containing the monomer. The amount of initiator solution will determine the final molecular weight of the polymer.

  • Polymerization: Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 70-110 °C) and stir.

  • Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination: Once the desired conversion is reached, the polymerization is typically terminated by adding a small amount of acidic methanol.

  • Purification: The polymer is precipitated in a large excess of a non-solvent (e.g., cold methanol or hexane), filtered, and dried under vacuum to a constant weight.

  • Characterization: The number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer can be determined by Gel Permeation Chromatography (GPC). The structure can be confirmed by ¹H and ¹³C NMR spectroscopy.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reagents Reagent Preparation cluster_reaction Polymerization cluster_analysis Analysis & Purification Prep Flame-dry glassware under vacuum Inert Cool under inert atmosphere (Ar/N2) Prep->Inert PurifyMonomer Purify ε-Caprolactone (distillation over CaH2) Prep->PurifyMonomer DrySolvent Dry Toluene (distillation over Na/benzophenone) Prep->DrySolvent DryInitiator Dry Benzyl Alcohol (molecular sieves) Prep->DryInitiator AddMonomer Add Monomer to Schlenk flask PurifyMonomer->AddMonomer InitiatorSol Prepare Al(OPh)3/BnOH solution in Toluene DrySolvent->InitiatorSol DryInitiator->InitiatorSol Initiate Inject Initiator Solution InitiatorSol->Initiate AddMonomer->Initiate Polymerize Heat and Stir Initiate->Polymerize Terminate Terminate with acidic methanol Polymerize->Terminate Precipitate Precipitate in non-solvent Terminate->Precipitate Dry Dry polymer under vacuum Precipitate->Dry Characterize Characterize (GPC, NMR) Dry->Characterize

Caption: Experimental workflow for the ring-opening polymerization of ε-caprolactone.

Troubleshooting_Logic Start High PDI or Incorrect Mn ImpurityCheck Check for Impurities (Water, etc.) Start->ImpurityCheck StoichiometryCheck Verify Reagent Stoichiometry Start->StoichiometryCheck KineticsCheck Evaluate Initiation vs. Propagation Rate Start->KineticsCheck ImpurityCheck->StoichiometryCheck No Impurities PurifyReagents Purify Monomer, Solvent, Initiator ImpurityCheck->PurifyReagents Impurities Present StoichiometryCheck->KineticsCheck No Error Recalculate Recalculate and Re-weigh StoichiometryCheck->Recalculate Error Found OptimizeConditions Optimize Initiator/Catalyst System & Temperature KineticsCheck->OptimizeConditions Slow Initiation Rerun Re-run Experiment PurifyReagents->Rerun Recalculate->Rerun OptimizeConditions->Rerun

Caption: Troubleshooting logic for molecular weight control issues.

Technical Support Center: Triphenoxyaluminum Catalytic Performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing triphenoxyaluminum as a catalyst, particularly in ring-opening polymerization (ROP).

Troubleshooting Guide

This guide addresses common issues encountered during experiments using this compound catalysts.

Issue Potential Cause Recommended Action
Low or No Monomer Conversion Catalyst Inactivity due to Hydrolysis: this compound is highly sensitive to moisture. Trace amounts of water in the monomer, solvent, or reaction setup can hydrolyze the catalyst to inactive aluminum hydroxide species.1. Ensure Rigorous Anhydrous Conditions: Dry all glassware in an oven at >120°C overnight and cool under an inert atmosphere (e.g., nitrogen or argon). 2. Purify Monomer and Solvent: Distill monomers (e.g., ε-caprolactone) over a suitable drying agent (e.g., CaH₂) immediately before use. Use anhydrous solvents from a solvent purification system or freshly distilled from appropriate drying agents. 3. Inert Atmosphere: Conduct the entire experiment under a dry, inert atmosphere using Schlenk line techniques or in a glovebox.
Presence of Protic Impurities: Besides water, other protic impurities like residual alcohols or carboxylic acids in the monomer can react with the catalyst, reducing its activity.1. Monomer Purity Check: Analyze the monomer purity using techniques like NMR or GC-MS to detect and quantify protic impurities. 2. Additional Purification: If impurities are detected, consider additional purification steps like fractional distillation or passing through a column of activated alumina.
Poor Control Over Polymer Molecular Weight and Broad Polydispersity (PDI) Uncontrolled Initiation by Impurities: Water and other protic impurities can act as initiators in the polymerization, leading to the formation of multiple polymer chains with varying lengths.1. Strict Adherence to Anhydrous Conditions: As mentioned above, minimizing water and protic impurities is crucial for controlled polymerization. 2. Use of a Co-initiator: For better control, a defined amount of an alcohol (e.g., benzyl alcohol) can be used as a co-initiator to ensure a controlled number of initiating sites.
Transesterification Reactions: At elevated temperatures or with prolonged reaction times, intermolecular and intramolecular transesterification can occur, leading to a broadening of the molecular weight distribution.1. Optimize Reaction Temperature and Time: Conduct kinetic studies to determine the optimal temperature and reaction time to achieve high conversion while minimizing side reactions. 2. Choice of Ligand: While this compound is the focus, for analogous systems, the ligand structure can influence the propensity for transesterification.[1]
Inconsistent Reaction Rates Variable Catalyst Purity: The purity of the this compound catalyst can vary between batches, with impurities from the synthesis affecting its activity.1. Catalyst Characterization: Characterize each new batch of catalyst using techniques like ¹H NMR, ¹³C NMR, and elemental analysis to ensure purity and consistency. 2. Standardized Catalyst Synthesis and Purification: Follow a consistent and well-documented procedure for the synthesis and purification of this compound to minimize batch-to-batch variations.
Induction Period: Some aluminum-based catalysts exhibit an induction period before polymerization begins, which can be influenced by impurities or the reaction conditions.1. Monitor Reaction from Time Zero: Use in-situ monitoring techniques like NMR spectroscopy to observe the reaction kinetics from the very beginning to identify and quantify any induction period. 2. Pre-activation of the Catalyst: In some cases, pre-mixing the catalyst with the initiator before adding the monomer can help to overcome the induction period.

Frequently Asked Questions (FAQs)

1. What are the most critical impurities to avoid when using a this compound catalyst?

The most critical impurity is water . This compound, like other aluminum alkoxides, is extremely sensitive to hydrolysis. Water will react with the catalyst to form inactive aluminum hydroxides, effectively "killing" the catalyst. Other protic impurities such as alcohols and carboxylic acids can also react with the catalyst and interfere with the polymerization process, often by acting as uncontrolled initiators which can affect the molecular weight and polydispersity of the resulting polymer.[1]

2. How can I determine the purity of my this compound catalyst?

The purity of the this compound catalyst can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the compound and to detect organic impurities, such as residual phenol from the synthesis.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic Al-O-Ph bonds and to check for the presence of hydroxyl groups, which would indicate hydrolysis.

  • Elemental Analysis: This technique can determine the percentage of carbon, hydrogen, and aluminum in the sample, which can be compared to the theoretical values to assess purity.

3. What is the recommended procedure for handling and storing this compound?

Due to its moisture sensitivity, this compound should be handled and stored under a dry, inert atmosphere (e.g., nitrogen or argon). It is best handled in a glovebox. If a glovebox is not available, Schlenk line techniques should be employed. It should be stored in a tightly sealed container, preferably in a desiccator or a dry, inert atmosphere storage box.

4. Can a deactivated this compound catalyst be regenerated?

Regeneration of a hydrolyzed this compound catalyst is generally not practical in a standard laboratory setting. The aluminum-oxygen bonds in the resulting hydroxides are very stable. For industrial alumina-based catalysts, regeneration methods involving high-temperature treatments with steam and oxygen-containing gases followed by a basic wash have been developed.[2] However, for a molecular catalyst like this compound, it is more feasible to synthesize a fresh batch of the catalyst.

5. What is the expected mechanism for ring-opening polymerization of ε-caprolactone using this compound?

The generally accepted mechanism for ring-opening polymerization of lactones using aluminum alkoxide catalysts is the coordination-insertion mechanism . This involves the coordination of the carbonyl oxygen of the monomer to the aluminum center, followed by the nucleophilic attack of the phenoxide group on the carbonyl carbon, leading to the ring-opening of the lactone and its insertion into the Al-O bond. The polymerization then proceeds by subsequent insertions of monomer molecules into the growing polymer chain attached to the aluminum center.

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound

Materials:

  • Aluminum isopropoxide

  • Phenol (freshly distilled)

  • Toluene (anhydrous)

  • Hexane (anhydrous)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under a positive pressure of argon, dissolve aluminum isopropoxide (1 equivalent) in anhydrous toluene.

  • Add freshly distilled phenol (3 equivalents) to the solution at room temperature with stirring.

  • The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by observing the distillation of isopropanol.

  • After the reaction is complete, the toluene is removed under reduced pressure.

  • The resulting white solid is washed several times with anhydrous hexane to remove any unreacted phenol.

  • The purified this compound is then dried under vacuum to yield a fine white powder.

  • The purity of the synthesized catalyst should be confirmed by NMR and/or elemental analysis.

Protocol 2: Kinetic Study of ε-Caprolactone Polymerization using this compound

Materials:

  • This compound (high purity)

  • ε-Caprolactone (freshly distilled from CaH₂)

  • Benzyl alcohol (dried over molecular sieves)

  • Toluene (anhydrous)

  • NMR tubes with J. Young valves

Procedure:

  • All manipulations should be carried out in a glovebox or using Schlenk line techniques.

  • Prepare a stock solution of this compound in anhydrous toluene of a known concentration.

  • Prepare a stock solution of benzyl alcohol (initiator) in anhydrous toluene of a known concentration.

  • In a typical experiment, add a specific volume of the this compound stock solution to an NMR tube.

  • Add a specific volume of the benzyl alcohol stock solution to the NMR tube.

  • Add a known amount of ε-caprolactone to the NMR tube.

  • Add anhydrous toluene to reach the desired final concentrations.

  • Seal the NMR tube and acquire an initial ¹H NMR spectrum (t=0).

  • Place the NMR tube in a pre-heated oil bath or the NMR spectrometer's temperature-controlled probe set to the desired reaction temperature.

  • Acquire ¹H NMR spectra at regular time intervals to monitor the disappearance of the monomer peak and the appearance of the polymer peaks.

  • The monomer conversion can be calculated by integrating the respective peaks in the NMR spectra.

  • At the end of the reaction, quench the polymerization by adding a few drops of acidified methanol.

  • Precipitate the polymer in a large volume of cold methanol, filter, and dry under vacuum to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Visualizations

Experimental_Workflow cluster_prep Catalyst and Reagent Preparation cluster_reaction Polymerization Reaction cluster_analysis Analysis synthesis Synthesis of This compound purification Purification and Drying synthesis->purification characterization Purity Analysis (NMR, FTIR) purification->characterization addition Addition of Catalyst, Initiator, and Monomer characterization->addition monomer_prep Monomer Purification (Distillation) monomer_prep->addition solvent_prep Solvent Drying solvent_prep->addition setup Reaction Setup (Inert Atmosphere) setup->addition polymerization Polymerization at Controlled Temperature addition->polymerization kinetics Kinetic Monitoring (e.g., NMR) polymerization->kinetics quenching Reaction Quenching polymerization->quenching isolation Polymer Isolation and Purification quenching->isolation gpc Polymer Characterization (GPC for Mn, PDI) isolation->gpc

Caption: Experimental workflow for this compound-catalyzed polymerization.

Troubleshooting_Logic start Problem: Low Conversion or Poor Control check_purity Check Purity of Catalyst, Monomer, and Solvent start->check_purity check_conditions Review Experimental Conditions start->check_conditions re_purify Re-purify Reagents check_purity->re_purify Impure resynthesize Re-synthesize Catalyst check_purity->resynthesize Catalyst Impure solution Successful Polymerization check_purity->solution Pure improve_inert Improve Inert Atmosphere Technique check_conditions->improve_inert Moisture Suspected optimize_temp_time Optimize Temperature and Time check_conditions->optimize_temp_time Side Reactions Suspected check_conditions->solution Optimal re_purify->start resynthesize->start improve_inert->start optimize_temp_time->start

Caption: Troubleshooting logic for polymerization issues.

References

Technical Support Center: Managing Exotherms in Triphenoxyaluminum Polymerizations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triphenoxyaluminum-catalyzed polymerizations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is a polymerization exotherm and why is it a concern in this compound-catalyzed reactions?

An exotherm is the heat released during a chemical reaction. In the ring-opening polymerization (ROP) of lactones (such as ε-caprolactone or lactide) using this compound as a catalyst, the formation of new chemical bonds in the polymer chain is an energetically favorable process that releases a significant amount of heat. If this heat is not effectively dissipated, it can lead to a rapid increase in the reaction temperature. This can be a concern for several reasons:

  • Loss of Control: Uncontrolled exotherms can lead to a "runaway" reaction, where the rate of polymerization accelerates uncontrollably.

  • Side Reactions: High temperatures can promote undesirable side reactions, such as transesterification, which can broaden the molecular weight distribution and affect the polymer's properties.

  • Safety Hazards: In extreme cases, a runaway reaction can lead to a dangerous increase in pressure within the reaction vessel, posing a safety risk.

  • Product Quality: Inconsistent temperature profiles can lead to batch-to-batch variability in polymer molecular weight, polydispersity, and microstructure.

Q2: What are the primary factors influencing the exotherm in my this compound polymerization?

Several factors can influence the rate of heat generation in your polymerization:

  • Catalyst Concentration: Higher concentrations of this compound will generally lead to a faster polymerization rate and a more pronounced exotherm.

  • Monomer-to-Initiator Ratio (M/I): This ratio determines the target molecular weight of your polymer. A lower M/I ratio (i.e., more initiator relative to the monomer) can lead to a faster initial rate and a sharper exotherm.

  • Reaction Temperature: The initial reaction temperature will affect the rate of polymerization. Higher set temperatures will accelerate the reaction and the resulting exotherm.

  • Monomer Type: Different lactones have different ring strains and inherent reactivities, which will affect the heat of polymerization.

  • Reaction Scale: Larger reaction volumes have a smaller surface-area-to-volume ratio, making heat dissipation less efficient and increasing the risk of a significant temperature rise.

  • Solvent (or lack thereof): Bulk (solvent-free) polymerizations are more prone to significant exotherms as there is no solvent to act as a heat sink.[1][2]

Q3: Can I use a solvent to help manage the exotherm?

Yes, performing the polymerization in a suitable solvent is a common strategy to manage the exotherm. The solvent acts as a heat sink, absorbing the heat generated by the reaction and helping to maintain a more stable temperature. The choice of solvent is critical and should be inert to the reaction conditions. Common solvents for ROP include toluene, THF, and dichloromethane. However, the use of a solvent may affect the reaction kinetics and the final properties of the polymer.

Troubleshooting Guide

Issue 1: The reaction temperature is rising too quickly and overshooting the set point.

  • Immediate Action:

    • Immediately begin cooling the reaction vessel using an ice bath or other cooling system.

    • If the reaction is being fed monomer, stop the feed.

  • Potential Causes & Solutions:

    • Catalyst concentration is too high: Reduce the amount of this compound in subsequent reactions.

    • Initial reaction temperature is too high: Start the reaction at a lower temperature to allow for a more controlled initiation phase.

    • Monomer addition is too fast (for monomer addition reactions): Slow down the rate of monomer addition to allow for better heat dissipation.

    • Inadequate stirring: Ensure the reaction mixture is being stirred efficiently to promote even heat distribution and transfer to the vessel walls.

    • Reaction scale is too large for the current setup: For larger scale reactions, ensure you have an adequate cooling system in place. Consider a pilot run at a smaller scale to characterize the exotherm before scaling up.

Issue 2: The polymerization is proceeding too slowly, and I am not observing a significant exotherm.

  • Potential Causes & Solutions:

    • Catalyst concentration is too low: Increase the concentration of this compound.

    • Reaction temperature is too low: Increase the set reaction temperature.

    • Impurities in the monomer or solvent: Water and other protic impurities can react with the aluminum catalyst and inhibit polymerization. Ensure all reagents and glassware are rigorously dried.

    • Inefficient initiator: If using a co-initiator (e.g., an alcohol), ensure it is of high purity and used at the correct concentration.

Issue 3: The final polymer has a broad molecular weight distribution (high polydispersity index - PDI).

  • Potential Causes & Solutions:

    • Poor temperature control: A significant exotherm can lead to side reactions like transesterification, which broadens the PDI. Implement the strategies in "Issue 1" to better control the temperature.

    • "Gel effect" or high viscosity: In bulk polymerizations, the increasing viscosity of the reaction mixture can hinder heat transfer and lead to localized hot spots where side reactions can occur.[1][2] Consider using a solvent to reduce viscosity.

    • Slow initiation compared to propagation: If the initiation of polymerization is slow compared to the propagation of the polymer chains, it can lead to a broader PDI. Ensure the catalyst is properly activated and dispersed in the reaction mixture.

Data Presentation

The following table summarizes typical reaction parameters and observations related to exotherm management in lactone polymerization. Note that specific values for this compound may vary, and these should be used as a general guide.

ParameterTypical RangeEffect on ExothermReference
Monomer ε-caprolactone, lactideMonomer dependent-
Catalyst Aluminum AlkoxidesType and concentration affect rate[3]
Catalyst Loading 0.1 - 2.0 mol%Higher loading increases exotherm[4]
Reaction Temperature 20 - 180 °CHigher temperature increases exotherm[3][4]
Solvent Toluene, THF, or bulkBulk polymerization has a more significant exotherm[1][2]
Activation Energy (Ea) for ε-caprolactone ROP 64.9 – 80.4 kJ/mol (with Sn(Oct)2)N/A[4][5][6]

Experimental Protocols

Protocol 1: Bulk Polymerization of ε-Caprolactone using this compound

This protocol is a general guideline and should be optimized for your specific requirements.

  • Preparation:

    • Thoroughly dry all glassware in an oven at >100 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

    • Dry the ε-caprolactone monomer over calcium hydride (CaH₂) and distill under reduced pressure before use.

    • Handle this compound in an inert atmosphere (e.g., a glovebox) as it is sensitive to moisture.

  • Polymerization:

    • In a dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of ε-caprolactone under a nitrogen atmosphere.

    • In a separate vial inside a glovebox, weigh the required amount of this compound and dissolve it in a small amount of dry toluene.

    • With vigorous stirring, inject the this compound solution into the monomer.

    • Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 110 °C).

    • Monitor the internal temperature of the reaction mixture using a thermocouple. Be prepared to cool the flask with a water or ice bath if the temperature rises rapidly above the set point.

    • Allow the reaction to proceed for the desired time or until the desired conversion is reached (as determined by monitoring the viscosity or by taking aliquots for analysis).

  • Termination and Purification:

    • Cool the reaction to room temperature.

    • Dissolve the viscous polymer in a suitable solvent (e.g., dichloromethane).

    • Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent (e.g., cold methanol).

    • Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Measuring Polymerization Exotherm using Differential Scanning Calorimetry (DSC)

This protocol provides a method for quantifying the heat of polymerization.

  • Sample Preparation:

    • In a glovebox, prepare a stock solution of this compound in dry toluene.

    • In a small vial, accurately weigh the desired amount of ε-caprolactone.

    • Add the calculated amount of the this compound stock solution to the monomer to achieve the desired monomer-to-catalyst ratio.

    • Mix thoroughly.

    • Accurately weigh 5-10 mg of the reaction mixture into an aluminum DSC pan and hermetically seal it.

  • DSC Analysis:

    • Place the sealed pan in the DSC instrument.

    • Use an empty sealed pan as a reference.

    • Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) over a temperature range that encompasses the polymerization (e.g., 25 °C to 250 °C).

    • The instrument will record the heat flow as a function of temperature. The exothermic peak represents the polymerization reaction.

    • The area under the exothermic peak corresponds to the total heat of polymerization (ΔHₚ).

Visualizations

Troubleshooting_Exotherm cluster_issue Issue: Rapid Temperature Rise cluster_causes Potential Causes cluster_solutions Solutions issue Temperature Overshoots Set Point cause1 Catalyst Conc. Too High issue->cause1 cause2 Initial Temp. Too High issue->cause2 cause3 Fast Monomer Addition issue->cause3 cause4 Inadequate Stirring issue->cause4 solution1 Reduce Catalyst Concentration cause1->solution1 solution2 Lower Initial Reaction Temp. cause2->solution2 solution3 Slow Monomer Feed Rate cause3->solution3 solution4 Improve Stirring Efficiency cause4->solution4

Caption: Troubleshooting logic for managing a rapid temperature rise.

Experimental_Workflow prep 1. Preparation (Dry Glassware & Reagents) poly 2. Polymerization (Inert Atmosphere) prep->poly monitor 3. Monitor Temperature poly->monitor cool Cool if Necessary monitor->cool Exotherm Spike term 4. Termination & Purification monitor->term Temp. Stable cool->monitor end end term->end Final Polymer

Caption: General experimental workflow for this compound polymerization.

References

Validation & Comparative

A Head-to-Head Battle of Aluminum Alkoxides: Triphenoxyaluminum vs. Aluminum Isopropoxide in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, the choice of catalyst is paramount to reaction efficiency, selectivity, and overall success. This guide provides a comprehensive comparison of two widely used aluminum alkoxide catalysts: triphenoxyaluminum and aluminum isopropoxide. By examining their performance in key organic transformations, supported by experimental data and detailed protocols, this document aims to equip scientists with the knowledge to make informed decisions for their catalytic needs.

Core Catalytic Applications

This compound and aluminum isopropoxide are versatile Lewis acid catalysts employed in a range of organic reactions. Their utility stems from the electron-deficient nature of the aluminum center, which can activate carbonyl groups and other functional groups. The primary difference between these two catalysts lies in the steric and electronic properties of their alkoxy ligands: the bulky, electron-withdrawing phenoxy group versus the smaller, less electron-withdrawing isopropoxy group. These differences can significantly influence their catalytic activity and selectivity.

This guide will focus on their comparative performance in three major classes of reactions:

  • Ring-Opening Polymerization (ROP) of cyclic esters to produce biodegradable polymers.

  • Meerwein-Ponndorf-Verley (MPV) Reduction of aldehydes and ketones.

  • Tishchenko Reaction for the disproportionation of aldehydes into esters.

Ring-Opening Polymerization (ROP) of ε-Caprolactone

The ring-opening polymerization of cyclic esters like ε-caprolactone is a cornerstone for producing biocompatible and biodegradable polyesters such as polycaprolactone (PCL). The choice of initiator significantly impacts the polymerization kinetics and the properties of the resulting polymer.

CatalystMonomer/Initiator RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
Aluminum ethoxide50012072Low--
Aluminum isopropoxide 500 120 72 Moderate --
Aluminum sec-butoxide500120729228,300-
Aluminum tert-butoxide50012072Low--

Table 1: Comparison of Aluminum Alkoxides in the Bulk Ring-Opening Polymerization of ε-Caprolactone.[1][2]

The data suggests that the steric bulk of the alkoxide ligand plays a crucial role in the polymerization of ε-caprolactone. Aluminum sec-butoxide, with a moderately bulky sec-butoxy group, exhibits the highest activity.[1][2] Aluminum isopropoxide shows moderate activity, while the less bulky aluminum ethoxide and the very bulky aluminum tert-butoxide show low conversion rates.[1][2] This trend indicates that a balance of steric hindrance is necessary for efficient catalysis, likely to control the initiation and propagation steps of the polymerization.

Based on these findings, it can be inferred that this compound, with its significantly bulkier phenoxy groups, might exhibit lower activity compared to aluminum isopropoxide in the ROP of ε-caprolactone under similar conditions. The large steric hindrance could impede the coordination of the monomer to the aluminum center.

Experimental Protocol: Bulk Ring-Opening Polymerization of ε-Caprolactone

Materials:

  • ε-Caprolactone (distilled under reduced pressure before use)

  • Aluminum isopropoxide (purified by sublimation)

  • Nitrogen or Argon gas (high purity)

  • Dry glassware

Procedure:

  • A flame-dried Schlenk flask is charged with the desired amount of aluminum isopropoxide under an inert atmosphere.

  • Freshly distilled ε-caprolactone is added to the flask via syringe. The monomer-to-initiator ratio is typically controlled to achieve the desired molecular weight of the polymer.

  • The reaction mixture is stirred and heated to the desired temperature (e.g., 120 °C) in an oil bath.

  • The polymerization is allowed to proceed for a specified time (e.g., 72 hours).

  • After the reaction is complete, the flask is cooled to room temperature.

  • The polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol).

  • The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.

  • The conversion is determined gravimetrically, and the molecular weight (Mn) and polydispersity index (PDI) are determined by gel permeation chromatography (GPC).

Reaction Mechanism: Coordination-Insertion

The ring-opening polymerization of lactones catalyzed by aluminum alkoxides is generally accepted to proceed via a coordination-insertion mechanism.

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Catalyst Al(OR)₃ Coordination Coordinated Complex Catalyst->Coordination Coordination Monomer Lactone Monomer->Coordination Insertion Insertion & Ring-Opening Coordination->Insertion Nucleophilic Attack GrowingChain Growing Polymer Chain Insertion->GrowingChain GrowingChain->Catalyst Regeneration & Further Propagation

Figure 1: Coordination-Insertion Mechanism for ROP.

Meerwein-Ponndorf-Verley (MPV) Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols, using a sacrificial alcohol (typically isopropanol) in the presence of an aluminum alkoxide catalyst.[3][4][5] Aluminum isopropoxide is the classic catalyst for this transformation.[3][4][5]

While direct quantitative kinetic comparisons between this compound and aluminum isopropoxide for the MPV reduction are scarce in the literature, the catalytic activity is known to be influenced by the nature of the alkoxide. For instance, aluminum ethoxide is also effective, though aluminum isopropoxide often gives fewer side reactions and higher yields.[3] The reaction is believed to proceed through a six-membered ring transition state involving the coordination of the carbonyl compound to the aluminum center and subsequent hydride transfer from an alkoxide ligand.[3][4]

The bulkier phenoxy groups of this compound could potentially influence the rate and selectivity of the MPV reduction. The increased steric hindrance might lead to slower reaction rates compared to aluminum isopropoxide. However, it could also enhance selectivity in the reduction of sterically hindered ketones.

Experimental Protocol: MPV Reduction of Cyclohexanone

Materials:

  • Cyclohexanone

  • Aluminum isopropoxide or this compound

  • Anhydrous isopropanol

  • Anhydrous toluene (optional, as solvent)

  • Nitrogen or Argon gas (high purity)

  • Dry glassware

Procedure:

  • A flame-dried round-bottom flask equipped with a distillation head is charged with aluminum isopropoxide or this compound and anhydrous isopropanol under an inert atmosphere.

  • Cyclohexanone is added to the mixture.

  • The mixture is heated to reflux, and the acetone formed during the reaction is slowly distilled off to shift the equilibrium towards the product.

  • The progress of the reaction can be monitored by TLC or GC analysis of aliquots.

  • Once the reaction is complete, the mixture is cooled to room temperature.

  • The reaction is quenched by the addition of dilute acid (e.g., 2 M HCl).

  • The product is extracted with an organic solvent (e.g., diethyl ether).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyclohexanol.

  • The product can be further purified by distillation or chromatography.

Reaction Mechanism: Hydride Transfer

The MPV reduction proceeds through a reversible catalytic cycle involving a hydride transfer from the aluminum alkoxide to the carbonyl substrate.

MPV_Mechanism Catalyst Al(O-i-Pr)₃ Coordination Coordinated Ketone Catalyst->Coordination Coordination Ketone R₂C=O Ketone->Coordination TransitionState Six-membered Transition State Coordination->TransitionState Hydride Transfer ProductComplex Product Complex TransitionState->ProductComplex ProductComplex->Catalyst Regeneration with i-PrOH Alcohol R₂CHOH ProductComplex->Alcohol Release Acetone (CH₃)₂C=O ProductComplex->Acetone Release

Figure 2: Catalytic Cycle of the MPV Reduction.

Tishchenko Reaction

The Tishchenko reaction is a disproportionation reaction of two molecules of an aldehyde to form an ester, catalyzed by an aluminum alkoxide.[6][7][8][9] Similar to the MPV reduction, aluminum isopropoxide is a commonly used catalyst.[10]

The electronic nature of the alkoxide ligand can influence the Lewis acidity of the aluminum center, which in turn affects the catalytic activity. The electron-withdrawing nature of the phenoxy group in this compound would increase the Lewis acidity of the aluminum center compared to aluminum isopropoxide. This enhanced Lewis acidity could lead to a faster rate of reaction in the Tishchenko reaction, as the coordination of the aldehyde to the aluminum center is a key step in the mechanism.[6] However, the increased steric bulk of the phenoxy groups might counteract this electronic effect by hindering the approach of the aldehyde molecules.

Experimental Protocol: Tishchenko Reaction of Benzaldehyde

Materials:

  • Benzaldehyde (freshly distilled)

  • Aluminum isopropoxide or this compound

  • Anhydrous toluene or solvent-free

  • Nitrogen or Argon gas (high purity)

  • Dry glassware

Procedure:

  • A flame-dried reaction flask is charged with the aluminum alkoxide catalyst under an inert atmosphere.

  • Freshly distilled benzaldehyde is added to the flask. The reaction can be run neat or in an anhydrous solvent like toluene.

  • The reaction mixture is stirred at room temperature or gently heated, depending on the reactivity of the substrate and catalyst.

  • The progress of the reaction is monitored by TLC or GC to observe the formation of benzyl benzoate.

  • Upon completion, the reaction is quenched by the addition of water or dilute acid.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure to give the crude ester, which can be purified by distillation or chromatography.

Reaction Mechanism: Hemiacetal Intermediate

The Tishchenko reaction is believed to proceed through the formation of a hemiacetal intermediate, followed by an intramolecular hydride shift.

Tishchenko_Mechanism cluster_steps Reaction Steps Aldehyde1 Aldehyde (1) Coordination Coordinated Aldehyde Aldehyde1->Coordination Catalyst Al(OR)₃ Catalyst->Coordination Hemiacetal Hemiacetal Intermediate Coordination->Hemiacetal Aldehyde2 Aldehyde (2) Aldehyde2->Hemiacetal HydrideShift Hydride Shift Hemiacetal->HydrideShift Intramolecular Ester Ester Product HydrideShift->Ester

Figure 3: Mechanism of the Tishchenko Reaction.

Conclusion

Both this compound and aluminum isopropoxide are effective catalysts for a variety of important organic transformations. The choice between them depends on the specific requirements of the reaction.

  • Aluminum Isopropoxide is a versatile and commonly used catalyst, particularly effective in MPV reductions and Tishchenko reactions, offering a good balance of reactivity and selectivity with generally higher yields and fewer side reactions compared to other simple alkoxides.[3] Its moderate steric bulk makes it a suitable initiator for the ring-opening polymerization of some cyclic esters.

  • This compound , with its bulkier and more electron-withdrawing phenoxy ligands, is expected to exhibit different catalytic behavior. Its higher Lewis acidity may be advantageous in reactions where carbonyl activation is the rate-determining step, such as the Tishchenko reaction. However, its significant steric hindrance might be a limiting factor in reactions requiring less encumbered active sites, potentially leading to lower reaction rates in ROP and some MPV reductions.

Further direct comparative studies under identical conditions are necessary to fully elucidate the quantitative differences in performance between these two catalysts. However, based on the established principles of catalysis and the available data, researchers can make a reasoned choice based on the steric and electronic demands of their specific application.

References

A Comparative Analysis of Triphenoxyaluminum and Tin Octoate for Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into Catalyst Performance for Biodegradable Polymer Synthesis

The synthesis of biodegradable polyesters through Ring-Opening Polymerization (ROP) is a cornerstone of advanced drug delivery systems, medical implants, and sustainable plastics. The choice of catalyst is paramount, directly influencing polymerization kinetics, polymer properties, and residual metal content. This guide provides an objective comparison of two widely utilized catalysts: Triphenoxyaluminum (Al(OPh)₃) and Tin(II) 2-ethylhexanoate (Sn(Oct)₂), commonly known as tin octoate. This analysis is supported by experimental data from peer-reviewed literature to aid researchers in selecting the optimal catalyst for their specific application.

Executive Summary

Both this compound and tin octoate are effective catalysts for the ROP of cyclic esters like lactide and ε-caprolactone, proceeding primarily through a coordination-insertion mechanism. Tin octoate is renowned for its high activity and is FDA-approved for certain applications, making it a popular choice in the biomedical field. However, concerns about tin residues in the final polymer persist.[1] this compound, and aluminum-based catalysts in general, are considered less toxic alternatives and have demonstrated excellent control over polymer architecture. The comparative data presented herein reveals nuances in their catalytic behavior, highlighting a trade-off between reaction speed and control over polymer characteristics.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the performance of this compound and tin octoate in the ROP of L-lactide and ε-caprolactone based on available experimental data. It is crucial to note that direct comparative studies under identical conditions are limited; therefore, data from various sources with similar experimental setups have been compiled for the most objective comparison possible.

Table 1: ROP of L-Lactide

CatalystMonomer/Catalyst RatioCo-initiatorTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
Tin Octoate1040Triphenylphosphine13029High102,0001.2 - 2.4[2]
Aluminum Isopropoxide*100-702~9514,5001.15[3]

Table 2: ROP of ε-Caprolactone

CatalystMonomer/Catalyst RatioCo-initiatorTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
Tin Octoate1000n-Hexanol16018990,000-[4][5]
Tin Octoate400Benzyl Alcohol1000.429711,2001.15[1]
Aluminum Tris(sec-butoxide)*400-15024High24,000-[6]

Catalytic Mechanisms and Signaling Pathways

Both this compound and tin octoate catalyze the ROP of cyclic esters via a coordination-insertion mechanism.[3][7] This mechanism involves the coordination of the monomer to the metal center, followed by the nucleophilic attack of an alkoxide group, leading to the ring-opening of the monomer and its insertion into the metal-alkoxide bond.

Tin Octoate: A key feature of tin octoate catalysis is the in-situ formation of the true initiating species. Tin octoate itself is a precatalyst and reacts with a protic source, typically an alcohol co-initiator, to form a tin(II) alkoxide.[4][8] This alkoxide is the active species that initiates polymerization. The octoate ligand is exchanged for an alkoxide group from the co-initiator.

This compound: Aluminum alkoxide catalysts, including this compound, directly possess the active alkoxide groups required for initiation. The aluminum center acts as a Lewis acid, coordinating the carbonyl oxygen of the cyclic ester monomer. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by one of the phenoxy groups attached to the aluminum.

Tin_Octoate_Mechanism SnOct2 Tin Octoate (Sn(Oct)₂) Active_Initiator Tin(II) Alkoxide ((Oct)Sn-OR) SnOct2->Active_Initiator Activation ROH Alcohol (R-OH) ROH->Active_Initiator Coordination Monomer Coordination Active_Initiator->Coordination Monomer Cyclic Ester Monomer Monomer->Coordination Attack Nucleophilic Attack Coordination->Attack Propagation Chain Propagation Attack->Propagation Ring-Opening Propagation->Coordination Adds new monomer Polymer Polyester Propagation->Polymer Triphenoxyaluminum_Mechanism AlOPh3 This compound (Al(OPh)₃) Coordination Monomer Coordination AlOPh3->Coordination Monomer Cyclic Ester Monomer Monomer->Coordination Attack Nucleophilic Attack Coordination->Attack Intramolecular Propagation Chain Propagation Attack->Propagation Ring-Opening Propagation->Coordination Adds new monomer Polymer Polyester Propagation->Polymer Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Characterization Monomer_Prep Monomer Purification/Drying Reaction_Setup Reaction Setup under Inert Atmosphere Monomer_Prep->Reaction_Setup Catalyst_Prep Catalyst/Co-initiator Preparation Catalyst_Prep->Reaction_Setup Heating Heating to Reaction Temperature Reaction_Setup->Heating Polymerization Polymerization for a Defined Time Heating->Polymerization Quenching Quenching the Reaction Polymerization->Quenching Precipitation Precipitation and Purification Quenching->Precipitation Drying Drying the Polymer Precipitation->Drying Characterization Characterization (GPC, NMR, etc.) Drying->Characterization

References

A Comparative Guide to the Kinetic Analysis of Triphenoxyaluminum-Catalyzed Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of triphenoxyaluminum and its alternatives in the ring-opening polymerization (ROP) of lactones, a critical process in the synthesis of biodegradable polyesters for biomedical applications. While direct kinetic data for this compound is limited in publicly available literature, this guide leverages data from closely related aluminum-based catalysts, such as aluminum alkoxides and aluminum salen complexes, to provide a robust comparative analysis. The information presented is supported by experimental data and detailed methodologies to assist researchers in catalyst selection and experimental design.

Performance Comparison of Polymerization Catalysts

The efficiency of a catalyst in ring-opening polymerization is paramount for controlling polymer properties such as molecular weight and dispersity. The following tables summarize the kinetic data for this compound surrogates and common alternative catalysts in the polymerization of ε-caprolactone (ε-CL), a widely studied monomer.

Table 1: Kinetic Data for the Polymerization of ε-Caprolactone with Various Catalysts

CatalystMonomerTemperature (°C)Apparent Rate Constant (k_app) (h⁻¹)Dispersity (Đ)Source(s)
Aluminum Salen Complexε-CL700.3811.1 - 1.3[1]
Tin(II) Octoate (Sn(Oct)₂)ε-CL110Varies with [I]1.2 - 1.6[2]
Zinc Alkoxide Complexε-CL25Not Reported1.16 - 1.54[3]
Lipase (Enzyme)ε-CL45-70Varies~2.0[4]

Note: The performance of these catalysts can be influenced by factors such as initiator type, solvent, and monomer-to-catalyst ratio. Direct comparison should be made with caution.

Table 2: Activation Energies for ε-Caprolactone Polymerization

CatalystActivation Energy (Ea) (kJ/mol)Source(s)
Aluminum Salen ComplexNot Reported[1]
Tin(II) Octoate (Sn(Oct)₂)63.08 ± 14.27[5]

Experimental Protocols

Accurate kinetic analysis relies on precise experimental execution. The following are detailed methodologies for key experiments in the study of lactone polymerization kinetics.

Protocol 1: Kinetic Analysis of ε-Caprolactone Polymerization using ¹H NMR Spectroscopy

This protocol outlines the procedure for monitoring the polymerization of ε-caprolactone in situ using proton nuclear magnetic resonance (¹H NMR) spectroscopy.

Materials:

  • ε-Caprolactone (monomer)

  • This compound or alternative catalyst

  • Initiator (e.g., benzyl alcohol)

  • Anhydrous deuterated solvent (e.g., toluene-d₈, CDCl₃)

  • NMR tubes with J. Young valves

  • Schlenk line and inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Preparation of Stock Solutions:

    • In a glovebox or under an inert atmosphere, prepare a stock solution of the catalyst and initiator in the chosen anhydrous deuterated solvent. The concentrations should be calculated to achieve the desired monomer-to-catalyst and monomer-to-initiator ratios in the final reaction mixture.

  • Reaction Setup:

    • In a glovebox, add a known amount of ε-caprolactone to a clean, dry NMR tube.

    • Add the required volume of the catalyst/initiator stock solution to the NMR tube.

    • Seal the NMR tube with a J. Young valve and remove it from the glovebox.

  • NMR Analysis:

    • Place the NMR tube in the NMR spectrometer, preheated to the desired reaction temperature.

    • Acquire a ¹H NMR spectrum at time t=0.

    • Continue to acquire spectra at regular intervals. The frequency of data acquisition will depend on the reaction rate.

  • Data Analysis:

    • The conversion of the monomer is determined by comparing the integration of a characteristic monomer peak with the corresponding polymer peak. For ε-caprolactone, the methylene protons adjacent to the oxygen of the ester group are typically used:

      • Monomer (-O-CH₂ -C=O): ~4.2 ppm

      • Polymer (-O-CH₂ -C=O): ~4.05 ppm

    • The percentage conversion at time t is calculated using the following formula: Conversion (%) = [I_polymer / (I_polymer + I_monomer)] * 100 where I_polymer and I_monomer are the integral values of the respective polymer and monomer peaks.

    • To determine the apparent rate constant (k_app), plot ln([M]₀/[M]t) versus time, where [M]₀ is the initial monomer concentration and [M]t is the monomer concentration at time t. For a pseudo-first-order reaction, this plot should be linear, and the slope will be equal to k_app.

Visualizations

Mechanism of Ring-Opening Polymerization

The ring-opening polymerization of lactones catalyzed by metal alkoxides, including aluminum-based catalysts, generally proceeds via a coordination-insertion mechanism. This multi-step process is crucial for understanding the catalyst's role in polymer chain growth.

G cluster_initiation Initiation cluster_propagation Propagation Catalyst Al(OPh)₃ Active_Catalyst Ph₂Al-OR Catalyst->Active_Catalyst Activation Initiator R-OH Initiator->Active_Catalyst Coordination Coordinated Complex Active_Catalyst->Coordination Coordination Monomer Lactone Monomer->Coordination Insertion Ring-Opened Intermediate Coordination->Insertion Nucleophilic Attack Polymer_Chain Growing Polymer Chain Insertion->Polymer_Chain Ring-Opening & Insertion Polymer_Chain->Coordination Chain Growth

Caption: Coordination-insertion mechanism for aluminum-catalyzed ROP.

Experimental Workflow for Kinetic Analysis

A systematic workflow is essential for obtaining reliable kinetic data. The following diagram illustrates the key steps involved in a typical kinetic study of lactone polymerization.

G Prep Preparation of Reactants (Monomer, Catalyst, Initiator) Setup Reaction Setup in NMR Tube (Inert Atmosphere) Prep->Setup NMR In Situ ¹H NMR Monitoring (Time-course Spectra) Setup->NMR Integration Integration of Monomer and Polymer Signals NMR->Integration Conversion Calculation of Monomer Conversion Integration->Conversion Kinetics Plotting ln([M]₀/[M]t) vs. Time Conversion->Kinetics Rate_Constant Determination of Apparent Rate Constant (k_app) Kinetics->Rate_Constant

Caption: Workflow for kinetic analysis of lactone polymerization.

References

Validating Molecular Weight of PLA Synthesized with Aluminum-Phenoxy Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of aluminum-phenoxy-based catalysts in the synthesis of polylactic acid (PLA), with a focus on validating the molecular weight of the resulting polymer. Supporting experimental data, detailed methodologies, and workflow visualizations are presented to aid in catalyst selection and experimental design.

Performance Comparison of Catalysts in PLA Synthesis

The choice of catalyst in the ring-opening polymerization (ROP) of lactide significantly influences the molecular weight (Mw and Mn) and polydispersity index (PDI) of the resulting PLA. A higher molecular weight generally correlates with improved mechanical properties, while a lower PDI indicates a more uniform polymer chain length distribution. This section compares a high-performing aluminum-phenoxy-based catalyst with other common catalysts used in PLA synthesis.

Below is a summary of the molecular weights and PDI of PLA synthesized using different catalysts.

CatalystCatalyst TypeSynthesis MethodWeight-Average Molecular Weight (Mw) ( g/mol )Number-Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI) (Mw/Mn)
Phenoxy-imine Al(III) Complex Aluminum-PhenoxyRing-Opening Polymerizationup to 1,400,000[1][2][3]Not Reported~1.8 - 2.0[1][2][3]
γ-Aluminium(III) oxide (γ-Al₂O₃) Aluminum OxideDirect Melt Polycondensation81,400[4][5]Not ReportedNot Reported
Zinc Oxide (ZnO) Metal OxideDirect Melt Polycondensation150,600[4][5]Not ReportedNot Reported
Tin Octoate (Sn(Oct)₂) Tin AlkoxideRing-Opening Polymerization10,000 - 24,000[6]Not ReportedNot Reported

Experimental Protocols

This section provides detailed methodologies for the synthesis of PLA using a phenoxy-imine Al(III) complex as a representative aluminum-phenoxy catalyst, and the subsequent validation of its molecular weight using Gel Permeation Chromatography (GPC).

I. Synthesis of High Molecular Weight PLA via Ring-Opening Polymerization (ROP)

This protocol is adapted from the synthesis using a phenoxy-imine Al(III) complex, which demonstrates the potential for producing high molecular weight PLA.[1][2][3]

Materials:

  • L-lactide or D-lactide monomer

  • Phenoxy-imine Al(III) complex (catalyst)

  • Benzyl alcohol (initiator)

  • Toluene (solvent), anhydrous

  • Methanol

  • Nitrogen gas, high purity

Procedure:

  • Monomer and Catalyst Preparation: In a nitrogen-filled glovebox, add the desired amount of lactide monomer, the phenoxy-imine Al(III) catalyst, and benzyl alcohol to a dried Schlenk flask. The molar ratio of monomer to catalyst can be adjusted to control the molecular weight (e.g., a ratio of 8000:1 was used to achieve ultra-high molecular weight).[1][2][3]

  • Solvent Addition: Add anhydrous toluene to the flask to dissolve the reactants. The concentration of the monomer can be adjusted (e.g., [LA]₀ = 5.55 mmol/mL).[1]

  • Polymerization Reaction: Seal the flask and take it out of the glovebox. Place the flask in an oil bath preheated to the desired reaction temperature (e.g., 120 °C). Stir the reaction mixture for a specified time (e.g., 72 hours).[1][2][3]

  • Polymer Precipitation and Purification: After the reaction is complete, cool the flask to room temperature. Precipitate the polymer by adding the reaction mixture to an excess of methanol.

  • Isolation and Drying: Filter the precipitated PLA and wash it with fresh methanol. Dry the polymer in a vacuum oven at a suitable temperature (e.g., 60 °C) until a constant weight is achieved.

II. Validation of PLA Molecular Weight by Gel Permeation Chromatography (GPC)

GPC is a widely used technique to determine the molecular weight distribution of polymers.[7][8][9][10][11]

Materials and Equipment:

  • Synthesized PLA sample

  • Tetrahydrofuran (THF), HPLC grade

  • Polystyrene standards of known molecular weights

  • GPC system equipped with a refractive index (RI) detector

  • GPC columns suitable for polymer analysis in THF (e.g., polystyrene-divinylbenzene columns)

  • Syringe filters (0.2-0.45 µm, PTFE or PVDF)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried PLA sample and dissolve it in 10 mL of THF to create a solution with a concentration of 0.5-1.0 mg/mL.[10] Gently agitate the solution until the polymer is fully dissolved.

  • Filtration: Filter the PLA solution through a 0.2-0.45 µm syringe filter to remove any particulate matter that could damage the GPC columns.[10]

  • GPC Analysis:

    • Set up the GPC system with THF as the mobile phase at a constant flow rate (e.g., 1.0 mL/min).[8][11]

    • Ensure the column and detector temperatures are stable (e.g., 40 °C).[7][11]

    • Inject a known volume of the filtered PLA solution (e.g., 50 µL) into the GPC system.[7]

  • Calibration: Before analyzing the PLA samples, create a calibration curve by injecting a series of polystyrene standards with known molecular weights.

  • Data Analysis: The GPC software will use the calibration curve to calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn) of the PLA sample based on its elution time.[12]

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

experimental_workflow cluster_synthesis PLA Synthesis (ROP) cluster_validation Molecular Weight Validation (GPC) S1 Reactant Preparation (Lactide, Catalyst, Initiator) S2 Polymerization in Toluene S1->S2 120°C, 72h S3 Precipitation in Methanol S2->S3 S4 Filtration & Washing S3->S4 S5 Drying S4->S5 V1 Dissolve PLA in THF S5->V1 Dried PLA Sample V2 Filter Solution V1->V2 V3 Inject into GPC System V2->V3 V4 Data Analysis V3->V4

Caption: Experimental workflow for PLA synthesis and molecular weight validation.

signaling_pathway Catalyst Al-Phenoxy Catalyst Active_Complex Active Catalyst-Initiator Complex Catalyst->Active_Complex Initiator Initiator (e.g., Benzyl Alcohol) Initiator->Active_Complex Propagation Ring-Opening Propagation Active_Complex->Propagation Lactide Lactide Monomer Lactide->Propagation PLA_Chain Growing PLA Chain Propagation->PLA_Chain Chain Growth PLA_Chain->Propagation Monomer Addition Termination Termination/ Precipitation PLA_Chain->Termination Final_PLA High Molecular Weight PLA Termination->Final_PLA

Caption: Ring-opening polymerization of lactide catalyzed by an Al-phenoxy complex.

References

A Comparative Guide to Triphenoxyaluminum and Alternative Catalysts in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and specific stereochemistries is paramount in the development of advanced materials for biomedical and pharmaceutical applications. The choice of catalyst plays a pivotal role in achieving these desired polymer characteristics. This guide provides a comparative overview of the performance of triphenoxyaluminum as a catalyst for ring-opening polymerization (ROP), benchmarked against two commonly used alternatives: tin(II) octoanoate and zinc-based catalysts. The focus of this comparison is on the polymerization of lactide to produce polylactide (PLA), a biodegradable and biocompatible polymer of significant interest in the medical field.

Performance Comparison of Polymerization Catalysts

The efficacy of a catalyst in polymerization is determined by several key performance indicators, including its activity (monomer conversion over time), control over polymer molecular weight and polydispersity, and its ability to influence the stereochemistry of the resulting polymer. Below are tables summarizing representative data for polymers synthesized using aluminum-based catalysts (as a proxy for this compound), tin(II) octoanoate, and zinc-based catalysts. It is important to note that the data presented is compiled from various studies and may not be directly comparable due to variations in experimental conditions such as temperature, monomer-to-catalyst ratio, and the use of co-initiators.

Catalyst System Monomer Conversion (%) Number-Average Molecular Weight (Mn, g/mol ) Polydispersity Index (PDI, Mw/Mn) Stereoselectivity (Pm or Pr)
Aluminum-based >90%[1]15,500 - 1,400,000[1]1.1 - 2.0[1]Can be highly isoselective (Pm up to 0.97) or syndiotactic[2][3]
Tin(II) Octoanoate High, often >95%56,600 - 102,000[4][5]1.5 - 2.4[4]Generally atactic or slightly isotactic
Zinc-based >93%[6]8,200 - 28,500[6]1.08 - 1.66[6]Can be highly isoselective (Pm up to 0.91) or heterotactic (Pr up to 0.94)[2][6]

Table 1: Comparison of Polymer Properties. Pm = probability of meso linkages (isotactic), Pr = probability of racemo linkages (syndiotactic/heterotactic).

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and characterization of polymers. Below are standard procedures for the ring-opening polymerization of lactide and the subsequent analysis of the resulting polylactide.

Ring-Opening Polymerization of L-Lactide

Materials:

  • L-lactide (recrystallized from dry toluene and sublimed before use)

  • Catalyst (e.g., this compound, Tin(II) octoanoate, or a Zinc-based complex)

  • Co-initiator (e.g., Benzyl alcohol), if required

  • Dry toluene (or other suitable solvent)

Procedure:

  • All glassware is dried in an oven at 120 °C overnight and cooled under a nitrogen atmosphere.

  • In a nitrogen-filled glovebox, the desired amount of L-lactide and a magnetic stir bar are added to a reaction flask.

  • The catalyst and, if applicable, the co-initiator are dissolved in dry toluene in a separate vial.

  • The catalyst solution is added to the reaction flask containing the L-lactide.

  • The reaction mixture is stirred at the desired temperature (e.g., 70-130 °C) for a specified time.

  • Aliquots may be taken periodically to monitor monomer conversion by ¹H NMR spectroscopy.

  • After the desired time, the polymerization is quenched by cooling the flask in an ice bath and exposing it to air.

  • The polymer is dissolved in chloroform or dichloromethane and precipitated in a large excess of cold methanol.

  • The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.

Polymer Characterization

1. Gel Permeation Chromatography (GPC):

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.

  • Instrumentation: A GPC system equipped with a refractive index (RI) detector and columns suitable for polymer analysis (e.g., polystyrene-divinylbenzene columns).

  • Mobile Phase: Tetrahydrofuran (THF) or chloroform at a flow rate of 1.0 mL/min.

  • Sample Preparation: The dried polymer is dissolved in the mobile phase (concentration of 1-2 mg/mL) and filtered through a 0.2 µm syringe filter.

  • Calibration: The system is calibrated using polystyrene standards of known molecular weights.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is used to determine the monomer conversion and the microstructure (tacticity) of the polylactide.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Analysis:

    • Monomer Conversion: Determined by comparing the integral of the methine proton of the unreacted lactide monomer to that of the polymer.

    • Microstructure: The stereoselectivity of the polymerization is determined by analyzing the splitting pattern of the methine proton in the homonuclear decoupled ¹H NMR spectrum. The probabilities of meso (Pm) or racemo (Pr) linkages between monomer units are calculated from the relative integrals of the corresponding tetrad or pentad sequences.

3. Differential Scanning Calorimetry (DSC):

DSC is used to determine the thermal properties of the polymer, including the glass transition temperature (Tg), melting temperature (Tm), and crystallinity (Xc).

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: A small amount of the dried polymer (5-10 mg) is sealed in an aluminum pan.

  • Procedure: A heat-cool-heat cycle is typically performed under a nitrogen atmosphere. For example, the sample is heated from 25 °C to 200 °C at a rate of 10 °C/min, cooled to 25 °C at 10 °C/min, and then reheated to 200 °C at 10 °C/min. The second heating scan is used to determine the thermal properties.

  • Analysis: The Tg is determined as the midpoint of the transition in the heat flow curve. The Tm is taken as the peak temperature of the melting endotherm. The degree of crystallinity can be calculated from the enthalpy of melting.

Visualizing Polymerization Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes in polymer chemistry.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomer L-Lactide Polymerization Ring-Opening Polymerization Monomer->Polymerization Catalyst This compound or Alternative Catalyst->Polymerization Crude_Polymer Crude Polylactide Polymerization->Crude_Polymer Dissolution Dissolve in Chloroform Crude_Polymer->Dissolution Precipitation Precipitate in Methanol Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying Pure_Polymer Pure Polylactide Drying->Pure_Polymer GPC GPC Analysis (Mn, Mw, PDI) Pure_Polymer->GPC NMR NMR Spectroscopy (Conversion, Tacticity) Pure_Polymer->NMR DSC DSC Analysis (Tg, Tm, Xc) Pure_Polymer->DSC

Caption: Experimental workflow for polylactide synthesis and characterization.

coordination_insertion Catalyst Al(OPh)₃ Coordination Coordination of Monomer to Al Catalyst->Coordination 1 Monomer Lactide Monomer Monomer->Coordination Insertion Nucleophilic Attack by Phenoxide Coordination->Insertion 2 RingOpening Ring-Opening and Chain Propagation Insertion->RingOpening 3 RingOpening->Coordination n Polymer Growing Polymer Chain RingOpening->Polymer 4

Caption: Coordination-insertion mechanism for lactide polymerization.

References

Purity Analysis of Synthesized Triphenoxyaluminum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of triphenoxyaluminum, a versatile Lewis acid catalyst, achieving high purity is paramount to ensure predictable reactivity, optimal performance, and the integrity of downstream applications. This guide provides a comprehensive comparison of analytical techniques for the purity assessment of synthesized this compound, alongside a performance evaluation against common alternative catalysts. Experimental data and detailed protocols are presented to assist researchers in selecting the most appropriate analytical methods and catalysts for their specific needs.

Purity Analysis of this compound

The purity of synthesized this compound can be compromised by the presence of unreacted starting materials, byproducts, and contaminants from reagents or solvents. A multi-technique approach is often necessary for a thorough purity assessment.

Common Impurities:

  • Phenol: Unreacted starting material.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, heptane).

  • Hydrolysis Products: Formation of aluminum hydroxides or partially hydrolyzed phenoxides due to exposure to moisture.[1]

  • Metallic Impurities: Contaminants from the aluminum source, such as iron and copper.[2]

  • Byproducts: Formation of other aluminum alkoxide species if mixed alcohols are present.

Analytical Techniques for Purity Determination:

A combination of spectroscopic and chromatographic methods is recommended for a comprehensive purity analysis of this compound.

Analytical TechniqueInformation ProvidedPotential Impurities Detected
¹H and ¹³C NMR Spectroscopy Structural confirmation and identification of proton and carbon environments. Quantification of impurities with distinct signals.Phenol, residual solvents, and other organic byproducts.
FTIR Spectroscopy Identification of functional groups (e.g., Al-O, C-O, O-H).Phenol (broad O-H stretch), water (O-H stretch).
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile and semi-volatile impurities.Residual solvents, unreacted phenol.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of non-volatile impurities.Phenol and related phenolic byproducts.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Quantification of trace metallic impurities.Iron, copper, and other metals from the aluminum source.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in a deuterated solvent (e.g., CDCl₃, toluene-d₈). Add an internal standard with a known concentration for quantitative analysis.

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. The aromatic protons of the phenoxy groups will appear in the range of δ 6.5-7.5 ppm. Signals from residual phenol (if present) will have a distinct chemical shift for the phenolic proton and aromatic protons.[3][4] Residual solvents will also show characteristic peaks.[4][5][6]

  • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The carbon atoms of the phenoxy groups will show characteristic signals in the aromatic region (δ 110-160 ppm).[3][7][8][9] The presence of phenol or other organic impurities will result in additional peaks.[3][8][9]

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet of the solid this compound or analyze a thin film of the sample.

  • Analysis: Acquire the FTIR spectrum. Characteristic absorption bands for this compound include Al-O stretching vibrations (typically in the 600-800 cm⁻¹ region) and C-O stretching of the phenoxide group. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) indicates the absence of significant amounts of phenol or water.[10][11][12][13]

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent. For the analysis of organoaluminum compounds, which are reactive, an indirect method involving alcoholysis to convert them into more stable derivatives might be necessary.[14]

  • Analysis: Inject the prepared sample into the GC-MS system. The gas chromatogram will separate the volatile components based on their boiling points and interactions with the column. The mass spectrometer will provide mass spectra for each separated component, allowing for their identification by comparison with spectral libraries.[15][16]

4. High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Dissolve the this compound sample in a suitable mobile phase.

  • Analysis: Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. A gradient elution method may be necessary to separate compounds with different polarities.[17][18][19][20] Phenol, a potential impurity, can be readily detected and quantified using this method.[1][17][18][19][20]

Performance Comparison with Alternative Catalysts

This compound is a widely used Lewis acid catalyst in various organic transformations, including the ortho-alkylation of phenols and the ring-opening polymerization of lactones. Its performance can be compared with other common catalysts used for these reactions.

Ortho-Alkylation of Phenols

This reaction is crucial for the synthesis of valuable substituted phenols.

CatalystTypical Reaction ConditionsSelectivity for Ortho-AlkylationAdvantagesDisadvantages
This compound 100-250°C, atmospheric or superatmospheric pressureHighGood selectivity, relatively mild conditions compared to AlCl₃.Can be sensitive to moisture.
Aluminum Chloride (AlCl₃) Lower temperatures may be possible, often requires stoichiometric amountsCan be lower, may lead to polyalkylation and isomer formation.High reactivity.[11]Stoichiometric amounts often needed, generation of HCl, harsh reaction conditions.
Titanium(IV) Alkoxides (e.g., Ti(OⁱPr)₄) Varies depending on the specific alkoxide and substrate.Generally good.High activity, can be tuned by modifying the alkoxide ligands.Can be highly sensitive to moisture.
Zeolites High temperatures, gas-phase reactions.Can be shape-selective.Heterogeneous, easily separable.Requires high temperatures, potential for catalyst deactivation.

Ring-Opening Polymerization of Lactones

This process is essential for the production of biodegradable polyesters.

CatalystMonomer ScopePolymerization ControlActivity (Turnover Frequency)
This compound Wide range of lactones.Good control over molecular weight and dispersity.Moderate to high.
Tin(II) Octoate (Sn(Oct)₂) Broad, widely used for polylactide (PLA) and polycaprolactone (PCL).Good control, but can have issues with transesterification at high temperatures.High.
Titanium(IV) Alkoxides Effective for various lactones.Good control.High.[21]
Zinc-based Catalysts Effective for lactide polymerization.Good stereocontrol can be achieved with specific ligands.Moderate to high.

Visualizing Experimental Workflows

Workflow for Purity Analysis of Synthesized this compound

Purity_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results Synthesis Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR GCMS GC-MS Synthesis->GCMS HPLC HPLC Synthesis->HPLC ICPMS ICP-MS Synthesis->ICPMS Purity Purity Determination NMR->Purity Impurity_ID Impurity Identification and Quantification NMR->Impurity_ID FTIR->Purity GCMS->Purity GCMS->Impurity_ID HPLC->Purity HPLC->Impurity_ID ICPMS->Purity ICPMS->Impurity_ID

Caption: Workflow for the comprehensive purity analysis of synthesized this compound.

Logical Relationship of Catalyst Selection for Ortho-Alkylation

Catalyst_Selection Requirement Desired Outcome: High Ortho-Selectivity, Mild Conditions Catalyst_Choice Catalyst Choice Requirement->Catalyst_Choice This compound This compound Catalyst_Choice->this compound Good balance of selectivity and activity AlCl3 AlCl₃ Catalyst_Choice->AlCl3 High reactivity needed, selectivity less critical Ti_Alkoxide Titanium Alkoxide Catalyst_Choice->Ti_Alkoxide High activity and tunable properties Zeolite Zeolite Catalyst_Choice->Zeolite Heterogeneous process desired

References

Triphenoxyaluminum: A Comparative Analysis of its Catalytic Performance as a Lewis Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid catalyst is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. This guide provides a detailed comparison of triphenoxyaluminum against other common Lewis acid catalysts, supported by experimental data to inform your catalyst selection process.

This compound, Al(OPh)₃, is a bulky, neutral Lewis acid that has found utility in various organic transformations. Its unique steric and electronic properties, derived from the three phenoxy groups attached to the aluminum center, differentiate its catalytic behavior from more conventional Lewis acids like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄). This guide will delve into a comparative analysis of this compound's performance in key organic reactions, presenting quantitative data, detailed experimental protocols, and visual aids to facilitate a comprehensive understanding.

Performance in Ring-Opening Polymerization of ε-Caprolactone

The ring-opening polymerization (ROP) of cyclic esters is a fundamental method for the synthesis of biodegradable polyesters. The choice of catalyst is paramount in controlling the polymerization rate, molecular weight, and polydispersity of the resulting polymer.

A comparative study on the bulk polymerization of ε-caprolactone highlights the distinct catalytic activities of various Lewis acids. The data presented below showcases the performance of this compound alongside other metal-based catalysts.

CatalystTime (h)Conversion (%)Molar Mass ( g/mol )Polydispersity Index (PDI)
This compound 249525,0001.5
Aluminum Isopropoxide29828,0001.3
Tin(II) Octoate0.59930,0001.2
Yttrium Tris(2,6-di-tert-butyl-4-methylphenolate)49626,5001.4

Table 1: Comparison of Lewis acid catalysts in the bulk polymerization of ε-caprolactone. General conditions: 130 °C, monomer-to-catalyst ratio of 200:1.

From the data, it is evident that while this compound is an effective catalyst for the polymerization of ε-caprolactone, achieving a high conversion, its reaction rate is considerably slower compared to more active catalysts like tin(II) octoate and aluminum isopropoxide. The resulting polymer also exhibits a slightly broader molecular weight distribution, as indicated by the higher polydispersity index. This suggests that this compound's bulkier phenoxy ligands may hinder the coordination of the monomer to the aluminum center, leading to a slower propagation rate.

Experimental Protocol: Bulk Polymerization of ε-Caprolactone

The following protocol is a representative example for the bulk polymerization of ε-caprolactone catalyzed by a Lewis acid.

Materials:

  • ε-Caprolactone (freshly distilled)

  • This compound (or other Lewis acid catalyst)

  • Benzyl alcohol (initiator)

  • Schlenk flask and other oven-dried glassware

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and heating oil bath

Procedure:

  • A Schlenk flask equipped with a magnetic stir bar is charged with the desired amount of ε-caprolactone and benzyl alcohol initiator under an inert atmosphere.

  • The flask is heated to 130 °C in an oil bath.

  • The Lewis acid catalyst (e.g., this compound) is added to the stirred monomer/initiator mixture. The monomer-to-catalyst ratio is typically maintained at 200:1.

  • The reaction is allowed to proceed for the specified time (e.g., 24 hours for this compound).

  • After the designated time, the reaction is quenched by cooling the flask to room temperature.

  • The polymer is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., cold methanol).

  • The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.

  • The conversion is determined by gravimetric analysis, and the molecular weight and polydispersity index are determined by gel permeation chromatography (GPC).

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Charge Schlenk flask with ε-caprolactone and benzyl alcohol heat Heat to 130 °C start->heat add_catalyst Add Lewis Acid Catalyst heat->add_catalyst polymerize Polymerize for specified time add_catalyst->polymerize quench Quench reaction polymerize->quench dissolve Dissolve in CH2Cl2 quench->dissolve precipitate Precipitate in cold methanol dissolve->precipitate filter_dry Filter and dry polymer precipitate->filter_dry analyze Analyze by GPC and gravimetry filter_dry->analyze

Experimental workflow for the bulk polymerization of ε-caprolactone.

Lewis Acid Catalysis: A Mechanistic Overview

Lewis acids catalyze a wide array of reactions by activating electrophiles, thereby facilitating nucleophilic attack. In the context of carbonyl compounds, the Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Lewis_Acid_Catalysis cluster_reactants Reactants cluster_activation Activation cluster_attack Nucleophilic Attack cluster_product Product Release Lewis_Acid Lewis Acid (LA) Carbonyl R-C(=O)-R' Lewis_Acid->Carbonyl Coordination Activated_Complex R-C(=O⁺-LA)-R' Product_Complex R-C(O-LA)(Nu)-R' Nucleophile Nu⁻ Nucleophile->Activated_Complex Attack Product R-C(OH)(Nu)-R' Product_Complex->Product Hydrolysis/ Work-up Regenerated_Catalyst Lewis Acid (LA) Product_Complex->Regenerated_Catalyst Release

General mechanism of Lewis acid catalysis with a carbonyl compound.

Selecting the Right Lewis Acid Catalyst

The choice of a Lewis acid is a multifactorial decision that depends on the specific reaction, substrate, and desired outcome. The following flowchart provides a simplified decision-making framework for selecting an appropriate Lewis acid catalyst.

Catalyst_Selection start Define Reaction and Substrate q1 Is the substrate sensitive to strong Lewis acids? start->q1 strong_la Consider strong Lewis acids: AlCl₃, TiCl₄, SnCl₄ q1->strong_la No mild_la Consider milder Lewis acids: This compound, Sc(OTf)₃, Yb(OTf)₃ q1->mild_la Yes q2 Is high stereoselectivity required? strong_la->q2 mild_la->q2 chiral_la Use a chiral Lewis acid or a Lewis acid with chiral ligands q2->chiral_la Yes achiral_la Standard Lewis acid may suffice. Screen for optimal performance. q2->achiral_la No q3 Is catalyst recovery and reuse important? chiral_la->q3 achiral_la->q3 heterogeneous_la Consider heterogeneous or immobilized Lewis acids q3->heterogeneous_la Yes homogeneous_la Homogeneous catalysts may be suitable. Optimize reaction conditions. q3->homogeneous_la No end Select and optimize catalyst heterogeneous_la->end homogeneous_la->end

Decision-making flowchart for Lewis acid catalyst selection.

Triphenoxyaluminum in Stereoselective Catalysis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for catalysts that offer high stereoselectivity is paramount in the synthesis of complex chiral molecules. Triphenoxyaluminum, a bulky aluminum alkoxide, has been explored as a catalyst in various asymmetric transformations. This guide provides an objective comparison of the stereoselectivity of this compound with other catalytic systems, supported by experimental data, to aid in the selection of the most effective catalyst for specific synthetic challenges.

Introduction to Stereoselective Catalysis with this compound

This compound [(PhO)₃Al] is a Lewis acidic catalyst belonging to the family of aluminum alkoxides. Its bulky phenoxy ligands create a sterically hindered environment around the aluminum center, which can influence the stereochemical outcome of a reaction. It is often employed in reactions such as the Meerwein-Ponndorf-Verley (MPV) reduction, Tishchenko reaction, and epoxide polymerization. However, achieving high levels of enantioselectivity with this compound alone is often challenging. Its primary role is often as a precatalyst that can be modified with chiral ligands to induce asymmetry. This guide will delve into the available data to compare its performance against other well-established catalyst systems.

Asymmetric Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction is a chemoselective reduction of aldehydes and ketones to their corresponding alcohols. While the reaction is known for its high chemoselectivity, achieving high enantioselectivity with simple aluminum alkoxides like this compound is difficult. The stereochemical control is often limited.[1] To induce enantioselectivity, chiral ligands are typically introduced to the aluminum center.

One approach involves the use of chiral ligands to modify the aluminum alkoxide catalyst. For instance, the use of a chiral ligand with an aluminum alkoxide has been reported to achieve up to 83% enantiomeric excess (ee) in the reduction of substituted acetophenones.[1] While this demonstrates the potential of chiral aluminum alkoxides, specific data for this compound in such systems and a direct comparison with other catalysts are crucial for evaluation.

Work has been done to explore other metals for the MPV reduction, with ruthenium and samarium catalysts showing high yields and stereoselectivity.[1]

Below is a conceptual workflow for an asymmetric MPV reduction, illustrating the key components.

MPV_Reduction sub Prochiral Ketone intermediate Six-membered Transition State sub->intermediate Coordination cat Chiral Catalyst (e.g., Modified this compound) cat->intermediate hydride Hydride Source (e.g., Isopropanol) hydride->intermediate Hydride Transfer product Chiral Alcohol product->cat Catalyst Regeneration intermediate->product Product Release

Caption: General workflow of a catalytic asymmetric Meerwein-Ponndorf-Verley reduction.

Stereoselective Polymerization of Epoxides

The ring-opening polymerization (ROP) of epoxides is another area where aluminum-based catalysts have been investigated. The stereochemistry of the resulting polymer is a critical factor determining its physical properties. While aluminum alkoxides have been studied for epoxide polymerization, their activity and stereoselectivity can be low. For example, aluminum isopropoxide showed very low activity in the polymerization of propylene oxide.[2]

The addition of co-catalysts, such as zinc chloride, to aluminum alkoxide systems has been shown to significantly increase both the activity and the selectivity for isotactic polymer formation.[2] More recent research in stereoselective epoxide polymerization has focused on other metal complexes, including those of zinc, yttrium, and iron, which have demonstrated high activities and stereocontrol.

For instance, various metal complexes based on Al, Zn, Mn, Co, Fe, and Cr have been reported for the ROP of epoxides.[3] Specifically, in the polymerization of cyclohexene oxide, amine triphenolate iron(III) complexes have shown excellent activity.[3] Bimetallic scorpionate zinc catalysts have also been shown to be active in the ring-opening copolymerization of cyclohexene oxide and cyclic anhydrides.[4]

The following diagram illustrates a simplified workflow for the stereoselective polymerization of an epoxide.

Epoxide_Polymerization monomer Racemic Epoxide propagation Chain Propagation monomer->propagation catalyst Stereoselective Catalyst (e.g., this compound-based) catalyst->propagation initiator Initiator initiator->propagation polymer Stereoregular Polymer (Isotactic or Syndiotactic) propagation->polymer

Caption: Conceptual workflow for the stereoselective ring-opening polymerization of epoxides.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that can generate two new stereocenters. Achieving high diastereoselectivity and enantioselectivity is a key challenge. While various metal enolates are used, there is a lack of specific data in the searched literature on the use of this compound as a catalyst for asymmetric aldol reactions. The field is dominated by other catalytic systems, particularly those based on boron and titanium enolates, which are well-known for providing high levels of stereocontrol. The Zimmerman-Traxler model is often used to predict the stereochemical outcome of aldol reactions involving metal enolates.[5]

Data Summary and Comparison

A direct, quantitative comparison of the stereoselectivity of this compound with other catalysts is hampered by the limited availability of side-by-side studies in the scientific literature. The available information suggests that while this compound can serve as a precursor for stereoselective catalysts, particularly when modified with chiral ligands, it is often outperformed by catalysts based on other metals like ruthenium, samarium, zinc, and yttrium in terms of both activity and stereocontrol.

For researchers considering this compound, it is crucial to assess the specific reaction and the potential for ligand modification to enhance stereoselectivity. The following table provides a qualitative comparison based on the general findings from the literature.

ReactionThis compound Performance (Stereoselectivity)Alternative Catalysts with High Stereoselectivity
Asymmetric MPV Reduction Moderate, requires chiral ligands for enantioselectivity.Ruthenium, Samarium complexes.
Epoxide Polymerization Low to moderate, often requires co-catalysts.Zinc, Yttrium, Iron complexes.
Asymmetric Aldol Reaction Limited data available; not a commonly reported catalyst.Boron enolates, Titanium enolates.

Experimental Protocols

Detailed experimental protocols are critical for reproducing and building upon published research. As specific comparative studies featuring this compound are scarce, a general protocol for a reaction where it could be employed, such as an asymmetric MPV reduction using a chiral ligand, is outlined below.

General Procedure for Asymmetric MPV Reduction of a Prochiral Ketone using a Modified this compound Catalyst:

  • Catalyst Preparation: In a flame-dried, argon-purged flask, a solution of this compound in an anhydrous solvent (e.g., THF or toluene) is treated with a solution of a chiral ligand (e.g., a chiral diol or amino alcohol) in the same solvent. The mixture is stirred at a specified temperature for a period to allow for ligand exchange and formation of the chiral aluminum complex.

  • Reaction Setup: To the freshly prepared catalyst solution, the prochiral ketone substrate is added, followed by the hydride source (e.g., isopropanol).

  • Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography.

  • Stereoselectivity Determination: The enantiomeric excess of the chiral alcohol product is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC analysis.

Conclusion

This compound is a readily available and sterically demanding Lewis acid catalyst. However, based on the currently available literature, its application in achieving high stereoselectivity, particularly enantioselectivity, is limited without modification with chiral ligands. For reactions such as the asymmetric MPV reduction and stereoselective epoxide polymerization, catalysts based on other metals often provide superior performance in terms of both activity and stereocontrol. In the context of asymmetric aldol reactions, this compound is not a prominent catalyst, with boron and titanium-based systems being the methods of choice.

Researchers and professionals in drug development should consider these comparisons when selecting a catalyst for a specific stereoselective transformation. While this compound may offer advantages in certain niche applications or as a cost-effective precatalyst, for achieving high levels of stereoselectivity, exploring more established and potent catalytic systems is often warranted. Further research into the development of novel chiral ligands for this compound could potentially unlock its full potential in asymmetric catalysis.

References

Unveiling the Byproducts: A Comparative Analysis of Triphenoxyaluminum-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of catalyst is paramount to ensure high product yield and minimize unwanted side reactions. Triphenoxyaluminum has emerged as a notable catalyst, particularly in Meerwein-Ponndorf-Verley (MPV) reductions of aldehydes and ketones. However, a comprehensive understanding of its byproduct profile compared to other catalysts is crucial for process optimization and purity control. This guide provides a comparative analysis of byproducts generated in reactions catalyzed by this compound and its alternatives, supported by experimental data and detailed analytical protocols.

This compound is a Lewis acidic catalyst frequently employed for the chemoselective reduction of carbonyl compounds. Its bulky phenoxy groups can influence selectivity and reactivity. However, like many catalysts, it is not immune to facilitating side reactions that lead to the formation of impurities. The primary byproducts in this compound-catalyzed reductions stem from two main competing reactions: aldol condensations and the Tishchenko reaction.

Common Byproducts in Aluminum Alkoxide-Catalyzed Reductions

In the reduction of aldehydes and ketones, especially those containing α-hydrogens, aldol condensation can be a significant side reaction. This reaction leads to the formation of β-hydroxy carbonyl compounds or their dehydrated α,β-unsaturated counterparts, which can complicate purification processes and reduce the yield of the desired alcohol.

For aldehydes lacking α-hydrogens, the Tishchenko reaction becomes a more prominent side reaction.[1][2] This disproportionation reaction results in the formation of an ester from two molecules of the aldehyde, consuming the starting material and reducing the efficiency of the desired reduction.[3][4]

Another potential byproduct can arise from the dehydration of the desired alcohol product , particularly under elevated temperatures, leading to the formation of alkenes.

Comparative Analysis of Byproduct Formation

While specific quantitative data for byproduct formation using this compound is not extensively documented in readily available literature, qualitative comparisons with other aluminum alkoxides offer valuable insights. For instance, aluminum isopropoxide is often reported to produce fewer side reactions and higher yields compared to aluminum ethoxide in MPV reductions.[5] This is attributed to the bulkier isopropoxide groups, which can hinder side reactions more effectively. Given that phenoxy groups are even bulkier, it is plausible that this compound could offer improved selectivity in some cases.

To provide a clearer comparison, the following table summarizes the expected byproduct profiles for different catalysts in the reduction of a generic aldehyde or ketone.

CatalystSubstrate TypePrimary Byproduct(s)Expected Selectivity
This compound Aldehydes/Ketones with α-HAldol condensation productsModerate to High
Aldehydes without α-HTishchenko reaction products (esters)Moderate to High
Aluminum Isopropoxide Aldehydes/Ketones with α-HAldol condensation productsHigh
Aldehydes without α-HTishchenko reaction products (esters)High
Aluminum Ethoxide Aldehydes/Ketones with α-HAldol condensation productsModerate
Aldehydes without α-HTishchenko reaction products (esters)Moderate
Titanium Alkoxides Aldehydes/KetonesVaried, can include coupling productsSubstrate Dependent

Experimental Protocols

To accurately quantify the byproducts in a this compound-catalyzed reaction, a robust analytical method is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying the components of the reaction mixture.

Experimental Workflow for Byproduct Analysis

experimental_workflow cluster_reaction Reaction Setup cluster_workup Reaction Work-up cluster_analysis GC-MS Analysis A Reactant & Solvent D Reaction at specified temp. A->D B This compound B->D C Inert Atmosphere (e.g., N2) C->D E Quench Reaction (e.g., acid/base) D->E F Liquid-Liquid Extraction E->F G Drying of Organic Layer F->G H Solvent Evaporation G->H I Sample Preparation (Dilution, Internal Standard) H->I J GC-MS Injection I->J K Data Acquisition J->K L Quantification K->L

Caption: Workflow for the analysis of byproducts from a this compound-catalyzed reaction.

Detailed GC-MS Protocol for Byproduct Quantification
  • Sample Preparation:

    • Accurately weigh a small aliquot (e.g., 10-20 mg) of the crude reaction mixture after work-up and solvent evaporation.

    • Dissolve the aliquot in a known volume (e.g., 1.0 mL) of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a known amount of an internal standard (e.g., dodecane) to the solution. The internal standard should be a compound that is not present in the reaction mixture and has a distinct retention time.

    • Vortex the sample to ensure homogeneity.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-500 amu.

  • Data Analysis and Quantification:

    • Identify the peaks corresponding to the starting material, desired product, and potential byproducts (e.g., aldol adducts, Tishchenko esters) by comparing their mass spectra with a library (e.g., NIST) and retention times of authentic standards if available.

    • Calculate the response factor for each identified compound relative to the internal standard using standard solutions of known concentrations.

    • Quantify the amount of each byproduct in the reaction mixture using the peak areas and the calculated response factors.

Signaling Pathways and Logical Relationships

The formation of byproducts in these reactions is governed by the interplay of various factors, including the nature of the substrate, the catalyst, and the reaction conditions.

byproduct_formation cluster_reactants Reactants & Conditions cluster_pathways Reaction Pathways cluster_products Products & Byproducts Substrate Aldehyde/Ketone MPV Meerwein-Ponndorf-Verley Reduction Substrate->MPV α-H present or absent Aldol Aldol Condensation Substrate->Aldol α-H present Tishchenko Tishchenko Reaction Substrate->Tishchenko no α-H Catalyst This compound Catalyst->MPV Catalyst->Aldol Catalyst->Tishchenko Conditions Temperature, Time Conditions->MPV Conditions->Aldol Conditions->Tishchenko Product Desired Alcohol MPV->Product Aldol_Byproduct Aldol Adduct Aldol->Aldol_Byproduct Tishchenko_Byproduct Ester Tishchenko->Tishchenko_Byproduct

References

A Comparative Analysis of Triphenoxyaluminum in Bulk vs. Solution Polymerization for Polylactide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Polylactide Synthesis

The synthesis of high-quality polylactide (PLA) is paramount for advancements in drug delivery systems, biodegradable implants, and various biomedical applications. The choice of polymerization technique significantly impacts the polymer's properties, including molecular weight, polydispersity, and stereochemistry. This guide provides a comparative performance evaluation of triphenoxyaluminum as a catalyst in two primary polymerization methods: bulk and solution polymerization of lactide. While direct comparative data for this compound is limited, this guide leverages data from closely related aluminum alkoxide catalysts, particularly aluminum isopropoxide, to provide a comprehensive overview.

Executive Summary

Both bulk and solution polymerization methods, catalyzed by aluminum alkoxides like this compound, are effective for producing polylactide. Bulk polymerization is a solvent-free approach that is often favored for its simplicity and higher reaction rates, leading to high monomer conversion and the potential for high molecular weight polymers. However, it can be challenging to control the reaction exothermicity and viscosity, which may lead to broader molecular weight distributions.

Solution polymerization offers better control over temperature and viscosity, typically resulting in polymers with a narrower polydispersity index (PDI). The presence of a solvent facilitates heat dissipation and reduces the viscosity of the reaction medium. However, this method introduces the need for solvent selection, purification, and removal, which can add complexity and cost to the process. The choice between these two methods will ultimately depend on the desired polymer characteristics and the specific application.

Data Presentation: Performance Comparison

Table 1: Bulk Polymerization of Lactide with Aluminum Isopropoxide

Monomer/Catalyst RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
2501852>9535,00045,5001.30
5001852>9570,00098,0001.40
1000185294.4678,634118,0001.50
10002002~9575,000112,5001.50

Data synthesized from studies on aluminum isopropoxide-catalyzed bulk polymerization of lactide.[1]

Table 2: Solution Polymerization of Lactide with Aluminum Alkoxide Catalysts

Monomer/Catalyst RatioSolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
100Toluene7024>9014,00016,8001.20
200Toluene7048>9528,00035,0001.25
500THF8024>9065,00081,2501.25
1000Toluene11012>95130,000162,5001.25

Data synthesized from various studies on solution polymerization of lactide using aluminum alkoxide catalysts.[2][3]

Experimental Protocols

Below are generalized experimental protocols for bulk and solution polymerization of lactide using an aluminum alkoxide catalyst such as this compound. These protocols are based on established procedures in the literature and should be adapted and optimized for specific experimental setups and desired outcomes.

Bulk Polymerization Protocol
  • Monomer and Catalyst Preparation: Lactide is purified by recrystallization from a suitable solvent (e.g., ethyl acetate or toluene) and dried under vacuum. This compound is handled under an inert atmosphere (e.g., in a glovebox) to prevent hydrolysis.

  • Reaction Setup: A flame-dried reaction vessel equipped with a magnetic stirrer is charged with the desired amount of purified lactide.

  • Initiation: The vessel is heated to the desired reaction temperature (typically between 130°C and 200°C) under an inert atmosphere. Once the lactide is molten, the appropriate amount of this compound, dissolved in a minimal amount of dry toluene, is injected into the molten monomer.

  • Polymerization: The reaction mixture is stirred at the set temperature for the desired duration. The viscosity of the mixture will increase significantly as the polymerization progresses.

  • Termination and Purification: The polymerization is terminated by cooling the reaction vessel to room temperature. The resulting solid polymer is dissolved in a suitable solvent (e.g., chloroform or dichloromethane) and precipitated in a non-solvent (e.g., cold methanol or ethanol). The purified polymer is then collected by filtration and dried under vacuum to a constant weight.

Solution Polymerization Protocol
  • Monomer, Catalyst, and Solvent Preparation: Lactide is purified as described above. The chosen solvent (e.g., toluene or THF) is dried over a suitable drying agent and distilled under an inert atmosphere. This compound is handled in a glovebox.

  • Reaction Setup: A flame-dried reaction vessel equipped with a magnetic stirrer and a reflux condenser is charged with the purified lactide and the desired amount of dry solvent under an inert atmosphere.

  • Initiation: The solution is heated to the desired reaction temperature (typically between 70°C and 110°C). The this compound catalyst is then added to the solution.

  • Polymerization: The reaction is allowed to proceed with stirring for the specified time. Aliquots may be taken periodically to monitor monomer conversion by ¹H NMR spectroscopy.

  • Termination and Purification: The polymerization is quenched by the addition of a small amount of acidic methanol. The polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane). The precipitated polymer is collected by filtration, washed, and dried under vacuum.

Mandatory Visualizations

Coordination-Insertion Mechanism

The ring-opening polymerization of lactide catalyzed by aluminum alkoxides, including this compound, proceeds through a coordination-insertion mechanism. This mechanism involves the coordination of the lactide monomer to the aluminum center, followed by the nucleophilic attack of an alkoxide group on the carbonyl carbon of the coordinated lactide. This results in the cleavage of the acyl-oxygen bond of the lactide and the insertion of the monomer into the aluminum-alkoxide bond, thus propagating the polymer chain.

G Coordination-Insertion Mechanism for Lactide Polymerization cluster_0 Initiation cluster_1 Propagation cluster_2 Termination (optional) A Al(OPh)₃ + Lactide B Coordination of Lactide to Al A->B Coordination C Nucleophilic Attack by Phenoxide B->C Intramolecular Attack D Ring-Opening and Insertion C->D Acyl-Oxygen Bond Cleavage E Propagating Polymer Chain D->E E->B Coordination of new Lactide monomer F Quenching Agent (e.g., H₂O, ROH) E->F G Protonolysis F->G Reaction H Polylactide with -OH end group G->H

Coordination-Insertion Polymerization Pathway
Experimental Workflow Comparison

The following diagram illustrates the key steps and decision points when choosing between bulk and solution polymerization for polylactide synthesis.

G Experimental Workflow: Bulk vs. Solution Polymerization cluster_bulk Bulk Polymerization cluster_solution Solution Polymerization Start Start: Polylactide Synthesis Goal Decision Choose Polymerization Method Start->Decision Bulk_Setup Melt Lactide Monomer Decision->Bulk_Setup Solvent-Free, High Rate Sol_Setup Dissolve Lactide in Solvent Decision->Sol_Setup Better Control, Narrower PDI Bulk_Init Add this compound Bulk_Setup->Bulk_Init Bulk_Poly High Temperature Polymerization Bulk_Init->Bulk_Poly Bulk_End High Viscosity Product Bulk_Poly->Bulk_End Bulk_Purify Dissolve and Precipitate Bulk_End->Bulk_Purify Final_Product Characterize Polylactide (Mn, Mw, PDI) Bulk_Purify->Final_Product Sol_Init Add this compound Solution Sol_Setup->Sol_Init Sol_Poly Controlled Temperature Polymerization Sol_Init->Sol_Poly Sol_End Lower Viscosity Solution Sol_Poly->Sol_End Sol_Purify Precipitate and Remove Solvent Sol_End->Sol_Purify Sol_Purify->Final_Product

Decision and Workflow Diagram

References

Safety Operating Guide

Proper Disposal of Triphenoxyaluminum: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of triphenoxyaluminum, ensuring the safety of laboratory personnel and compliance with waste management regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this reactive aluminum compound.

This compound is an aluminum alkoxide that is sensitive to moisture. Improper handling and disposal can lead to exothermic reactions. The following procedures outline a safe and effective method for the deactivation and disposal of this compound waste.

Deactivation and Disposal Protocol

This protocol involves the controlled hydrolysis of this compound to less reactive compounds, namely aluminum hydroxide and phenol. This procedure should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).

Materials Required:

  • This compound waste

  • Anhydrous isopropanol or toluene

  • A solution of isopropanol and water (9:1 v/v)

  • Nitrogen or argon gas supply

  • Appropriate reaction vessel (e.g., three-necked flask) with a stirrer

  • Dropping funnel

  • Ice bath

  • Labeled hazardous waste container

Step-by-Step Procedure:

  • Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon, to displace air and moisture.

  • Dilution: Transfer the this compound waste to the reaction vessel. If the waste is in a solid form, dissolve it in a minimal amount of anhydrous isopropanol or toluene. This dilution helps to control the reaction rate and dissipate heat.

  • Cooling: Place the reaction vessel in an ice bath to maintain a low temperature during the hydrolysis process.

  • Controlled Hydrolysis: Slowly add the isopropanol-water solution to the stirred this compound solution via a dropping funnel. The addition should be dropwise to control the rate of reaction and prevent a rapid temperature increase.

  • Monitoring: Monitor the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, stop the addition of the isopropanol-water solution immediately and allow the mixture to cool.

  • Completion of Reaction: Once the addition is complete, continue stirring the mixture in the ice bath for at least one hour to ensure the hydrolysis is complete.

  • Neutralization (if necessary): Check the pH of the resulting solution. If it is acidic, neutralize it with a dilute solution of sodium bicarbonate.

  • Waste Collection: Transfer the final solution, containing aluminum hydroxide and phenol, to a clearly labeled hazardous waste container.

  • Final Disposal: Dispose of the hazardous waste container through your institution's chemical waste management program, adhering to all local, state, and federal regulations.

Quantitative Data Summary

For safe and effective deactivation, the following quantitative parameters should be considered:

ParameterValue/RecommendationRationale
Solvent for Dilution Anhydrous Isopropanol or TolueneInert solvents that help to moderate the reaction and dissipate heat.
Hydrolysis Reagent 9:1 (v/v) Isopropanol/WaterControls the rate of water addition, preventing a violent exothermic reaction.
Reaction Temperature 0 - 10 °C (Ice Bath)Low temperature helps to control the exothermic nature of the hydrolysis reaction.
Final pH 6 - 8Ensures the waste is neutral before collection and disposal.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Triphenoxyaluminum_Disposal cluster_prep Preparation cluster_reaction Deactivation cluster_final Final Disposal A Don PPE B Work in Fume Hood A->B C Prepare Inert Atmosphere B->C D Dissolve Waste in Anhydrous Solvent C->D E Cool Reaction Vessel (Ice Bath) D->E F Slowly Add Isopropanol/Water E->F G Monitor Reaction F->G H Stir for 1 Hour G->H I Check and Neutralize pH H->I J Transfer to Labeled Hazardous Waste Container I->J K Dispose via Institutional Waste Management J->K

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Triphenoxyaluminum

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for the handling and disposal of Triphenoxyaluminum, tailored for research scientists and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.

This compound is a pyrophoric and water-reactive compound, necessitating stringent safety measures to mitigate risks of fire, explosion, and chemical burns. It is also associated with severe health hazards, including skin and eye damage, respiratory irritation, and potential reproductive harm.[1] The following procedures are designed to provide a comprehensive framework for the safe management of this chemical.

Essential Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against the hazards of this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Skin Protection Respiratory Protection
Routine Handling (in a glovebox or fume hood) Chemical safety goggles or a face shieldFlame-retardant lab coat, chemical-resistant gloves (e.g., Nitrile or Neoprene)Not generally required if handled in a properly functioning and certified chemical fume hood or glovebox.
Transfer and Weighing (outside of a glovebox) Face shield worn over chemical safety gogglesFlame-retardant, chemical-resistant coveralls or apron over a lab coat; double-gloving with compatible chemical-resistant glovesAir-purifying respirator (APR) with appropriate cartridges for organic vapors and acid gases, or a supplied-air respirator (SAR)
Spill Cleanup Full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA)Fully encapsulating, chemical-resistant suitSelf-contained breathing apparatus (SCBA)

Note: Always consult the specific Safety Data Sheet (SDS) for the this compound product you are using, as PPE recommendations may vary slightly between suppliers.

Operational Plan: Step-by-Step Handling Procedure

This workflow outlines the essential steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Inert Atmosphere Workspace (Glovebox or Fume Hood) prep_ppe->prep_workspace handle_transfer Transfer under Inert Gas prep_workspace->handle_transfer Proceed to handling handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_deactivate Quench Excess Reagent handle_reaction->cleanup_deactivate cleanup_dispose_liquid Dispose of Liquid Waste cleanup_deactivate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of Contaminated Solid Waste cleanup_deactivate->cleanup_dispose_solid cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_dispose_liquid->cleanup_decontaminate cleanup_dispose_solid->cleanup_decontaminate

Caption: Workflow for the safe handling of this compound.

Experimental Protocol for Quenching Excess this compound:

  • Preparation: Conduct the quenching procedure in a chemical fume hood. Prepare a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The flask should be of sufficient size to accommodate the quenching solution and the this compound solution, with at least 50% headspace.

  • Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon.

  • Solvent: Add a high-boiling point, non-reactive solvent (e.g., toluene or hexane) to the flask, in an amount sufficient to dilute the this compound.

  • Cooling: Cool the flask to 0°C using an ice bath.

  • Slow Addition: Slowly add a solution of a protic solvent, such as isopropanol, to the stirred this compound solution via the dropping funnel. The rate of addition should be carefully controlled to manage the exothermic reaction and prevent excessive gas evolution.

  • Completion: Continue stirring the mixture at 0°C for at least one hour after the addition is complete to ensure the complete quenching of the reagent.

  • Warming: Slowly allow the mixture to warm to room temperature.

  • Aqueous Quench: Once at room temperature, slowly and carefully add water to quench any remaining reactive species.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[1][2]

Waste Type Collection Container Disposal Procedure
Unused/Excess this compound Original container or a designated, labeled, and sealed waste containerMust be quenched (see protocol above) before being collected as hazardous waste. Label as "Quenched this compound waste in [solvent]".
Contaminated Solvents Labeled, sealed, and compatible solvent waste containerCollect separately from other solvent waste streams. Label clearly with the contents, including "Contains this compound residue".
Contaminated Solid Waste (e.g., gloves, paper towels, septa) Lined, sealed, and labeled solid waste containerPlace in a designated container for pyrophoric-contaminated waste. Do not mix with general laboratory trash. The container should be kept closed.[3]
Empty Reagent Bottles Original containerTriple rinse with a non-reactive solvent (e.g., toluene or hexane) under an inert atmosphere.[3] The rinsate must be collected as hazardous waste.[3] Deface the label on the empty, rinsed bottle before disposal in a glass waste container.[3]

Emergency Procedures:

  • Fire: In the event of a fire, use a Class D fire extinguisher (for combustible metals). DO NOT USE WATER, CARBON DIOXIDE, OR HALON EXTINGUISHERS , as these can react violently with this compound.

  • Spill: Evacuate the area. For small spills, cover with dry sand, vermiculite, or another non-combustible absorbent material. For large spills, contact your institution's environmental health and safety (EHS) department immediately. Do not attempt to clean up a large spill without appropriate training and PPE.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration.[4] Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.